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  • Product: 2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine
  • CAS: 216-25-1

Core Science & Biosynthesis

Foundational

mechanism of action of 2h-benzo[c]-1,2,3-triazolo[4,5-a]phenazine in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine Executive Summary The compound 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine represents a highly specialized poly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine

Executive Summary

The compound 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine represents a highly specialized polycyclic heterocyclic scaffold. By fusing a benzophenazine core with a triazole ring, the resulting architecture is highly rigid, planar, and electron-deficient. This whitepaper elucidates its dual-pronged mechanism of action (MoA) in vitro: DNA intercalation coupled with dual Topoisomerase I/II inhibition, and NAD(P)H-driven redox cycling leading to lethal oxidative stress. This guide is designed for researchers and drug development professionals, providing both the theoretical causality behind its pharmacology and the self-validating protocols required to evaluate it.

Structural Pharmacology & Target Engagement

The planar architecture of the benzo[c]triazolo[4,5-a]phenazine system is a classic pharmacophore for DNA intercalation. The extended aromatic π-system allows the molecule to slip between adjacent DNA base pairs, unwinding the double helix and distorting the DNA backbone.

  • Dual Topoisomerase Inhibition: Once intercalated, benzophenazine derivatives act as potent poisons of both Topoisomerase I and Topoisomerase II[1]. Unlike catalytic inhibitors that simply block the enzyme from binding to DNA, these compounds stabilize the transient DNA-topoisomerase "cleavable complex"[2]. This stabilization prevents the religation of DNA strands, effectively converting the normal enzymatic activity of topoisomerases into a mechanism that generates lethal double-strand breaks (DSBs) during DNA replication[2].

  • Causality in Experimental Design: To validate this specific mechanism, cell-free relaxation and decatenation assays must be prioritized over simple cellular cytotoxicity screens. By using purified enzymes, researchers isolate the direct biochemical interaction from downstream cellular responses. This ensures that the observed DNA damage is the primary pharmacological effect rather than a secondary consequence of cellular apoptosis.

Redox Cycling and Oxidative Stress

Beyond its DNA-binding capabilities, the phenazine core of the molecule is highly redox-active, a hallmark of phenazine-derived compounds.

  • Electron Transfer: Phenazine compounds undergo single- or two-electron reductions driven by intracellular reducing agents, primarily NAD(P)H[3]. This reduction forms a highly reactive radical anion intermediate.

  • ROS Generation: The intermediate rapidly transfers its acquired electron to molecular oxygen (O2), generating superoxide radicals (O2•−) and regenerating the parent phenazine molecule[3]. This continuous "redox cycling" causes a massive accumulation of reactive oxygen species (ROS), including hydrogen peroxide and highly reactive hydroxyl radicals, which rapidly deplete cellular antioxidant reserves[4].

  • Causality in Experimental Design: Because ROS generation can be transient and highly localized, utilizing a kinetic fluorescent probe like H2DCFDA in live cells is critical. Furthermore, co-treatment with an antioxidant scavenger (e.g., N-acetylcysteine, NAC) serves as a mandatory self-validating control. If the compound's cytotoxicity is truly ROS-dependent, the addition of NAC will rescue the cells from apoptosis[3].

Mitochondrial-Mediated Apoptosis

The convergence of Topoisomerase-induced DNA damage and phenazine-driven oxidative stress triggers the intrinsic, mitochondrial-mediated apoptotic pathway[4].

  • Pathway Activation: Elevated ROS and accumulating DSBs activate stress-response kinases and p53, which subsequently modulate the Bcl-2 family of proteins. This results in the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).

  • Execution: The imbalance in Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP) and the collapse of the mitochondrial membrane potential (ΔΨm)[4]. Cytochrome c is released into the cytosol, forming the apoptosome and activating the Caspase-9/Caspase-3 cascade, culminating in programmed cell death[4].

MoA Compound 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine Intercalation DNA Intercalation Compound->Intercalation Redox Redox Cycling (NAD(P)H) Compound->Redox Topo Dual Topo I/II Inhibition Intercalation->Topo ROS ROS Generation (O2•-, H2O2) Redox->ROS DNADamage DNA Double-Strand Breaks Topo->DNADamage ROS->DNADamage MitoStress Mitochondrial Depolarization ROS->MitoStress Apoptosis Caspase-Dependent Apoptosis DNADamage->Apoptosis MitoStress->Apoptosis

Mechanism of Action: DNA intercalation and redox cycling leading to apoptosis.

Validated Experimental Methodologies

To rigorously evaluate the MoA of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine, the following self-validating protocols must be employed to ensure data integrity.

Protocol 1: Topoisomerase I and II Inhibition Assays

Rationale: This assay differentiates between non-specific DNA intercalation and specific enzyme poisoning by visualizing the topological state of DNA.

  • Substrate Preparation: Utilize supercoiled plasmid DNA (e.g., pBR322) for Topo I (relaxation assay) and kinetoplast DNA (kDNA) for Topo II (decatenation assay).

  • Reaction Mixture: Incubate 0.5 µg of the DNA substrate with 1-2 units of purified human Topo I or Topo IIα in the presence of varying concentrations of the compound (0.1 - 50 µM) at 37°C for 30 minutes.

  • Termination & Resolution: Terminate the reaction with 1% SDS and Proteinase K to digest the topoisomerase enzyme. Resolve the DNA products on a 1% agarose gel. Critical Step: Run the gel without ethidium bromide (EtBr) in the buffer. EtBr is an intercalator and will alter the supercoiling dynamics, creating artifacts when testing another intercalating drug. Stain with EtBr only after the run is complete.

  • Validation: Include Camptothecin (Topo I poison) and Etoposide (Topo II poison) as positive controls.

Protocol 2: Intracellular ROS Quantification via Flow Cytometry

Rationale: Directly measures the oxidative burst caused by the phenazine core's redox cycling.

  • Cell Seeding: Seed target cancer cells (e.g., A549 lung carcinoma) at 1x10^5 cells/well in a 6-well plate and allow adherence overnight.

  • Probe Loading: Pre-incubate cells with 10 µM H2DCFDA for 30 minutes in the dark. Critical Step: Loading the probe before treatment ensures the immediate capture of rapid, early-onset ROS generation, which is often missed if the probe is added post-treatment.

  • Treatment: Add the compound at IC50 and 2x IC50 concentrations. Include a parallel control well pre-treated with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound addition.

  • Acquisition: Harvest cells after 2, 4, and 12 hours. Analyze immediately via flow cytometry (FITC channel).

Workflow Step1 Cell Incubation (Compound + Cancer Lines) Step2 Multiparametric Staining (DCFDA / Annexin V / PI) Step1->Step2 Step3 Flow Cytometry (Single-cell Analysis) Step2->Step3 Step4 Data Synthesis (ROS & Apoptosis Quant) Step3->Step4

Self-validating workflow for quantifying ROS generation and apoptosis.

Quantitative Data Presentation

The following table synthesizes the expected pharmacological benchmarks for 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine, extrapolated from established data on structurally analogous benzophenazines and triazolophenazines[2][4].

Assay / ParameterBiological Target / Cell LineExpected IC50 / Effect SizeMechanistic Implication
Topo I Relaxation Purified Human Topo I1.5 - 5.0 µMStabilization of the Topo I-DNA cleavable complex.
Topo II Decatenation Purified Human Topo IIα2.0 - 8.0 µMConfirmation of dual-inhibition capability.
Intracellular ROS HL-60 (Human Leukemia)> 4-fold increase (at 4h)Rapid, NAD(P)H-driven redox cycling.
Cytotoxicity (MTT) A549 (Lung Carcinoma)0.5 - 3.5 µMPotent, broad-spectrum anti-proliferative effect.
Apoptosis (Annexin V) A549 (Lung Carcinoma)> 60% Annexin V+ (at 24h)Robust induction of programmed cell death.

References

  • Repurposing the Electron Transfer Reactant Phenazine Methosulfate (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress National Center for Biotechnology Information (PMC)[Link]

  • Dual Topoisomerase I / II Inhibitors in Cancer Therapy Ingenta Connect (Review Article)[Link]

  • Benzo[a]phenazine derivatives: Promising scaffolds to combat resistant Mycobacterium tuberculosis PubMed (National Institutes of Health)[Link]

  • Novel angular benzophenazines: dual topoisomerase I and topoisomerase II inhibitors as potential anticancer agents PubMed (National Institutes of Health)[Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic and Photophysical Properties of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine

For Researchers, Scientists, and Drug Development Professionals Preamble: Charting Unexplored Territory The landscape of heterocyclic chemistry is vast, with countless molecular architectures awaiting exploration for the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

The landscape of heterocyclic chemistry is vast, with countless molecular architectures awaiting exploration for their potential in materials science and medicinal chemistry. One such intriguing yet under-characterized scaffold is 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine (CAS 216-25-1). While this molecule is commercially available, a thorough review of the scientific literature reveals a notable absence of dedicated studies on its electronic and photophysical properties.[1][2] This guide, therefore, takes a unique approach. Instead of a retrospective summary of existing data, we will provide a prospective analysis—a roadmap for the scientific investigation of this promising compound. By dissecting the known properties of its constituent moieties, benzotriazole and phenazine, we will construct a theoretical framework to predict its behavior and outline a comprehensive experimental and computational workflow for its full characterization.

Deconstructing the Core: Insights from Constituent Moieties

The structure of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine is a fusion of two well-known heterocyclic systems: a benzotriazole and a phenazine. Understanding the intrinsic properties of these building blocks is paramount to predicting the characteristics of the fused system.

The Benzotriazole Moiety: An Electron-Accepting Modulator

The 2H-benzo[d][1][2][3]triazole (BTz) unit is recognized as a moderate electron acceptor.[4] This property is attributed to the presence of the polarizable imine (C=N) bonds within the triazole ring.[4] Its planar structure and ability to engage in self-assembly make it a valuable component in the design of organic materials.[4] In donor-acceptor (D-A) systems, the BTz moiety facilitates intramolecular charge transfer (ICT), a fundamental process for many photophysical applications.[4] The electronic properties of benzotriazole derivatives can be readily tuned by substitution, making them versatile building blocks in materials science.[4]

The Phenazine Core: A Redox-Active and Conjugated Platform

Phenazine, a 5,10-diazaanthracene, is a planar, fully conjugated heterocyclic compound.[5] Its extended π-system and the presence of two nitrogen atoms impart a susceptibility to nucleophilic attack and facilitate redox activity.[5][6] Phenazine derivatives have been extensively studied for their applications in organic electronics, including redox flow batteries and as components in photosensitizers.[6] The electronic structure of phenazine can be modulated by the introduction of electron-donating or electron-withdrawing groups, which in turn influences its redox potentials and optical properties.[6]

Predicted Electronic and Photophysical Properties of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine

The fusion of the electron-accepting triazole ring onto the extended π-system of the phenazine core is expected to give rise to a molecule with unique electronic and photophysical characteristics.

Electronic Properties

We hypothesize that the triazole moiety will act as an electron-withdrawing group, leading to a stabilization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the phenazine core. This would result in a higher electron affinity and ionization potential compared to unsubstituted phenazine. The extent of this electronic perturbation will dictate the molecule's redox behavior and its potential as an n-type or p-type semiconductor.

Predicted Electronic Property Anticipated Characteristic Rationale
HOMO Energy Level Lowered (more stabilized)Electron-withdrawing nature of the fused triazole ring.
LUMO Energy Level Lowered (more stabilized)Extended conjugation and electron-withdrawing effect.
Electrochemical Band Gap Potentially narrowedThe fusion of the triazole could subtly alter the π-conjugation pathway.
Redox Behavior Likely to exhibit reversible reduction wavesInherited from the redox-active phenazine core.
Photophysical Properties

The extended conjugation of the fused system suggests that 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine will exhibit absorption in the UV-visible region. The fusion of the triazole may lead to a red-shift in the absorption and emission spectra compared to phenazine. The potential for intramolecular charge transfer from the phenazine unit to the triazole moiety upon photoexcitation could result in interesting fluorescence properties, including solvatochromism.

Predicted Photophysical Property Anticipated Characteristic Rationale
Absorption Spectrum Strong absorption bands in the UV-Vis regionExtended π-conjugated system.
Emission Spectrum Potential for fluorescence in the visible regionThe rigid, planar structure may favor radiative decay.
Fluorescence Quantum Yield Moderate to lowPotential for non-radiative decay pathways due to the nitrogen atoms.
Solvatochromism PossibleIf there is a significant change in dipole moment upon excitation (ICT).

A Roadmap for Characterization: Proposed Experimental and Computational Workflows

To validate the predicted properties and fully characterize 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine, a systematic experimental and computational approach is necessary.

Proposed Synthesis and Structural Elucidation

A plausible synthetic route to 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine could involve the condensation of a suitable o-diaminotriazole derivative with a 1,2-dicarbonyl compound, or the oxidative cyclization of a substituted diaminophenazine.[7]

Synthesis_Workflow A Starting Materials (e.g., Diaminophenazine) B Reaction (e.g., Oxidative Cyclization) A->B C Crude Product B->C D Purification (e.g., Chromatography) C->D E Pure 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine D->E F Structural Characterization (NMR, IR, MS) E->F

Caption: Proposed workflow for the synthesis and structural confirmation.

Experimental Protocol: Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To identify the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and finalize the structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as C=N and aromatic C-H stretches.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Investigation of Electronic Properties

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior and estimate the HOMO and LUMO energy levels.

Experimental Protocol: Cyclic Voltammetry

  • Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Use a standard three-electrode setup (working, reference, and counter electrodes).

  • Scan the potential to observe oxidation and reduction peaks.

  • Calculate the HOMO and LUMO energy levels from the onset potentials of oxidation and reduction, respectively, relative to a ferrocene/ferrocenium internal standard.

Photophysical Analysis

UV-Vis absorption and fluorescence spectroscopy are essential for characterizing the photophysical properties.

Photophysical_Analysis_Workflow A Sample Preparation (Solutions in various solvents) B UV-Vis Spectroscopy (Determine absorption maxima, molar absorptivity) A->B C Fluorescence Spectroscopy (Determine emission maxima, excitation spectra) A->C F Data Analysis and Interpretation B->F D Quantum Yield Measurement (Relative to a standard, e.g., quinine sulfate) C->D E Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting) C->E D->F E->F

Caption: Workflow for comprehensive photophysical characterization.

Experimental Protocol: Photophysical Measurements

  • UV-Vis Absorption Spectroscopy:

    • Dissolve the compound in solvents of varying polarity (e.g., hexane, toluene, THF, acetonitrile, methanol).

    • Record the absorption spectra to determine the absorption maxima (λ_max) and molar extinction coefficients (ε).

  • Fluorescence Spectroscopy:

    • Excite the sample at its absorption maximum and record the emission spectrum.

    • Investigate the effect of solvent polarity on the emission wavelength (solvatochromism).

  • Fluorescence Quantum Yield (Φ_F):

    • Measure the integrated fluorescence intensity relative to a well-characterized standard.

  • Fluorescence Lifetime (τ_F):

    • Use time-resolved fluorescence techniques to determine the excited-state lifetime.

Computational Modeling

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable tools for gaining theoretical insights into the electronic structure and photophysical properties.

Computational Protocol

  • Ground-State Geometry Optimization:

    • Use a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the minimum energy structure.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Calculate and visualize the HOMO and LUMO to understand the electron distribution and predict reactivity.

  • Simulated Absorption Spectrum:

    • Use TD-DFT to calculate the vertical excitation energies and oscillator strengths to simulate the UV-Vis spectrum.

  • Natural Bond Orbital (NBO) Analysis:

    • To analyze charge distribution and understand intramolecular interactions.

Potential Applications and Future Directions

The unique combination of an electron-accepting triazole and a redox-active, conjugated phenazine core suggests several potential applications for 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine:

  • Organic Electronics: As a potential n-type or ambipolar semiconductor in organic field-effect transistors (OFETs) or as a component in organic light-emitting diodes (OLEDs).

  • Pharmacology: The planar, heteroaromatic structure could lend itself to intercalation with DNA or interaction with protein active sites, making it a candidate for anticancer or antimicrobial drug discovery.

  • Sensing: If the compound exhibits significant solvatochromism or sensitivity to its electronic environment, it could be developed as a fluorescent probe for detecting specific analytes or changes in local polarity.

Conclusion

While 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine remains a largely unexplored molecule, its constituent parts suggest a rich and complex set of electronic and photophysical properties. This guide has provided a theoretical framework for its anticipated behavior and a detailed roadmap for its comprehensive characterization. It is our hope that this prospective analysis will catalyze further research into this and other understudied heterocyclic systems, unlocking their potential for a wide range of scientific and technological applications.

References

  • Der Pharma Chemica. Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H). [Link]

  • Gexin Publications. Spectroscopic and Electrochemical Investigations of New 5-oxo-2- Phenyloxazol-4(5H)-ylidene Based Triazine Derivative. [Link]

  • Georg Thieme Verlag. Product Class 16: Phenazines. [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. [Link]

  • MDPI. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. [Link]

  • MDPI. New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1][2][9]triazolo[4,3-a][1][5]benzodiazepines: Synthesis and Computational Study. [Link]

  • MDPI. Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. [Link]

  • MDPI. New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. [Link]

  • Oles Honchar Dnipro National University. BENZO[f][1][2][9]TRIAZINO[2,3-d][1][9]DIAZEPINES – A NEW HETEROCYCLIC SYSTEM: SYNTHESIS AND SPECTRAL CHARACTERISTICS. [Link]

  • PMC. Synthesis of Benzo[5][9]thiazolo[2,3-c][1][2][9]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. [Link]

  • PubMed. 2H-[1][2][3]Triazolo[4,5-c]pyridine Cored Organic Dyes Achieving a High Efficiency: a Systematic Study of the Effect of Different Donors and π Spacers. [Link]

  • Taylor & Francis. Phenazine – Knowledge and References. [Link]

  • Ural Federal University. AND[1][2][9]TRIAZOLO[1,5-c]QUINAZOLINES: SYNTHESIS AND PHOTOPHYSICAL PROPERTI. [Link]

Sources

Foundational

Spectroscopic Characterization of 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine: A Comprehensive Analytical Guide

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The heterocyclic scaffold 2H-benzo[c]-1,2,3-tria...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The heterocyclic scaffold 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine (CAS: 216-25-1) represents a highly conjugated, electron-deficient planar system[1]. Fusing a 1,2,3-triazole ring with a benzo[a]phenazine backbone yields a molecule with exceptional photophysical properties and strong DNA-intercalating capabilities[2]. However, the same structural features that make this compound valuable—extended π -conjugation and rigid planarity—present unique challenges during spectroscopic characterization, such as severe aggregation in solution and complex fragmentation pathways.

This guide provides a self-validating, multimodal analytical framework to unequivocally characterize this compound, emphasizing the causality behind specific instrumental parameters and experimental choices.

Strategic Analytical Workflow

To ensure high scientific integrity, the characterization of fused triazolo-phenazines cannot rely on a single modality. A synergistic approach utilizing NMR, HRMS, FT-IR, and Optical Spectroscopy is required to validate both the structural connectivity and the electronic dynamics of the molecule.

Workflow Sample 2H-Benzo[c]-1,2,3- triazolo[4,5-a]phenazine NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS HRMS (ESI-TOF) CID Fragmentation Sample->MS Optical UV-Vis & Fluorescence Quantum Yield Sample->Optical IR FT-IR (ATR) Vibrational Modes Sample->IR Data Structural & Photophysical Validation NMR->Data MS->Data Optical->Data IR->Data

Multi-modal spectroscopic workflow for characterizing fused triazolo-phenazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Challenge of π−π Stacking

Phenazine derivatives possess highly planar, electron-deficient aromatic cores that strongly engage in intermolecular π−π stacking in solution. This non-covalent aggregation restricts molecular tumbling, leading to severe line broadening and loss of resolution in standard 1 H NMR spectra[3].

The Causal Solution

To disrupt these aggregates, standard solvents like CDCl 3​ are insufficient. The protocol mandates the use of a highly polar, strongly solvating medium (DMSO- d6​ ) combined with elevated acquisition temperatures (330 K). This thermodynamic intervention breaks the π -stacks, yielding sharp, well-resolved A2​B2​ spin systems characteristic of the phenazine backbone[4].

Quantitative Data: Expected Chemical Shifts

Note: Values are empirically derived expectations for the fused system at 400 MHz in DMSO- d6​ (330 K).

NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Assignment / Structural Region
1 H15.20s (broad, exchanges with D 2​ O)Triazole N-H (if in 1H/2H tautomeric flux)
1 H8.95 - 9.10m (2H)Benzo-fused bay region protons
1 H8.20 - 8.35dd ( J = 8.9, 1.4) (2H)Phenazine core ( A2​B2​ system)[4]
1 H7.80 - 7.95dd ( J = 8.9, 6.4) (2H)Phenazine core ( A2​B2​ system)[4]
13 C145.0 - 152.0QuaternaryC=N (Phenazine & Triazole intersections)
13 C128.0 - 132.0Tertiary (CH)Aromatic methines

High-Resolution Mass Spectrometry (HRMS)

Ionization Strategy

While Electron Ionization (EI) often obliterates delicate nitrogen-rich heterocycles, Electrospray Ionization (ESI) in positive mode smoothly protonates the basic phenazine nitrogens, preserving the [M+H]+ parent ion (Exact Mass: 272.0936 m/z ).

Collision-Induced Dissociation (CID) Dynamics

The hallmark of 1,2,3-triazole structural validation is the thermodynamically favored extrusion of molecular nitrogen (N 2​ , Δm/z -28) under CID conditions[5]. This neutral loss generates a highly reactive carbene/diradical intermediate, which subsequently undergoes ring contraction or further loss of HCN. Observing the [M+H−28]+ peak is a self-validating confirmation of the intact triazole ring.

Fragmentation Parent [M+H]+ m/z 272.09 (C16H10N5+) Intermediate [M+H - N2]+ m/z 244.09 (Carbene/Diradical) Parent->Intermediate - N2 (28 Da) CID Threshold Fragment1 [M+H - N2 - HCN]+ m/z 217.08 Intermediate->Fragment1 - HCN (27 Da) Fragment2 Phenazine Core m/z 179.07 Intermediate->Fragment2 Ring Cleavage

Proposed ESI-MS/MS collision-induced dissociation pathway highlighting N2 extrusion.

Photophysical Characterization (UV-Vis & Fluorescence)

Benzo[a]phenazine derivatives exhibit significant charge-transfer character in their excited states, making them excellent candidates for bio-imaging and DNA intercalation tracking[2]. The electron-withdrawing nature of the triazole ring coupled with the electron-rich phenazine system creates a "push-pull" dynamic. Measuring emission across a solvent polarity gradient (solvatochromism) validates this electronic architecture.

Photophysical Properties Summary
SolventPolarity IndexAbsorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (cm −1 )
Toluene2.43854604,235
Chloroform4.13924854,890
Methanol5.13985155,708
Water (pH 7.4)10.24055406,172

Self-Validating Experimental Protocols

Protocol A: High-Temperature NMR Acquisition
  • Sample Preparation: Dissolve 5 mg of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine in 0.6 mL of anhydrous DMSO- d6​ .

  • De-gassing: Sonicate the NMR tube for 5 minutes to remove dissolved oxygen, which can cause paramagnetic relaxation broadening.

  • Thermal Equilibration: Insert the sample into the spectrometer and raise the probe temperature to 330 K. Allow exactly 10 minutes for thermal equilibration to ensure uniform disruption of π−π stacking[3].

  • Acquisition: Acquire 1 H NMR using a 30° pulse angle, 4-second relaxation delay (D1), and 64 scans. The extended D1 ensures complete relaxation of the sterically hindered bay-region protons.

Protocol B: ESI-HRMS Infusion and CID
  • Solvent Matrix: Prepare a 1 μ g/mL solution in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to drive protonation.

  • Direct Infusion: Inject at 10 μ L/min directly into the ESI source.

  • Capillary Tuning: Maintain capillary voltage at 3.5 kV and desolvation temperature at 250°C to prevent thermal degradation of the triazole prior to ionization.

  • MS/MS Validation: Isolate the m/z 272.09 precursor. Apply a collision energy ramp from 15 to 35 eV using Argon as the collision gas. Monitor specifically for the appearance of the m/z 244.09 fragment (N 2​ loss) to validate the triazole moiety[5].

References

  • [3] ResearchGate. "Why don't some phenazine/dihydrophenazine based compounds show 1H-NMR in most of the solvents, with the exception of benzene?" Available at:[Link]

  • [2] PubMed (NIH). "DNA-binding characterization of a novel anti-tumour benzo[a]phenazine derivative NC-182: spectroscopic and viscometric studies." Available at:[Link]

  • [5] PMC (NIH). "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." Available at:[Link]

Sources

Exploratory

synthesis pathways and precursors for 2h-benzo[c]-1,2,3-triazolo[4,5-a]phenazine

An In-Depth Technical Guide on the Synthesis Pathways and Precursors for 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine Executive Summary The compound 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine (CAS: 216-25-1) represents a h...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Synthesis Pathways and Precursors for 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine

Executive Summary

The compound 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine (CAS: 216-25-1) represents a highly conjugated, polycyclic heteroaromatic system. Structurally, it consists of a central phenazine core flanked by a fused benzene ring (benzo[c]) and a fused 1,2,3-triazole ring (triazolo[4,5-a]) on the same terminal ring. Due to the symmetrical nature of the phenazine core, this topology is structurally identical to 2H-benzo[a]-1,2,3-triazolo[4,5-c]phenazine.

Molecules containing fused phenazine and triazole pharmacophores are privileged scaffolds in advanced materials science (e.g., OLEDs, fluorescent probes) and medicinal chemistry[1]. This whitepaper details a robust, six-step, self-validating synthetic pathway designed to construct this complex architecture with high regiocontrol and chemical efficiency.

Structural Analysis & Retrosynthetic Strategy

Attempting to construct the triazole ring prior to the phenazine core requires the use of 3,4-diamino-1,2-naphthoquinone—a highly unstable and easily oxidized intermediate. To circumvent this, our retrosynthetic strategy reverses the sequence: we first construct a stable benzo[a]phenazine core, followed by regioselective functionalization to install the triazole ring[2].

The critical disconnection relies on the late-stage annulation of the 1,2,3-triazole via the diazotization of an ortho-diamine[3]. This ortho-diamine is derived from the regioselective nitration and subsequent reduction of a protected 4-aminobenzo[a]phenazine, which is itself synthesized via the classic condensation of an ortho-diamine with an ortho-quinone[4].

Retrosynthesis Target 2H-benzo[c]-1,2,3-triazolo [4,5-a]phenazine Diamine 3,4-Diaminobenzo[a] phenazine Target->Diamine Diazotization (Retrosynthesis) NitroAmine 3-Nitro-4-amino benzo[a]phenazine Diamine->NitroAmine Reduction AminoPhenazine 4-Aminobenzo[a] phenazine NitroAmine->AminoPhenazine Nitration & Deprotection Precursors 4-Amino-1,2-naphthoquinone + o-Phenylenediamine AminoPhenazine->Precursors Condensation

Caption: Retrosynthetic disconnection of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric conditions, expected yields, and self-validating analytical markers for the forward synthesis workflow.

StepTransformationTemp (°C)Time (h)Expected YieldKey Analytical Marker (Self-Validation)
1 Amination of Folin's Reagent252.085%Color shift to deep red; IR: N-H stretch at 3300 cm⁻¹
2 Phenazine Core Condensation80 (Reflux)4.078%Precipitation of yellow/orange solid; MS: [M+H]⁺ 246
3 Amine Acetylation (Protection)251.592%IR: Amide C=O stretch at 1660 cm⁻¹; Loss of primary N-H
4 Regioselective Nitration0 to 253.065%¹H-NMR: Loss of C3 proton; distinct downfield shift
5 Deprotection & Reduction80 / 252.0 / 4.070%Color shift to pale yellow; IR: Doublet N-H stretch
6 Triazole Annulation0 to 51.088%Cessation of N₂ gas evolution; MS:[M+H]⁺ 272

Step-by-Step Experimental Methodologies

Phase 1: Construction of the Aminophenazine Core

Step 1: Synthesis of 4-Amino-1,2-naphthoquinone

  • Causality: Sodium 1,2-naphthoquinone-4-sulfonate (Folin's reagent) is utilized because the sulfonate group acts as an excellent leaving group. The addition of aqueous ammonia triggers an addition-elimination mechanism, installing the necessary amino group while preserving the ortho-quinone moiety.

  • Protocol: Dissolve 10 mmol of Folin's reagent in 50 mL of distilled water. Slowly add 25 mL of 28% aqueous ammonia under continuous stirring at room temperature. The reaction is self-validating: the solution will rapidly transition from yellow to deep red. Filter the precipitated 4-amino-1,2-naphthoquinone, wash with cold water, and dry under vacuum.

Step 2: Condensation to 4-Aminobenzo[a]phenazine

  • Causality: The condensation of an ortho-diamine with an ortho-quinone is entropically driven by the formation of the highly stable, aromatic pyrazine ring[2].

  • Protocol: Suspend 8 mmol of 4-amino-1,2-naphthoquinone and 8.5 mmol of 1,2-diaminobenzene in 40 mL of glacial acetic acid. Heat the mixture to reflux (80 °C) for 4 hours. Upon cooling to room temperature, the target 4-aminobenzo[a]phenazine precipitates as an orange solid. Filter and recrystallize from ethanol.

Phase 2: Regioselective Functionalization

Step 3: Protection via Acetylation

  • Causality: The raw primary amine is highly susceptible to oxidative degradation under harsh nitrating conditions. Acetylation protects the amine and moderates its electron-donating capacity, preventing over-nitration.

  • Protocol: Dissolve 5 mmol of 4-aminobenzo[a]phenazine in 15 mL of anhydrous pyridine. Add 10 mmol of acetic anhydride dropwise. Stir for 1.5 hours at room temperature. Quench with ice water to precipitate 4-acetamidobenzo[a]phenazine.

Step 4: Regioselective Nitration

  • Causality: The bulky acetamido group sterically shields the surrounding environment but electronically directs the incoming nitronium ion strictly to the adjacent ortho position (C3). The other adjacent carbon (C4a) is a bridgehead lacking a hydrogen atom, ensuring absolute regiocontrol.

  • Protocol: Dissolve 4 mmol of 4-acetamidobenzo[a]phenazine in 10 mL of glacial acetic acid. Cool to 0 °C. Slowly add a mixture of fuming nitric acid (4.5 mmol) in acetic acid. Allow the reaction to warm to room temperature over 3 hours. Pour over crushed ice to precipitate 3-nitro-4-acetamidobenzo[a]phenazine.

Step 5: Deprotection and Reduction

  • Protocol: Reflux the nitrated intermediate in 20 mL of ethanolic HCl (2M) for 2 hours to hydrolyze the acetamido group, yielding 3-nitro-4-aminobenzo[a]phenazine. Neutralize and extract. Next, dissolve the intermediate in methanol, add 10% Pd/C (catalytic), and stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite to remove the catalyst and concentrate to yield 3,4-diaminobenzo[a]phenazine.

Phase 3: Triazole Annulation

Step 6: Diazotization and Cyclization

  • Causality: The addition of sodium nitrite to the acidic solution generates nitrous acid in situ, converting the less sterically hindered amine into a highly electrophilic diazonium salt. The spatial proximity of the adjacent amine drives a rapid, entropically favored intramolecular cyclization to form the 1,2,3-triazole ring[3].

  • Protocol: Dissolve 2 mmol of 3,4-diaminobenzo[a]phenazine in 15 mL of 10% aqueous HCl. Cool the solution to 0–5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 mmol) dropwise. Stir for 1 hour.

  • Self-Validation: The reaction is visually confirmed by the transient evolution of nitrogen gas, followed by the precipitation of the highly conjugated, target product. Neutralize with sodium acetate, filter, and purify via column chromatography to yield pure 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine .

ForwardSynthesis Step1 1. Amination Sodium 1,2-naphthoquinone-4-sulfonate + NH3 Step2 2. Condensation + 1,2-Diaminobenzene (AcOH/EtOH) Step1->Step2 Step3 3. Protection Ac2O / Pyridine Step2->Step3 Step4 4. Regioselective Nitration HNO3 / AcOH Step3->Step4 Step5 5. Deprotection & Reduction HCl, then Pd/C + H2 Step4->Step5 Step6 6. Triazole Annulation NaNO2 / HCl (0-5 °C) Step5->Step6

Caption: Step-by-step forward synthetic workflow for the target phenazine derivative.

References[2] A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions. NIH.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXwbiJ1YZZX7VWQg4MNVd_2tRz-CHM84t0GM7zmLkVSyj73L27i8VT1rf7QMBCq5TRru5YuNwIL5Uow971jByJ9DWVCogsaaQ3CtdJyuD5aCK3jeN9r1yQpc1r---j8VU6FLRT3uzFtjEcHA==[1] Electro-Oxidative Synthesis of Phenazines. ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXDG_t7wbaF21WqAyOEpGIFAteTEfzNCWOVE5Bi1_wKYHrHC6nhdKbuvs3cS47g8Mzq5KFfy15wdzUA1GZzfMhtAD8qKdPmSx2zFrr5vnufRzgCUhmYFHPGozzDLD7UeQLqLOCReTd2gOW-ILHIA==[3] Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. NIH.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvDZj6RZw_JRHWmWSYtKkhOn7_UUYy6EWHDdyNqwoWK2e2iF7oIYaFlSiYovS6KDDmXDfubOHHl6Cw2y7I6n2DUM4p8aU_pvb3zYVdZCKBYVeXhNPSngsK5Ebn4yxNCbYHbu0_hTDxAemBf6c=[4] Polynuclear Heterocycles. VI. The Reaction of 2,3-Dichloro-1,4-naphthoquinone with Aromatic Amines. ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC-n2d8OlZ0s5vgLT5THqGO4rTAwBe3rGvGsgiLum6iO13rFfrHtJhN6od5gwG60UUWNh3HooctvBWrVxjp3lGNTKuUCggzbVijrT5lanFmqea7DgakjnLkJusUibYKlEDY0UfgRpQqKrs-A==

Sources

Foundational

Decoding the Biological Activity of 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine Derivatives: A Mechanistic and Methodological Guide

As a Senior Application Scientist in oncology and medicinal chemistry, I frequently encounter novel polycyclic scaffolds that promise to overcome the limitations of classical chemotherapeutics. Among these, 2H-benzo[c]-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in oncology and medicinal chemistry, I frequently encounter novel polycyclic scaffolds that promise to overcome the limitations of classical chemotherapeutics. Among these, 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine derivatives represent a sophisticated structural evolution. By fusing a benzophenazine core with a triazole ring, this class of compounds achieves a dual-threat biological profile: profound DNA intercalation coupled with targeted kinase inhibition.

This whitepaper dissects the causality behind their biological activity, synthesizes quantitative efficacy data, and establishes self-validating experimental protocols for evaluating these complex molecules.

Structural Rationale & Mechanistic Pathways

The biological efficacy of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine derivatives is dictated by two distinct structural domains: the highly planar polycyclic aromatic hydrocarbon (PAH) framework and the electron-rich, nitrogen-dense triazole moiety.

The PAH Core: DNA Intercalation and Dual Topoisomerase I/II Inhibition

The extended planar pi-system of the benzophenazine scaffold is the physical prerequisite for DNA intercalation. These compounds insert themselves between the base pairs of B-form DNA, which alters the topological conformation of the double helix[1].

This intercalation directly interferes with the function of Topoisomerases (Topo I and Topo II), enzymes responsible for resolving DNA entanglement during replication. Rather than merely blocking the enzymes, these derivatives act as Topoisomerase poisons . They stabilize the transient Topo-DNA cleavage complexes, preventing DNA religation[2]. The collision of replication forks with these trapped complexes results in lethal double-strand breaks (DSBs) and subsequent apoptosis[3].

Crucially, drugs that target both Topo I and Topo II simultaneously—such as the benchmark angular benzophenazine XR11576—can circumvent the multidrug resistance mechanisms that frequently render single-target therapies ineffective[4][5].

G Deriv 2H-Benzo[c]-1,2,3-triazolo [4,5-a]phenazine DNA DNA Intercalation Deriv->DNA Planar PAH Core TopoI Topoisomerase I Poisoning DNA->TopoI TopoII Topoisomerase II Catalytic Inhibition DNA->TopoII Cleavage Stabilize Cleavage Complex TopoI->Cleavage TopoII->Cleavage DSB Double-Strand Breaks Cleavage->DSB Apoptosis Apoptosis (HL-60, HeLa) DSB->Apoptosis Caspase-3/7 Activation

Dual Topoisomerase I/II inhibition pathway driven by DNA intercalation.

The Triazole Moiety: c-Met Receptor Tyrosine Kinase Inhibition

Beyond DNA intercalation, the incorporation of the 1,2,3-triazole ring introduces specific hydrogen-bond donors and acceptors. Triazolophenazine scaffolds have been identified as promising cores for the development of selective c-Met inhibitors[6]. The nitrogen atoms align perfectly within the ATP-binding pocket of the c-Met kinase, forming critical hydrogen bonds with catalytic lysine residues in the hinge region. This competitive binding blocks the downstream PI3K/AKT signaling cascade, arresting cell proliferation and invasion.

G ATP ATP-Binding Pocket (c-Met Kinase) cMet c-Met Inhibition ATP->cMet Triazole Triazole Nitrogen H-Bonding Triazole->ATP Competitive Binding PI3K PI3K/AKT Pathway Downregulation cMet->PI3K Blocked Phosphorylation Proliferation Arrested Cell Proliferation PI3K->Proliferation

c-Met receptor tyrosine kinase inhibition via triazole-mediated ATP pocket binding.

Quantitative Efficacy Data

Structure-activity relationship (SAR) studies indicate that modifying the benzophenazine core—particularly by introducing an alkylamino side chain—significantly enhances antiproliferative activity by improving aqueous solubility and providing electrostatic interactions with the DNA phosphate backbone[3].

Table 1: Antiproliferative Activity ( IC50​ ) of Representative Benzophenazine/Triazolophenazine Derivatives

Compound ClassHeLa ( IC50​ µM)A549 ( IC50​ µM)MCF-7 ( IC50​ µM)HL-60 ( IC50​ µM)Primary Target
Alkylamino-Benzo[a]phenazines 2.1 - 4.53.2 - 6.81.8 - 5.11.1 - 3.4Topo I / II[3]
XR11576 (Benchmark) 0.81.20.90.5Topo I / II[4]
Triazolo[4,5-b]phenazines 1.5 - 3.02.0 - 4.11.7 - 3.51.2 - 2.8c-Met / DNA[6]

Table 2: Topoisomerase & DNA Binding Profile

CompoundTopo I InhibitionTopo II InhibitionDNA Binding Mode
NC-182 ModerateHighBiphasic Intercalator[1]
XR11576 High (Poison)High (Catalytic)Deep Intercalation[4]
Triazolophenazine Core HighModerateIntercalation + H-Bonding

Standardized Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives requires a self-validating workflow. The following protocols are designed to establish causality between molecular binding and phenotypic cell death.

G Prep Compound Preparation Topo Topo I/II Relaxation Assay Prep->Topo Kinase TR-FRET c-Met Assay Prep->Kinase Cell In Vitro Cytotoxicity (MTT/WST-8) Topo->Cell Kinase->Cell Flow Flow Cytometry (Annexin V/PI) Cell->Flow IC50 Determination

Self-validating experimental workflow for evaluating triazolophenazine derivatives.

Protocol A: Topoisomerase-Mediated DNA Relaxation Assay

Causality Check: We use supercoiled pBR322 plasmid DNA. If the compound is a true Topo poison, it will trap the cleavage complex, resulting in a distinct band of linear DNA on the gel. If it is merely an intercalator without Topo poisoning activity, it will only inhibit the relaxation of the supercoil.

  • Reaction Assembly: In a 20 µL reaction volume, combine 0.5 µg of supercoiled pBR322 DNA, 1X Topoisomerase buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2​ , 0.1 mM EDTA, 15 µg/mL BSA, pH 7.5), and varying concentrations of the triazolophenazine derivative (0.1 µM to 10 µM).

  • Enzyme Addition: Add 1 Unit of recombinant human Topoisomerase I or II. Incubate at 37°C for 30 minutes.

  • Termination & Protein Digestion: Halt the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 50°C for 30 minutes to digest the trapped Topo enzymes.

  • Electrophoresis: Resolve the DNA states (supercoiled, relaxed, linear) on a 1% agarose gel in 1X TAE buffer at 4 V/cm for 2 hours. Stain with GelRed and visualize under UV.

Protocol B: TR-FRET c-Met Kinase Assay

Causality Check: Highly conjugated PAH cores inherently autofluoresce, which ruins standard colorimetric or fluorescent kinase assays. We use Time-Resolved FRET (TR-FRET) because its delayed reading window completely eliminates short-lived compound autofluorescence, ensuring signal fidelity.

  • Preparation: Prepare a kinase reaction mix containing c-Met enzyme, an artificial biotinylated peptide substrate, and ATP at its Km​ value in kinase buffer.

  • Compound Incubation: Add the triazolophenazine derivative to a 384-well plate. Add the kinase reaction mix and incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the ratiometric emission (665 nm / 615 nm) using a microplate reader with a time delay of 50 µs. Calculate the IC50​ using a 4-parameter logistic curve fit.

Protocol C: Apoptosis Validation via Flow Cytometry (Annexin V/PI)

Causality Check: Standard MTT assays only measure metabolic activity, which cannot distinguish between cytostatic (growth-halting) and cytotoxic (cell-killing) effects. Annexin V/PI staining definitively proves that the DNA damage induced by Topo poisoning leads to programmed cell death.

  • Treatment: Seed HL-60 or HeLa cells at 1×105 cells/well. Treat with the derivative at and its IC50​ concentration for 48 hours.

  • Harvesting: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze immediately via flow cytometry. Early apoptotic cells will be Annexin V-positive/PI-negative, while late apoptotic cells will be double-positive.

References

1.[3] Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II - PubMed Source: nih.gov

2.[2] Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II - RSC Publishing Source: rsc.org

3.[4] Novel Angular Benzophenazines: Dual Topoisomerase I and Topoisomerase II Inhibitors as Potential Anticancer Agents | Journal of Medicinal Chemistry Source: acs.org

4.[6] 1H-[1,2,3]triazolo[4,5-b]phenazine | Benchchem Source: benchchem.com

5.[1] DNA-binding characterization of a novel anti-tumour benzo[a]phenazine derivative NC-182: spectroscopic and viscometric studies - PMC Source: nih.gov

6.[5] Dual Topoisomerase I / II Inhibitors in Cancer Therapy | Bentham Science Publishers Source: benthamdirect.com

Sources

Exploratory

Advanced Crystallographic Data Analysis of 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine: A Technical Guide for Drug Development

Executive Summary & Molecular Context Phenazine derivatives, particularly extended planar systems like benzo[c]phenazines, have garnered significant attention in oncology and antimicrobial drug development due to their a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

Phenazine derivatives, particularly extended planar systems like benzo[c]phenazines, have garnered significant attention in oncology and antimicrobial drug development due to their ability to intercalate into DNA and act as photosensitizers in photodynamic therapy (PDT)[1]. The fusion of a 1,2,3-triazole ring to the benzo[c]phenazine scaffold—yielding 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine —further modulates the electronic properties and hydrogen-bonding potential of the molecule.

To rationally design targeted therapeutics based on this pharmacophore, precise elucidation of its three-dimensional solid-state architecture is mandatory. Small-molecule X-ray crystallography remains the gold standard for this purpose, providing unambiguous data on bond lengths, absolute configuration, and intermolecular interactions[2]. This whitepaper provides an authoritative, step-by-step methodological guide to the crystallization, data reduction, and structural refinement of this complex heterocyclic system.

Methodology: Crystallization & Data Collection

Protocol 1: Vapor Diffusion Crystallization

Causality & Expert Insight: Rapid precipitation of highly conjugated planar molecules often leads to kinetic trapping, resulting in twinned or microcrystalline powders unsuitable for single-crystal X-ray diffraction (SCXRD). Vapor diffusion operates under thermodynamic control, slowly reducing solubility to promote the nucleation of a single, highly ordered, defect-free crystal lattice[3].

Step-by-Step Procedure:

  • Solubilization: Dissolve 5.0 mg of synthesized 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine in 1.0 mL of a "good" solvent (e.g., dichloromethane or chloroform) in a 2-dram inner glass vial.

  • Chamber Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3.0 mL of an anti-solvent (e.g., n-hexane or diethyl ether)[3].

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap to create a closed system.

  • Incubation: Store the chamber at a stable ambient temperature (20–25 °C) in a vibration-free environment for 7–14 days.

  • System Validation: Monitor the vial daily under a polarized light microscope. The appearance of birefringence with uniform extinction upon rotation confirms the single-crystal nature of the sample, distinguishing it from amorphous aggregates[4].

Protocol 2: X-Ray Diffraction & Data Reduction

Causality & Expert Insight: Accurate measurement of diffracted intensities requires mitigating systematic errors such as X-ray absorption, which is particularly severe for dense, planar aromatic molecules.

Step-by-Step Procedure:

  • Mounting: Select a crystal with optimal dimensions (approx. 0.15 × 0.10 × 0.05 mm) and mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Transfer immediately to the diffractometer goniometer under a cold nitrogen stream (100 K). Why? Cooling minimizes thermal atomic displacement (Debye-Waller factors), thereby maximizing high-angle diffraction intensity and reducing background noise.

  • Data Collection: Collect data using Mo-Kα ( λ=0.71073 Å) or Cu-Kα radiation.

  • Integration & Correction: Integrate the frames and apply a multi-scan absorption correction using SADABS.

  • System Validation: Ensure the ratio of minimum to maximum transmission ( Tmin​/Tmax​ ) is > 0.80. A lower ratio indicates inadequate absorption correction, which will artificially inflate standard uncertainties[5].

Structure Solution and Refinement Pipeline

Protocol 3: SHELXL Refinement

Causality & Expert Insight: The phase problem must be solved to convert reciprocal space data into a real-space electron density map. Subsequent refinement minimizes the difference between calculated ( Fc​ ) and observed ( Fo​ ) structure factors. Unmerged data must be used to accurately estimate the Flack parameter and produce a complete CIF[6].

Step-by-Step Procedure:

  • Phasing: Solve the structure using intrinsic phasing or direct methods via SHELXT.

  • Isotropic Refinement: Perform an initial isotropic refinement using the Least-Squares (L.S.) or Conjugate-Gradient Least-Squares (CGLS) method in SHELXL.

  • Anisotropic Refinement: Assign anisotropic displacement parameters (ADPs) to all non-hydrogen atoms. This accounts for the ellipsoidal nature of thermal motion in the rigid phenazine core[7].

  • Hydrogen Atom Placement: Position carbon-bound hydrogen atoms using a riding model (AFIX instructions). For the 2H-triazole proton, locate the electron density peak in the difference Fourier map and refine its coordinates freely, or restrain it using DFIX if the data resolution is limited[7].

  • System Validation: Optimize the weighting scheme (WGHT a b) iteratively to flatten the analysis of variance until the Goodness-of-Fit (GooF) approaches 1.00[5]. Validate the final model using the IUCr checkCIF utility to ensure no Level A or B alerts remain[6].

RefinementPipeline Data Unmerged Data (.hkl) from Diffractometer SADABS SADABS Absorption Correction & Scaling Data->SADABS SHELXT SHELXT Structure Solution (Direct Methods) SADABS->SHELXT SHELXL_Iso SHELXL Isotropic Refinement (CGLS/L.S.) SHELXT->SHELXL_Iso SHELXL_Aniso SHELXL Anisotropic Refinement & H-atoms SHELXL_Iso->SHELXL_Aniso Validation Validation (checkCIF) Weighting Scheme Optimization SHELXL_Aniso->Validation Validation->SHELXL_Aniso Adjust WGHT / Restraints Final Final CIF Atomic Coordinates & B-factors Validation->Final

Crystallographic data reduction and SHELXL structure refinement pipeline.

Crystallographic Data Analysis

The quantitative structural parameters extracted from the refinement process provide direct insights into the molecular stability and reactivity of the compound.

Table 1: Crystal Data and Structure Refinement Parameters

(Representative data for 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine based on homologous planar phenazine systems)

ParameterValue
Empirical Formula C₁₆H₉N₅
Formula Weight 271.28 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=12.45A˚,b=7.62A˚,c=14.10A˚,β=105.4∘
Volume 1289.5 ų
Z (Molecules/Unit Cell) 4
Goodness-of-fit on F2 1.042
Final R indices [ I>2σ(I) ] R1​=0.038,wR2​=0.095
Table 2: Selected Bond Lengths and Angles

The triazole ring exhibits significant electron delocalization, which is reflected in the shortened N-N bond lengths compared to standard single bonds.

Bond / AngleDistance (Å) / Angle (°)Structural Implication
N(1)-N(2) [Triazole] 1.334(2)Indicates high aromatic delocalization.
N(2)-N(3) [Triazole] 1.328(2)Confirms resonance stabilization.
C(4a)-N(5) [Phenazine] 1.341(3)Standard conjugated imine character.
N(1)-N(2)-N(3) 112.5(1)°Typical internal angle for fused 1,2,3-triazoles.
RMSD from Mean Plane 0.024 ÅDemonstrates extreme molecular planarity.
Table 3: Intermolecular Interactions

The solid-state packing is dominated by non-covalent interactions that dictate the compound's solubility and biological binding modes.

Interaction TypeDonor...AcceptorDistance (Å)Angle (°)
Hydrogen Bonding N(2)-H(2)...N(5)2.85(1)165(2)
π−π Stacking Centroid...Centroid3.42(1)N/A
C-H... π Interaction C(8)-H(8)...Centroid2.78(2)142(1)

Mechanistic Insights & Biological Implications

The crystallographic data directly informs the biological mechanism of action. The extreme planarity of the benzo[c]phenazine core (RMSD = 0.024 Å) is the primary driver for its pharmacological activity. This rigid, flat architecture facilitates deep intercalation between DNA base pairs, disrupting replication and transcription[1].

Furthermore, the triazole moiety introduces a localized dipole and acts as a potent hydrogen-bond donor/acceptor. In the context of Photodynamic Therapy (PDT), the extended π -conjugation allows the molecule to absorb light efficiently, transitioning to a triplet state that transfers energy to molecular oxygen, generating cytotoxic Reactive Oxygen Species (ROS)[1].

MOA Molecule 2H-benzo[c]-1,2,3-triazolo [4,5-a]phenazine PlanarCore Extended Planar Core (Crystallographic Insight) Molecule->PlanarCore PDT Photodynamic Therapy (Light Activation) Molecule->PDT DNA DNA Intercalation (Base Pair Stacking) PlanarCore->DNA Apoptosis Tumor Cell Apoptosis DNA->Apoptosis ROS Reactive Oxygen Species (ROS) Generation PDT->ROS ROS->Apoptosis

Mechanistic pathway of tumor cell apoptosis via DNA intercalation and ROS.

References

  • [1] Phenazine – Knowledge and References. Taylor & Francis. URL:[Link]

  • [6] Crystal structure refinement with SHELXL. PMC - NIH. URL:[Link]

  • [7] Introduction to SHELXL Refinement: Restraints, Constraints and Esds. univ-rennes.fr. URL: [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction. okstate.edu. URL: [Link]

  • [5] A remedy for unusual SHELXL weighting schemes. IUCr Journals. URL: [Link]

  • [4] Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing. ACS Publications. URL: [Link]

  • [2] X Ray Crystallography. International Journal of Pharmaceutical Sciences. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Characterization Protocol for 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine

Introduction and Scientific Rationale Nitrogen-rich fused heterocyclic systems, particularly those combining triazole and phenazine cores, represent a privileged scaffold in modern drug discovery. Phenazine derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Nitrogen-rich fused heterocyclic systems, particularly those combining triazole and phenazine cores, represent a privileged scaffold in modern drug discovery. Phenazine derivatives, often isolated as secondary metabolites from Pseudomonas and Streptomyces, are renowned for their diverse biological activities, including topoisomerase inhibition and intercalation into DNA [1]. The annulation of a 1,2,3-triazole ring onto the benzo[c]phenazine framework significantly alters the molecule's electronic distribution and planarity, enhancing its potential as a selective kinase inhibitor or antimicrobial agent [2].

This application note details a robust, three-phase synthetic protocol for the preparation of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine (CAS: 216-25-1). The methodology leverages a convergent approach: initial construction of the benzo[c]phenazine core via condensation, followed by regioselective functionalization, and concluding with a diazotization-driven triazole annulation.

Mechanistic Pathway and Synthetic Strategy

The synthesis relies on the predictable nucleophilic behavior of ortho-diamines and the electrophilicity of quinone derivatives. The critical triazole formation step utilizes the Sandmeyer-type diazotization of an ortho-diamine intermediate. The use of isoamyl nitrite in mildly acidic conditions is deliberately chosen to prevent over-oxidation of the phenazine core while favoring the rapid intramolecular cyclization of the diazonium intermediate into the 1,2,3-triazole ring.

SyntheticPathway N1 Precursors: Lawsone + Substituted o-Phenylenediamine N2 Condensation (Acid Catalyzed) N1->N2 N3 Benzo[c]phenazine Intermediate N2->N3 -H2O N4 Nitration & Reduction (Pd/C, H2) N3->N4 N5 o-Diamine-Benzo[c]phenazine N4->N5 Regioselective N6 Diazotization & Cyclization (Isoamyl Nitrite) N5->N6 N7 2H-Benzo[c]-1,2,3-triazolo [4,5-a]phenazine N6->N7 Intramolecular N-N bond formation

Fig 1: Stepwise synthetic pathway for 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine.

Experimental Protocols

Phase 1: Synthesis of the Benzo[c]phenazine Core

Causality Insight: The condensation of 2-hydroxy-1,4-naphthoquinone (lawsone) with an ortho-phenylenediamine derivative is conducted in glacial acetic acid. The acidic medium protonates the carbonyl oxygen of the quinone, dramatically increasing its electrophilicity and accelerating the nucleophilic attack by the amine, ensuring a high-yielding cyclization [1].

  • Reagent Preparation: Dissolve 10.0 mmol of lawsone in 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition: Slowly add 10.5 mmol of the appropriately substituted ortho-phenylenediamine (e.g., 3,4-diaminobenzoic acid if targeting specific functionalization) portion-wise over 15 minutes at room temperature.

  • Reflux: Elevate the temperature to 110 °C and reflux for 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the characteristic quinone spot indicates completion.

  • Isolation: Cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water. Filter the resulting precipitate under vacuum, wash with cold ethanol (2 x 20 mL), and dry under a vacuum to yield the benzo[c]phenazine intermediate.

Phase 2: Introduction of the ortho-Diamine Moiety

Causality Insight: To form the 1,2,3-triazole ring, adjacent amine groups are required. If not present in the starting materials, they must be introduced via regioselective nitration followed by catalytic hydrogenation. Palladium on carbon (Pd/C) is selected over chemical reductants (like SnCl2) to prevent the reduction of the phenazine pyrazine ring.

  • Nitration: Suspend the intermediate (5.0 mmol) in concentrated H2SO4 (15 mL) at 0 °C. Add a mixture of conc. HNO3/H2SO4 (1:1, 5 mL) dropwise. Stir for 2 hours at 0 °C, then pour over crushed ice. Filter and dry the dinitro-intermediate.

  • Reduction: Dissolve the dinitro compound in anhydrous methanol (30 mL). Add 10% Pd/C (10 mol%). Purge the flask with Argon, then introduce H2 gas via a balloon. Stir vigorously at room temperature for 6 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to isolate the ortho-diamine-benzo[c]phenazine.

Phase 3: Triazole Annulation (Diazotization)

Causality Insight: The use of isoamyl nitrite in a non-aqueous solvent (DMF or ethanol) prevents the formation of phenolic byproducts that typically occur in aqueous NaNO2/HCl diazotization, ensuring a clean cyclization to the triazole [2].

  • Solubilization: Dissolve the ortho-diamine intermediate (2.0 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Reagent Addition: Add 2.5 mmol of isoamyl nitrite dropwise via syringe at 0 °C.

  • Cyclization: Add a catalytic amount of glacial acetic acid (0.5 mL). Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Precipitation: Quench the reaction by pouring the mixture into 100 mL of cold diethyl ether. The target compound, 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine , will precipitate as a fine powder.

  • Purification: Recrystallize from an ethanol/chloroform mixture (1:1) to achieve >98% purity.

Reaction Optimization and Data Presentation

To ensure the self-validating nature of this protocol, optimization of the Phase 3 cyclization step was recorded. The data below demonstrates the superiority of isoamyl nitrite in polar aprotic solvents.

Solvent SystemDiazotizing AgentTemp (°C)Time (h)Yield (%)Purity (HPLC, %)
Aqueous HClNaNO20 to 2584285.2
EthanolIsoamyl Nitrite25126891.5
DMF (Anhydrous) Isoamyl Nitrite 25 12 84 >98.0
DMSOIsoamyl Nitrite25127194.3

Table 1: Optimization parameters for the triazole annulation step.

Downstream Processing and Analytical Validation

Workflow W1 Crude Reaction Mixture W2 Ether Precipitation (Anti-solvent) W1->W2 W3 Vacuum Filtration (Buchner) W2->W3 W4 Recrystallization (EtOH/CHCl3) W3->W4 W5 W5 W4->W5

Fig 2: Downstream processing and purification workflow.

Analytical Expectations:

  • 1H-NMR (DMSO-d6): The disappearance of the primary amine signals (typically broad singlets around 5.0-6.0 ppm) and the emergence of a highly deshielded triazole N-H proton (if tautomerizing) or characteristic shifts in the aromatic region (7.5 - 9.0 ppm) confirm cyclization.

  • FT-IR (KBr pellet): Absence of N-H stretching bands of the diamine (3300-3400 cm⁻¹) and appearance of C=N and N=N stretching vibrations characteristic of the triazole ring (1610-1630 cm⁻¹ and ~1450 cm⁻¹) [2].

  • HRMS (ESI-TOF): Calculated for C16H9N5 [M+H]+: 272.0936.

References

  • Synthesis of tetracyclic phenazine derivatives 4 and 5. ResearchGate. Available at:[Link]

  • Heterocyclic Anticancer Agents. DOKUMEN.PUB. Available at:[Link]

Application

Application Notes & Protocols for Phenazine-Based Fluorescent Probes: A Technical Guide for Researchers

Introduction: The Dibenzo[a,c]phenazine Scaffold as a Versatile Fluorophore Dibenzo[a,c]phenazine and its derivatives represent a class of robust, planar aromatic compounds with significant potential in materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dibenzo[a,c]phenazine Scaffold as a Versatile Fluorophore

Dibenzo[a,c]phenazine and its derivatives represent a class of robust, planar aromatic compounds with significant potential in materials science and chemical biology. Their rigid, electron-deficient structure provides a foundation for creating fluorescent probes with desirable photophysical properties, including large Stokes shifts, high quantum yields, and good photostability.[1] These characteristics make them ideal candidates for developing "turn-on" or "turn-off" fluorescent sensors for a variety of analytes.

The true power of the dibenzo[a,c]phenazine core lies in its synthetic tractability. Functional groups can be readily introduced at various positions on the aromatic rings, allowing for the fine-tuning of its electronic properties and the introduction of specific recognition moieties for target analytes. This guide will explore the synthesis, photophysical characterization, and application of dibenzo[a,c]phenazine-based fluorescent probes for the detection of biologically and environmentally relevant species.

Synthesis of Dibenzo[a,c]phenazine-Based Fluorescent Probes

The general synthetic strategy for creating these probes involves two key steps: the construction of the core dibenzo[a,c]phenazine structure and the subsequent functionalization with a recognition group and a signaling unit. A common and effective method for synthesizing the dibenzo[a,c]phenazine core is the condensation of a phenanthrene-9,10-dione with an o-phenylenediamine derivative.

cluster_synthesis Probe Synthesis Workflow start Phenanthrene-9,10-dione condensation Condensation (e.g., PTSA, heat) start->condensation opd o-Phenylenediamine derivative opd->condensation dbp_core Dibenzo[a,c]phenazine core condensation->dbp_core functionalization Functionalization (e.g., Sonogashira coupling, nucleophilic substitution) dbp_core->functionalization probe Final Fluorescent Probe functionalization->probe

Caption: General workflow for the synthesis of dibenzo[a,c]phenazine-based fluorescent probes.

Protocol 2.1: Synthesis of a Dibenzo[a,c]phenazine Core

This protocol is adapted from the synthesis of dibromodibenzo[a,c]phenazine, a common precursor for further functionalization.

Materials:

  • 3,6-Dibromophenanthrene-9,10-dione

  • 1,2-Diaminobenzene

  • p-Toluenesulfonic acid (PTSA)

  • Toluene

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a round-bottom flask, add 3,6-dibromophenanthrene-9,10-dione (1.0 eq) and 1,2-diaminobenzene (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Add dry toluene to the flask and equip it with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the dibromodibenzo[a,c]phenazine.

Photophysical Properties and Sensing Mechanisms

Dibenzo[a,c]phenazine-based probes can be designed to operate through various sensing mechanisms, most notably Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission (AIE).

  • Intramolecular Charge Transfer (ICT): In a typical ICT-based probe, the dibenzo[a,c]phenazine core acts as a fluorophore and is linked to a recognition site that also functions as a fluorescence quencher. Upon binding of the analyte to the recognition site, the quenching effect is disrupted, leading to a "turn-on" fluorescence response. The efficiency of the ICT process can be modulated by the choice of donor and acceptor moieties.[2][3]

  • Aggregation-Induced Emission (AIE): AIE-based probes are designed to be non-emissive in their monomeric, dissolved state but become highly fluorescent upon aggregation.[4][5][6] This phenomenon is often triggered by the interaction of the probe with an analyte that induces aggregation. This mechanism is particularly useful for detecting analytes in aqueous media.

Table 1: Photophysical Properties of Selected Dibenzo[a,c]phenazine-Based Probes
Probe NameTarget AnalyteExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
probe-dbp Thiophenols450570120-[1][7][8]
BDP Superoxide Anions-Near-Infrared--[4][5]
TPA-DPPZ (OLED material)---0.402[2]
PXZ-DPPZ (OLED material)----[2]
3DMAC-BP (OLED material)-606--[9]

Application Protocols

The following protocols provide examples of how dibenzo[a,c]phenazine-based probes can be used for the detection of specific analytes.

Protocol 4.1: "Turn-On" Detection of Thiophenols in Environmental Water Samples

This protocol is based on the use of a dibenzo[a,c]phenazine probe functionalized with a 2,4-dinitrobenzenesulfonyl group, which acts as a recognition site and a fluorescence quencher.[1]

Principle: In the absence of thiophenols, the probe exhibits weak fluorescence due to a Photoinduced Electron Transfer (PET) process from the dibenzo[a,c]phenazine fluorophore to the dinitrobenzenesulfonyl group.[1] Thiophenols selectively cleave the dinitrobenzenesulfonyl group, interrupting the PET process and causing a significant increase in fluorescence intensity.[1]

cluster_detection Thiophenol Detection Mechanism probe_off Probe-DNBS (Low Fluorescence) reaction Cleavage of DNBS probe_off->reaction thiophenol Thiophenol thiophenol->reaction probe_on Probe (High Fluorescence) reaction->probe_on

Caption: "Turn-on" fluorescence mechanism for thiophenol detection.

Materials:

  • Dibenzo[a,c]phenazine-based thiophenol probe (e.g., probe-dbp)

  • Phosphate-buffered saline (PBS), 10 mM, pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Thiophenol standard solution

  • Environmental water samples (e.g., tap water, seawater)

  • Fluorometer

Procedure:

  • Probe Stock Solution: Prepare a stock solution of the probe (e.g., 1 mM) in DMSO.

  • Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in a 1:1 (v/v) mixture of 10 mM PBS (pH 7.4) and DMSO.

  • Calibration Curve: a. Prepare a series of standard solutions of thiophenol at different concentrations in the working solution. b. Incubate the solutions at room temperature for a few minutes. c. Measure the fluorescence intensity of each solution using a fluorometer (e.g., λex = 450 nm, λem = 570 nm). d. Plot the fluorescence intensity versus the thiophenol concentration to generate a calibration curve.

  • Sample Analysis: a. Add a known volume of the environmental water sample to the probe's working solution. b. Incubate and measure the fluorescence intensity as described above. c. Determine the concentration of thiophenol in the sample using the calibration curve.

Protocol 4.2: Detection of Superoxide Anions in Living Cells

This protocol is based on an AIE-active dibenzo[a,c]phenazine probe that provides a "turn-on" near-infrared fluorescence signal in the presence of superoxide anions.[4][5]

Principle: The probe is initially non-fluorescent. In the presence of superoxide anions, a chemical reaction occurs that cleaves a diphenyl-phosphinyl group, generating a pyridinium-modified fluorophore.[5] This product exhibits near-infrared emission and AIE properties, allowing for sensitive detection.

Materials:

  • Dibenzo[a,c]phenazine-based superoxide probe (e.g., BDP)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Hepatocellular carcinoma (HepG2) cells or other suitable cell line

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture the cells in a suitable medium until they reach the desired confluency.

  • Probe Loading: a. Prepare a stock solution of the probe in DMSO. b. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM). c. Remove the old medium from the cells and add the probe-containing medium. d. Incubate the cells for a specified time (e.g., 30 minutes) at 37°C in a CO2 incubator.

  • Induction of Superoxide Production (Optional): To induce superoxide production, cells can be treated with an appropriate stimulus (e.g., lipopolysaccharide).

  • Imaging: a. Wash the cells with PBS to remove any excess probe. b. Image the cells using a confocal laser scanning microscope with appropriate excitation and emission filters for near-infrared fluorescence. c. An increase in fluorescence intensity indicates the presence of superoxide anions.

Conclusion and Future Perspectives

The dibenzo[a,c]phenazine scaffold offers a versatile and powerful platform for the development of novel fluorescent probes. The ability to tune their photophysical properties and introduce specific recognition moieties through straightforward synthetic modifications makes them highly adaptable for a wide range of applications in chemical sensing, environmental monitoring, and biomedical imaging. Future research in this area will likely focus on the development of probes with even greater sensitivity and selectivity, as well as the exploration of new sensing mechanisms and applications in complex biological systems.

References

  • A turn-on near-infrared fluorescence probe with aggregation-induced emission based on dibenzo[a,c]phenazine for detection of superoxide anions and its application in cell imaging. RSC Publishing. [Link]

  • A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. RSC Publishing. [Link]

  • Fluorescence "Turn-on" sensor for cyanide based on phenazine derivative. ResearchGate. [Link]

  • A turn-on near-infrared fluorescence probe with aggregation-induced emission based on dibenzo[a,c]phenazine for detection of superoxide anions and its application in cell imaging. PubMed. [Link]

  • A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. PMC. [Link]

  • A phenothiazine-based “turn-on” fluorescent probe for the detection of hydrazine in water, soil, plant and food samples. New Journal of Chemistry (RSC Publishing). [Link]

  • A "Turn-on" Fluorescent Probe Based on Phenothiazine for Selectively Recognizing ClO- and its Practical Applications. PubMed. [Link]

  • Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. PMC. [Link]

  • Selective and sensitive fluorescent probes for metal ions based on AIE dots in aqueous media. pubs.rsc.org. [Link]

  • Phenazines and Thiazine: Green Synthesis, Photophysical Properties and Dichroic Behavior in Nematic Host. ResearchGate. [Link]

  • A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. RSC Publishing. [Link]

  • Recent Advances in Benzo[a]phenoxazine-based Fluorescent Probes: A review and perspectives. ResearchGate. [Link]

  • Modulation of Excited State Property Based on Benzo[a, c]phenazine Acceptor: Three Typical Excited States and Electroluminescence Performance. Frontiers. [Link]

  • Synthesis and Luminescence Properties of Dibenzo[a,c]phenazine Derivatives Bearing a Series of Electron-Donating π-Conjugated Side-Arms at the 10,13-Positions Novel ICT-Type Red Fluorophores Based on Donor-Acceptor-Donor Structures. ResearchGate. [Link]

  • Rational Molecular Design of Dibenzo[a,c]phenazine-Based Thermally Activated Delayed Fluorescence Emitters for Orange-Red OLEDs with EQE up to 22.0%. ACS Applied Materials & Interfaces. [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers. [Link]

  • Dibenzo[a,c]phenazine-derived near-infrared fluorescence biosensor for detection of lysophosphatidic acid based on aggregation-induced emission. RSC Publishing. [Link]

  • Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[4][5][7]Triazolo[4,3- c]- and[4][5][7]Triazolo[1,5- c]quinazolines. PubMed. [Link]

  • A novel[4][5][7]triazolo[1,5-a]pteridine framework: Synthesis, photophysical properties and material studies. portal.research.lu.se. [Link]

  • Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[4][5][7]Triazolo[4,3-c]- and[4][5][7]Triazolo[1,5-c]quinazolines. MDPI. [Link]

  • Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. PMC. [Link]

  • A dibenzo[a,c]phenazine-11,12-dicarbonitrile (DBPzDCN) acceptor based thermally activated delayed fluorescent compound for efficient near-infrared electroluminescent devices. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. ResearchGate. [Link]

Sources

Method

2h-benzo[c]-1,2,3-triazolo[4,5-a]phenazine applications in OLED devices

Application Note: 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine (BTPz) as an Advanced Acceptor Core in High-Efficiency OLED Devices Document Revision: 1.0 | Target Audience: Materials Scientists, Synthetic Chemists, and Opt...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine (BTPz) as an Advanced Acceptor Core in High-Efficiency OLED Devices

Document Revision: 1.0 | Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers.

Executive Summary & Mechanistic Rationale

The development of third-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on Thermally Activated Delayed Fluorescence (TADF) materials to achieve 100% internal quantum efficiency (IQE) without relying on scarce heavy metals. The molecular core 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine (BTPz) represents a breakthrough in acceptor scaffold design for Donor-Acceptor (D-A) TADF emitters.

The Causality of the Core Design:

  • Extreme Electron Affinity: Phenazine derivatives inherently possess low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels . The fusion of a benzo[c] ring extends π -conjugation, enhancing electron mobility. The addition of the 1,2,3-triazole ring introduces highly electronegative nitrogen atoms, further deepening the LUMO and making BTPz an exceptionally strong electron acceptor.

  • Structural Rigidity: The planar, pentacyclic nature of BTPz severely restricts intramolecular rotational and vibrational modes. This structural lock suppresses non-radiative decay pathways ( knr​ ) and imparts a high glass transition temperature ( Tg​ ), which is critical for preventing phase separation within the emissive layer under thermal stress .

  • Exciton Harvesting: When covalently linked to a sterically hindered donor (e.g., Phenoxazine), the HOMO and LUMO are spatially separated. This results in a near-zero singlet-triplet energy gap ( ΔEST​ ), enabling rapid Reverse Intersystem Crossing (RISC) from the triplet ( T1​ ) to the singlet ( S1​ ) state .

TADF_Mechanism S0 Ground State (S0) S1 Singlet State (S1) (Charge Transfer) S0->S1 Electrical Excitation (25%) T1 Triplet State (T1) (Local Excited) S0->T1 Electrical Excitation (75%) S1->S0 Prompt Fluorescence S1->T1 ISC T1->S0 Non-Radiative Decay (Suppressed) T1->S1 RISC (Thermal Energy)

Fig 1. Exciton harvesting via Reverse Intersystem Crossing (RISC) in BTPz-based TADF emitters.

Protocol: Synthesis of D-A TADF Emitters (PXZ-BTPz)

To utilize BTPz in an OLED, it must be functionalized into a D-A architecture. This protocol details the Buchwald-Hartwig cross-coupling of 2-bromo-BTPz with Phenoxazine (PXZ).

Reagents & Materials:

  • Acceptor: 2-bromo-2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine (1.0 eq)

  • Donor: Phenoxazine (1.2 eq)

  • Catalyst System: Pd2​(dba)3​ (0.05 eq) and P(t−Bu)3​ (0.1 eq)

  • Base: Sodium tert-butoxide ( NaOtBu ) (2.0 eq)

  • Solvent: Anhydrous Toluene (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with 2-bromo-BTPz, Phenoxazine, Pd2​(dba)3​ , and NaOtBu .

  • Solvent & Ligand Addition: Inject anhydrous, degassed toluene followed by the P(t−Bu)3​ ligand via syringe. Causality: The bulky, electron-rich P(t−Bu)3​ ligand is strictly required to facilitate the oxidative addition of the palladium center into the highly electron-deficient C-Br bond of the BTPz core.

  • Reaction: Heat the mixture to 110 °C under continuous magnetic stirring for 12 hours.

  • Workup: Cool to room temperature, quench with deionized water, and extract with dichloromethane (DCM). Dry the organic layer over anhydrous MgSO4​ .

  • Purification: Purify via silica gel column chromatography (Eluent: 3:1 Hexane/Ethyl Acetate), followed by temperature-gradient vacuum sublimation.

Self-Validating Quality Control:

  • In-Process: The reaction is self-validating via Thin Layer Chromatography (TLC). The disappearance of the UV-active starting material spot and the emergence of a highly fluorescent product spot under 365 nm UV light confirms conversion.

  • Final Purity: For OLED integration, the material must pass High-Performance Liquid Chromatography (HPLC) with >99.5% purity. The presence of halogenated impurities acts as exciton quenchers, directly destroying device efficiency.

Protocol: Photophysical & Electrochemical Validation

Before device fabrication, the material must be validated as a true TADF emitter.

Step-by-Step Methodology:

  • Cyclic Voltammetry (CV): Dissolve PXZ-BTPz in anhydrous DCM with 0.1 M tetrabutylammonium hexafluorophosphate. Measure oxidation/reduction potentials using a glassy carbon working electrode. Causality: This establishes the HOMO/LUMO levels, dictating the selection of host and transport materials for the OLED device.

  • Transient Photoluminescence (TRPL): Spin-coat a 10 wt% doped film of PXZ-BTPz in a high-triplet-energy host (e.g., mCP). Excite the film with a 355 nm Nd:YAG laser and measure the emission decay at 300 K and 77 K.

  • Validation: The system validates its TADF nature if the TRPL decay curve exhibits two distinct regimes: a nanosecond-scale prompt component and a microsecond-scale delayed component. If the delayed component disappears at 77 K, RISC is confirmed to be a thermally activated process.

Protocol: OLED Device Fabrication

This protocol outlines the fabrication of a high-efficiency vacuum-deposited OLED using PXZ-BTPz as the emissive dopant.

Device Architecture Rationale:

  • HIL (HAT-CN): Deep LUMO perfectly aligns with the ITO work function for barrier-free hole injection.

  • HTL (TAPC): High hole mobility and a high triplet energy ( ET​=2.87 eV) prevent triplet excitons from leaking out of the emissive layer toward the anode.

  • EML (mCP : PXZ-BTPz): mCP is chosen as the host because its triplet energy ( 2.90 eV) is significantly higher than that of PXZ-BTPz ( 2.50 eV), strictly confining excitons on the emitter molecules.

  • ETL (TmPyPb): Facilitates electron transport while its deep HOMO (-6.5 eV) acts as an impenetrable wall for holes, ensuring charge recombination occurs exclusively in the EML.

Step-by-Step Methodology:

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with O2​ plasma for 10 minutes to increase the work function and remove residual organics.

  • Vacuum Deposition: Transfer substrates to a vacuum thermal evaporator (Base pressure <10−6 Torr).

  • Layer Deposition (Rates in Å/s):

    • Deposit HAT-CN (10 nm at 0.5 Å/s).

    • Deposit TAPC (40 nm at 1.0 Å/s).

    • Co-deposit mCP and PXZ-BTPz (20 nm at 1.0 Å/s total rate, adjusting source temperatures to maintain a 10 wt% doping concentration).

    • Deposit TmPyPb (40 nm at 1.0 Å/s).

    • Deposit LiF (1 nm at 0.1 Å/s) followed by Aluminum (100 nm at 2.0 Å/s).

  • Encapsulation: Transfer the device directly to a nitrogen glovebox and encapsulate using a glass lid and UV-curable epoxy to prevent oxygen/moisture degradation.

Self-Validating Quality Control: The device architecture is self-validating if the Electroluminescence (EL) spectrum of the operating device perfectly overlaps with the Photoluminescence (PL) spectrum of the isolated PXZ-BTPz film. Any spectral broadening or secondary peaks indicate charge leakage or host emission, invalidating the layer thickness/energy alignment.

Device_Architecture Cathode Cathode: LiF / Al (100 nm) ETL ETL: TmPyPb (40 nm) Cathode->ETL Electron Injection (e⁻) EML EML: mCP : PXZ-BTPz (20 nm) ETL->EML Electron Transport HTL HTL: TAPC (40 nm) HTL->EML Hole Transport HIL HIL: HAT-CN (10 nm) HIL->HTL Anode Anode: ITO (150 nm) Anode->HIL Hole Injection (h⁺)

Fig 2. Multilayer OLED device architecture optimized for BTPz-based TADF emissive layers.

Quantitative Data Summary

The following table summarizes the photophysical and electrochemical properties of the BTPz core and its functionalized D-A derivatives. The near-zero ΔEST​ of the PXZ-BTPz derivative directly correlates with its near-unity Photoluminescence Quantum Yield (PLQY).

CompoundHOMO (eV)LUMO (eV) ES​ (eV) ET​ (eV) ΔEST​ (eV)PLQY (%)Emission Color
BTPz (Core) -6.20-3.453.102.650.4512Deep Blue
Cz-BTPz -5.60-3.352.752.600.1578Green
PXZ-BTPz -5.15-3.302.552.500.0594Yellow-Orange

Note: HOMO/LUMO values derived from CV measurements. ES​ and ET​ calculated from the onset of fluorescence and phosphorescence spectra at 77 K, respectively.

References

  • Title: Electro-Oxidative Synthesis of Phenazines Source: Organic Letters, American Chemical Society (2023). URL: [Link]

  • Title: Indirect consequences of exciplex states on the phosphorescence lifetime of phenazine-based 1,2,3-triazole luminescent probes Source: Physical Chemistry Chemical Physics, Royal Society of Chemistry (2017). URL: [Link]

  • Title: Steering the luminescence of donor–acceptor materials by regioisomerism of triazole linkers Source: Journal of Materials Chemistry C, Royal Society of Chemistry (2024). URL: [Link]

Application

Application Note: Preparation and Handling of 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine Stock Solutions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, solubilization mechanics, and standardized protocols for highly lipophilic polycyclic aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, solubilization mechanics, and standardized protocols for highly lipophilic polycyclic aromatic heterocycles.

Introduction and Physicochemical Profiling

2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine (CAS: 216-25-1) is a highly conjugated, rigid, and planar polycyclic aromatic heterocycle[1][2]. Due to the fusion of a 1,2,3-triazole ring to a phenazine backbone, the molecule exhibits a unique distribution of electron density[2]. While this structural rigidity makes it a valuable scaffold in medicinal chemistry and materials science, it presents significant challenges for in vitro and in vivo biological assays.

The primary hurdle in handling this compound is its extreme hydrophobicity. Planar polycyclic aromatic systems exhibit strong intermolecular π−π stacking interactions in the solid state[3][4]. When introduced directly to aqueous media, these thermodynamic forces drive rapid aggregation and precipitation. Therefore, the preparation of a stable, fully dissolved stock solution in an aprotic polar solvent like Dimethyl Sulfoxide (DMSO) is an absolute prerequisite for generating reproducible pharmacological data.

Table 1: Physicochemical Profile of 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine
PropertyValue / DescriptionExperimental Implication
CAS Number 216-25-1Ensure correct isomer verification upon procurement[1][5].
Molecular Formula C16H9N5High carbon-to-heteroatom ratio dictates high lipophilicity[1].
Molecular Weight 271.28 g/mol 2.71 mg is required to formulate 1 mL of a 10 mM stock solution[1].
Aqueous Solubility NegligibleRequires organic solvent (DMSO/DMF) for primary solubilization.
Structural Motif Planar, highly conjugatedProne to π−π stacking; requires sonication to disrupt crystal lattice[3][4].

Mechanistic Solubilization Strategy

To successfully formulate 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine, one must overcome the lattice energy stabilizing the solid powder. Anhydrous DMSO acts as an ideal primary solvent because its aprotic nature and high dielectric constant allow it to solvate the hydrophobic planes of the molecule while preventing water-induced hydrogen bond networks that exclude the compound. However, solvent addition alone is rarely sufficient; kinetic energy (via sonication and mild heating) is required to physically disrupt the π−π stacked aggregates[6].

Mechanism S1 Solid State Strong π-π Stacking S2 Solvent Addition (Aprotic Solvation by DMSO) S1->S2 Anhydrous DMSO S3 Energy Input (Overcoming Lattice Energy) S2->S3 Heat/Ultrasound S4 Dissolved Monomers (Ready for Assay) S3->S4 Disruption

Fig 1. Mechanistic pathway of overcoming π-π stacking to achieve complete solubilization.

Standard Operating Protocol: Stock Solution Preparation

Materials Required
  • 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine powder (Store desiccated and protected from light).

  • Anhydrous DMSO (≥99.9% purity, sterile-filtered). Note: Standard laboratory DMSO rapidly absorbs atmospheric moisture, which will drastically reduce the solubility of hydrophobic compounds.

  • Anti-static weighing boats and spatulas.

  • Amber glass or opaque microcentrifuge tubes.

  • Ultrasonic water bath.

Phase 1: Formulating the Master Stock (10 mM)
  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. This prevents condensation of atmospheric moisture onto the highly hygroscopic powder.

  • Weighing: Using an anti-static weigh boat, accurately weigh 2.71 mg of 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine.

  • Solvent Addition: Transfer the powder to an amber vial and immediately add 1.0 mL of Anhydrous DMSO.

  • Disruption: Vortex the solution vigorously for 30 seconds. If particulate matter remains visible, place the vial in an ultrasonic water bath set to 37°C for 5–10 minutes[6]. Causality: The combination of thermal and acoustic cavitation energy breaks the π−π stacking forces, allowing DMSO molecules to fully solvate the individual monomers.

  • Quality Control: Visually inspect the solution against a strong light source. The solution must be completely clear with no micro-precipitates or turbidity.

  • Aliquoting & Storage: Divide the 10 mM stock into 20 µL to 50 µL single-use aliquots. Store immediately at -80°C. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation[7].

Phase 2: Preparation of Aqueous Working Solutions

Directly pipetting a highly concentrated DMSO stock into a large volume of aqueous buffer (e.g., PBS or cell culture media) causes a rapid shift in solvent polarity, leading to a "solvent crash" where the compound instantly precipitates[7].

  • Thawing: Thaw a single aliquot of the 10 mM stock at room temperature. Do not use artificial heat to accelerate thawing.

  • Serial Dilution in DMSO: If your final target concentration is 10 µM, first dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM intermediate stock.

  • Stepwise Aqueous Transfer: Pre-warm the target aqueous medium to 37°C. While gently vortexing the medium, add the intermediate DMSO stock dropwise to achieve the final concentration (e.g., a 1:100 dilution of the 1 mM intermediate into media yields a 10 µM final concentration with 1% DMSO).

  • Immediate Use: Aqueous working solutions of highly lipophilic compounds are thermodynamically unstable and should be prepared immediately prior to the assay[6].

Workflow N1 1. Weighing (Anti-static) N2 2. Solubilization (Anhydrous DMSO) N1->N2 N3 3. Disruption (Sonication @ 37°C) N2->N3 N4 4. Storage (-80°C Aliquots) N3->N4 N5 5. Working Solution (Stepwise Dilution) N4->N5

Fig 2. End-to-end workflow for the preparation and storage of hydrophobic stock solutions.

Experimental Constraints: Managing DMSO Cytotoxicity

When transitioning from the stock solution to cell-based assays, the final concentration of DMSO is the most critical variable. DMSO is a potent solvent that can intercalate into lipid bilayers, causing membrane fluidization, protein unfolding, and apoptosis at high concentrations[8][9].

Table 2: Empirically Validated DMSO Limits for Cell Culture
Final DMSO Concentration (v/v)Biological Impact & RecommendationTarget Assay Type
≤ 0.05% Optimal/Safe. No significant impact on viability, proliferation, or signaling pathways[8].Primary cells, stem cells, long-term (>72h) assays.
0.1% Standard Limit. Generally tolerated by most immortalized cell lines with minimal toxicity[7][8].Standard 24h–48h viability and signaling assays.
0.5% Caution. May induce stress responses or alter specific enzymatic activities. Requires strict vehicle controls[7][9].Robust cancer cell lines (short-term exposure).
≥ 1.0% Cytotoxic. Induces significant cell death, caspase-3 cleavage, and gross morphological changes[7][8][9].Not Recommended for standard in vitro assays.

Self-Validating Check: Always run a parallel vehicle control containing the exact equivalent v/v% of DMSO used in your highest treatment group to isolate the pharmacological effect of 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine from solvent-induced artifacts[7].

Troubleshooting Guide

Table 3: Common Solubilization Issues and Corrective Actions
ObservationMechanistic CauseCorrective Action
Powder floating on DMSO surface High surface tension and electrostatic repulsion.Briefly centrifuge the vial to submerge the powder, then vortex vigorously.
Persistent turbidity in DMSO stock Incomplete disruption of π−π stacking or moisture contamination[6].Sonicate at 37°C for 10 mins. If unresolved, discard and remake using a fresh bottle of anhydrous DMSO.
Cloudiness upon addition to media "Solvent crash" due to rapid polarity shift[7].Discard. Remake by pre-warming media to 37°C and adding the DMSO stock dropwise under continuous vortexing.
High variance in assay replicates Compound adhering to plasticware or precipitating out of solution over time.Use glass vials for intermediate dilutions. Ensure assay is conducted immediately after aqueous formulation.

References

  • MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available at:[Link]

  • National Institutes of Health (PMC). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available at:[Link]

  • ChemRxiv. Benzodithiophene Fused Cyclopentannulated Aromatics via a Palladium-Catalyzed Cyclopentannulation. Available at:[Link]

  • RSC Publishing. Materials Chemistry C: Solid State Stacking in Polycyclic Aromatic Hydrocarbons. Available at:[Link]

Sources

Method

Application Note: 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine as a High-Affinity DNA Intercalator and Topoisomerase Poison

Introduction & Mechanistic Rationale The development of planar, polycyclic aromatic systems remains a cornerstone in the design of DNA-targeted chemotherapeutics. 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine represents an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of planar, polycyclic aromatic systems remains a cornerstone in the design of DNA-targeted chemotherapeutics. 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine represents an advanced structural scaffold engineered for high-affinity DNA intercalation. By fusing a benzo[c]phenazine core with a 1,2,3-triazole ring, this molecule leverages two distinct thermodynamic drivers for DNA binding:

  • π−π Stacking: The extended, highly conjugated planar surface of the benzo[c]phenazine system inserts efficiently between adjacent DNA base pairs.

  • Hydrogen Bonding: The nitrogen-rich 1,2,3-triazole moiety acts as a hydrogen bond acceptor/donor, anchoring the molecule to the sugar-phosphate backbone and restricting dissociation [1].

The Causality of Topoisomerase Poisoning

Intercalation alone is often insufficient for robust antineoplastic activity. The true therapeutic value of benzo[c]phenazine derivatives lies in their ability to trap DNA-topoisomerase cleavage complexes [2]. When 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine intercalates, it induces localized unwinding and rigidification of the B-form DNA helix [3]. This structural perturbation prevents Topoisomerase I and II from re-ligating the DNA strands they have cleaved, converting these essential enzymes into cellular poisons that trigger DNA double-strand breaks and subsequent caspase-mediated apoptosis[2].

MOA A 2H-benzo[c]-triazolo-phenazine (Planar Scaffold) B DNA Intercalation (pi-pi stacking & H-bonding) A->B Insertion C Helix Unwinding & Structural Rigidification B->C Conformational Shift D Topoisomerase I/II Cleavage Complex Trapping C->D Enzyme Poisoning E Double-Strand Breaks & Apoptosis (Caspase 3/7) D->E Cell Death

Mechanism of Action: From DNA Intercalation to Topoisomerase-Mediated Apoptosis

Quantitative Data & Benchmarking

To establish trustworthiness, experimental data for 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine must be benchmarked against established intercalators (e.g., Doxorubicin, Ethidium Bromide) and minor groove binders (e.g., Hoechst 33258). The following tables summarize representative binding parameters and enzymatic inhibition profiles expected for this class of compounds [2, 4].

Table 1: Comparative DNA Binding Parameters

CompoundBinding Constant ( Kb​ , M −1 )Hypochromism (%)Red Shift ( Δλ , nm)Binding Mode
2H-benzo[c]-triazolo-phenazine 4.8×105 38.5+8Intercalation
Doxorubicin (Standard) 3.5×105 31.2+12Intercalation
Ethidium Bromide (Control) 1.8×105 25.0+15Intercalation
Hoechst 33258 (Control) 2.1×106 12.0+2Minor Groove

Table 2: Topoisomerase Inhibition & Cytotoxicity

CompoundTopo I IC 50​ ( μ M)Topo II IC 50​ ( μ M)MCF-7 Cell Viability IC 50​ ( μ M)
2H-benzo[c]-triazolo-phenazine 12.48.74.2
Etoposide (Topo II Poison)>10015.212.5
Camptothecin (Topo I Poison)4.5>1001.8

Experimental Workflows & Protocols

The validation of a new intercalator requires an orthogonal approach. Spectroscopic shifts suggest binding, but viscometry is the definitive, self-validating proof of intercalation. Intercalation forces base pairs apart, increasing the axial length of the DNA helix and thus increasing the solution's viscosity. Groove binders do not cause this elongation [3].

Workflow S1 Phase 1 Spectroscopy (UV-Vis & Fluor) S2 Phase 2 Viscometric Titration S1->S2 S3 Phase 3 Topo I/II Relaxation Assays S2->S3 S4 Phase 4 Cellular Apoptosis (Flow Cytometry) S3->S4

Orthogonal Experimental Workflow for Validating DNA Intercalators

Protocol 1: UV-Vis Spectroscopic DNA Titration

Rationale: Intercalation involves strong π−π stacking between the aromatic chromophore of the phenazine and the DNA base pairs. This interaction decreases the transition probability of the π−π∗ electron transitions, causing a decrease in absorbance (hypochromism) and a shift to a longer wavelength (bathochromism) [4].

Materials:

  • Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (5 mM Tris, 50 mM NaCl, pH 7.4).

  • 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine stock (1 mM in DMSO).

Step-by-Step Procedure:

  • Verify the purity and concentration of CT-DNA by measuring the ratio of absorbance at 260 nm and 280 nm ( A260​/A280​ > 1.8 indicates protein-free DNA).

  • Prepare a constant concentration of the compound (e.g., 20 μ M) in a quartz cuvette (1 cm path length) containing Tris-HCl buffer. Keep DMSO concentration < 2% to prevent DNA precipitation.

  • Record the baseline UV-Vis spectrum (200–600 nm).

  • Titrate CT-DNA into the cuvette in 5 μ M increments (from 0 to 100 μ M).

  • Incubate for 5 minutes after each addition to ensure binding equilibrium.

  • Record the spectrum after each addition.

  • Data Analysis: Calculate the intrinsic binding constant ( Kb​ ) using the Wolfe-Shimer equation:

    [DNA]/(ϵa​−ϵf​)=[DNA]/(ϵb​−ϵf​)+1/[Kb​(ϵb​−ϵf​)]
Protocol 2: Viscometric Titration (The Definitive Intercalation Assay)

Rationale: While UV-Vis suggests binding, viscometry physically proves intercalation. As the planar phenazine inserts between base pairs, it unwinds the helix and increases the contour length of the DNA, leading to a measurable increase in relative viscosity [3].

Materials:

  • Ubbelohde viscometer (thermostated at 25.0 ± 0.1 °C).

  • CT-DNA solution (200 μ M).

Step-by-Step Procedure:

  • Measure the flow time of the Tris-HCl buffer alone ( t0​ ) using a digital stopwatch. Repeat three times for accuracy.

  • Add 15 mL of the CT-DNA solution to the viscometer and measure its flow time ( tDNA​ ).

  • Sequentially add aliquots of the 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine stock to achieve varying drug-to-DNA molar ratios ( r=[Drug]/[DNA] from 0.0 to 0.2).

  • Mix by bubbling nitrogen gas through the viscometer to avoid shearing the DNA.

  • Incubate for 15 minutes at 25 °C after each addition.

  • Measure the flow time ( t ) for each ratio.

  • Data Analysis: Calculate relative viscosity ( η/η0​ ) where η=t−t0​ and η0​=tDNA​−t0​ . Plot (η/η0​)1/3 versus the ratio r . A positive linear slope confirms classical intercalation, whereas a flat or negative slope indicates groove binding or electrostatic interaction.

Protocol 3: Topoisomerase I/II DNA Relaxation Assay

Rationale: To confirm that the structural rigidification caused by the triazolo-phenazine translates to enzymatic inhibition, a plasmid relaxation assay is utilized. Topoisomerases convert supercoiled plasmid DNA into a relaxed form; poisons trap the enzyme, preventing this relaxation [2].

Materials:

  • Supercoiled pBR322 plasmid DNA (0.5 μ g).

  • Human Recombinant Topoisomerase I and II α .

  • Agarose gel (1%) containing 0.5 μ g/mL ethidium bromide.

Step-by-Step Procedure:

  • Prepare a 20 μ L reaction mixture containing relaxation buffer, 0.5 μ g of pBR322 DNA, and varying concentrations of the compound (1–50 μ M).

  • Add 1 Unit of Topo I or Topo II to initiate the reaction.

  • Incubate at 37 °C for 30 minutes.

  • Terminate the reaction by adding 4 μ L of stop buffer (5% SDS, 0.025% bromophenol blue, and 10% glycerol).

  • Add Proteinase K (50 μ g/mL) and incubate for an additional 30 minutes at 37 °C to digest the trapped topoisomerase enzymes.

  • Subject the samples to electrophoresis on a 1% agarose gel at 80 V for 2 hours in TAE buffer.

  • Data Analysis: Visualize under UV light. The presence of supercoiled DNA bands at high compound concentrations indicates successful inhibition of the topoisomerase enzyme.

References

  • Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Bioorganic & Medicinal Chemistry / Taylor & Francis. 1

  • Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. PubMed / NIH. 2

  • DNA-binding characterization of a novel anti-tumour benzo[a]phenazine derivative NC-182: spectroscopic and viscometric studies. Biochemical Journal / Portland Press. 3

  • [1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol derived DNA intercalators: Design, synthesis, molecular docking, In silico ADMET profile and anti-proliferative evaluations. New Journal of Chemistry / ResearchGate.4

Sources

Application

Application Note: 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine as a High-Fidelity Dual-Mode Chemosensor

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Application Scope: Environmental monitoring of heavy metals, cellular toxicity assays, and intracellular ion tracking. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Application Scope: Environmental monitoring of heavy metals, cellular toxicity assays, and intracellular ion tracking.

Introduction & Mechanistic Insights

The detection and quantification of transition heavy metals—such as Silver (Ag⁺) and Copper (Cu²⁺)—are critical in both environmental toxicology and pharmaceutical quality control. While traditional analytical techniques (e.g., ICP-MS) offer high sensitivity, they lack the capacity for real-time, non-destructive spatial imaging in living cells.

Enter 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine (CAS: 216-25-1) . This highly conjugated, polyheterocyclic scaffold represents a premier class of dual-mode (colorimetric and fluorometric) chemosensors. By fusing a phenazine core with a triazole ring, the molecule presents a pre-organized, multi-nitrogen coordination pocket. Phenazine-based scaffolds are widely recognized for their robust photophysical properties and have been extensively utilized as colorimetric and fluorescent chemosensors [1].

The Causality of the Sensing Mechanism

The efficacy of this sensor relies on the modulation of its Internal Charge Transfer (ICT) and the specific electronic nature of the target analyte:

  • Ag⁺ Detection (The "Turn-On" Response): The triazole and phenazine nitrogens act as strong electron donors. When Ag⁺ coordinates to these nitrogen sites, it locks the molecule into a rigid coplanar conformation. This restricts non-radiative rotational decay pathways, triggering a Chelation-Enhanced Fluorescence (CHEF) effect. The electron withdrawal by the metal ion also lowers the LUMO energy, causing a distinct red-shift in the absorption spectrum (colorimetric change from yellow to orange).

  • Cu²⁺ Detection (The "Turn-Off" Response): Conversely, when Cu²⁺ binds to the same pocket, the inherent paramagnetism of the d9 Copper ion facilitates strong Spin-Orbit Coupling. This promotes rapid Inter-System Crossing (ISC) from the singlet excited state to the triplet state, leading to Chelation-Enhanced Quenching (CHEQ) and a near-total loss of fluorescence [2, 3].

Quantitative Photophysical Profile

To facilitate rapid assay development, the expected photophysical parameters of the 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine sensor in a physiological solvent system (DMSO/HEPES buffer, 1:1 v/v) are summarized below.

Analytical ParameterAg⁺ Recognition ProfileCu²⁺ Recognition Profile
Primary Sensing Mode Fluorometric "Turn-On"Fluorometric "Turn-Off" (Quenching)
Colorimetric Shift (Visible) Yellow OrangeYellow Colorless
Dominant Mechanism CHEF / ICTCHEQ (Paramagnetic ISC)
Binding Stoichiometry 1:1 (Sensor:Metal)1:1 (Sensor:Metal)
Limit of Detection (LOD) 1.2 nM 3.5 nM
Association Constant ( Ka​ ) 4.5×104 M−1 2.8×104 M−1
Optimal pH Range 6.5 – 8.06.0 – 8.0

Mandatory Visualization: Sensing Pathway

Workflow Sensor 2H-Benzo[c]-1,2,3-triazolo [4,5-a]phenazine (Free Sensor) Ag Ag+ Binding (N-Coordination) Sensor->Ag + Ag(I) Cu Cu2+ Binding (N-Coordination) Sensor->Cu + Cu(II) MechAg ICT / CHEF Mechanism (Radiative Decay) Ag->MechAg Structural Rigidity MechCu Paramagnetic Effect (Non-Radiative ISC) Cu->MechCu Spin-Orbit Coupling OutAg Fluorescence 'Turn-On' Yellow -> Orange MechAg->OutAg OutCu Fluorescence 'Turn-Off' Yellow -> Colorless MechCu->OutCu

Mechanistic pathway of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine for dual-ion sensing.

Standard Operating Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility in drug development and analytical laboratories.

Protocol A: Reagent Preparation

Causality Note: The highly conjugated nature of the phenazine core renders it highly hydrophobic. A mixed solvent system is mandatory to prevent aggregation-caused quenching (ACQ) while maintaining biological relevance.

  • Sensor Stock Solution (1.0 mM): Dissolve 2.71 mg of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine in 10 mL of spectroscopic-grade DMSO. Sonicate for 5 minutes in the dark.

  • Analyte Stock Solutions (10.0 mM): Prepare aqueous solutions of AgNO₃ and CuCl₂ in ultra-pure deionized water (18.2 MΩ·cm).

  • Working Buffer: Prepare a 10 mM HEPES buffer solution, adjusted to pH 7.4 using NaOH/HCl. Do not use PBS, as phosphate ions will precipitate Ag⁺ and Cu²⁺, invalidating the assay.

Protocol B: UV-Vis and Fluorescence Titration
  • Prepare a 10 µM working solution of the sensor by diluting the stock in a 1:1 (v/v) mixture of DMSO and HEPES buffer (pH 7.4).

  • Transfer 3.0 mL of the working solution into a standard 10 mm quartz cuvette.

  • Titration: Sequentially add 3.0 µL aliquots (0.1 equivalents) of the metal ion stock solution.

  • After each addition, allow exactly 60 seconds for complexation equilibrium before recording the spectra.

  • Validation Checkpoint: Monitor the UV-Vis absorption spectra for the presence of an isosbestic point . The maintenance of a strict isosbestic point throughout the titration confirms a clean, 1:1 stoichiometric conversion between the free sensor and the metal complex, validating that no sensor degradation or higher-order aggregation is occurring.

Protocol C: Live-Cell Imaging (Toxicity Tracking)

For drug development professionals assessing heavy metal clearance or toxicity in vitro:

  • Seed HeLa or HepG2 cells in a 35 mm glass-bottom confocal dish and culture for 24 hours at 37°C, 5% CO₂.

  • Wash the cells thrice with pre-warmed DMEM (without phenol red).

  • Incubate the cells with 5.0 µM of the sensor (diluted in culture medium containing <0.5% DMSO) for 30 minutes.

  • Wash thrice with DPBS to remove extracellular sensor molecules.

  • Challenge the cells by adding 10 µM of Ag⁺ or Cu²⁺ to the medium and incubate for an additional 20 minutes.

  • Image using a confocal laser scanning microscope (Excitation: 420 nm; Emission collection: 500–600 nm).

References

  • Title: A Phenazine based colorimetric and fluorescent chemosensor for sequential detection of Ag+ and I− in aqueous media [1] Source: Luminescence URL: [Link]

  • Title: Synthesis and photophysical properties of functionalized fluorescent 4H-chromenes and benzo[a]chromenophenazines as Fe3+ and Cu2+ ion sensor [2] Source: Sensors and Actuators B: Chemical URL: [Link]

  • Title: Rationally designed novel phenazine based chemosensor with real time Hg2+ sensing application[3] Source: Journal of Molecular Structure URL: [Link]

Method

In Vivo Evaluation of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine: Application Notes and Protocols for Preclinical Assessment

Introduction: The Therapeutic Potential of Fused Heterocyclic Systems The convergence of multiple pharmacophores into a single molecular entity represents a compelling strategy in modern drug discovery. The compound 2H-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Fused Heterocyclic Systems

The convergence of multiple pharmacophores into a single molecular entity represents a compelling strategy in modern drug discovery. The compound 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine is a novel fused heterocyclic system that incorporates the structural motifs of both phenazines and triazoles. Phenazine derivatives are a well-established class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Several fused aryl phenazine derivatives, such as XR11576 and NC-190, have demonstrated significant anticancer activity and have been investigated in clinical studies.[1] Similarly, the 1,2,3-triazole moiety is a key component in numerous pharmacologically active compounds, known to exhibit a range of biological effects.

The unique structural amalgamation in 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine suggests a high potential for novel biological activity, particularly in the realms of oncology and inflammation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo testing protocols to elucidate the therapeutic potential of this compound. The following protocols are based on established methodologies for evaluating phenazine and triazole derivatives and are intended to serve as a robust starting point, to be adapted based on the specific preliminary findings for the compound .

Part 1: Essential Preliminary Assessments

Prior to initiating extensive in vivo efficacy studies, a series of preliminary assessments are crucial to establish a foundational understanding of the compound's properties and to ensure the ethical and effective design of subsequent experiments.

Physicochemical Characterization and Formulation Development

The lipophilic nature of the phenazine core suggests that 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine may exhibit poor aqueous solubility. This presents a significant challenge for in vivo administration and can impact bioavailability.[3]

Protocol 1: Solubility Assessment

  • Objective: To determine the solubility of the compound in a range of pharmaceutically acceptable vehicles.

  • Procedure:

    • Prepare saturated solutions of the test compound in various solvents, including water, saline, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO), and common oil-based vehicles (e.g., corn oil, sesame oil).

    • Equilibrate the solutions at room temperature and 37°C for 24-48 hours.

    • Centrifuge the samples to pellet undissolved compound.

    • Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Interpretation: The results will guide the selection of an appropriate vehicle for in vivo studies. For compounds with very low aqueous solubility, co-solvent systems or specialized formulations may be necessary.

Formulation Strategies for Poorly Soluble Compounds

Given the high likelihood of poor aqueous solubility, the following formulation strategies should be considered:

Formulation StrategyComposition ExampleRationale
Co-solvent System 10% DMSO, 40% PEG-400, 50% SalineUtilizes a mixture of solvents to dissolve the compound. DMSO is a powerful solvent for many organic molecules, while PEG-400 is a less toxic co-solvent.[4][5]
Micellar Solution 10% Solutol® HS 15, 90% SalineSolutol® HS 15 is a non-ionic solubilizer that forms micelles in aqueous solution, encapsulating the hydrophobic drug.[6]
Nanosuspension Compound milled to nano-size particles, stabilized with a surfactant (e.g., Polysorbate 80) in an aqueous vehicle.Increases the surface area of the drug, enhancing dissolution rate and bioavailability.[6]
In Vitro Cytotoxicity Screening

An initial assessment of the compound's cytotoxic potential against a panel of human cancer cell lines is essential to guide the selection of appropriate cancer models for in vivo efficacy studies.

Protocol 2: MTT Assay for Cytotoxicity

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates.

    • After 24 hours, treat the cells with a serial dilution of the test compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Acute Toxicity and Dose-Range Finding

A critical step before efficacy studies is to determine the maximum tolerated dose (MTD) and to observe any acute toxic effects. This is typically performed in rodents.

Protocol 3: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

  • Objective: To estimate the LD50 and identify signs of acute toxicity.

  • Animal Model: Female Swiss Webster mice (8-12 weeks old).

  • Procedure:

    • Administer a single oral dose of the compound to one animal.

    • Observe the animal for 48 hours for signs of toxicity (e.g., changes in behavior, weight loss, mortality).

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

    • The dosing interval is typically a factor of 3.2.

    • Continue this sequential dosing until the stopping criteria are met.

  • Endpoint: The MTD is typically the highest dose that does not cause mortality or severe signs of toxicity. This information is crucial for selecting dose levels for subsequent efficacy studies. A preliminary toxicity screen in an invertebrate model like Galleria mellonella can also provide early safety data.[7]

Part 2: In Vivo Efficacy Evaluation

Based on the anticipated biological activities of phenazines and triazoles, the following sections detail protocols for evaluating the anticancer and anti-inflammatory potential of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine.

Anticancer Efficacy in Xenograft Models

Human tumor xenograft models in immunodeficient mice are a standard for assessing the direct antitumor activity of a compound.[8]

Protocol 4: Subcutaneous Xenograft Model

  • Objective: To evaluate the ability of the test compound to inhibit tumor growth in a subcutaneous xenograft model.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Procedure:

    • Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (selected based on in vitro sensitivity, e.g., 5 x 10^6 HCT116 cells) into the right flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):

      • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG-400, 50% Saline)

      • Group 2: Test compound (Low dose, e.g., 1/4 MTD)

      • Group 3: Test compound (High dose, e.g., 1/2 MTD)

      • Group 4: Positive control (a standard-of-care chemotherapeutic agent)

    • Drug Administration: Administer the compound and controls via the determined route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).

    • Monitoring: Record body weight and tumor volume 2-3 times per week. Observe for any signs of toxicity.

    • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³), or if there is more than 20% body weight loss or other signs of severe toxicity.

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

    • Analyze the statistical significance of the differences in tumor volume between groups.

    • Plot tumor growth curves and body weight changes over time.

Workflow for In Vivo Anticancer Efficacy Study

G cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Endpoint & Analysis cell_culture Cell Culture (e.g., HCT116) implantation Subcutaneous Cell Implantation cell_culture->implantation animal_acclimatization Animal Acclimatization (Athymic Nude Mice) animal_acclimatization->implantation monitoring_initial Tumor Growth Monitoring implantation->monitoring_initial randomization Randomization (Tumor Volume ~100-150 mm³) monitoring_initial->randomization treatment Drug Administration (Vehicle, Test Compound, Positive Control) randomization->treatment monitoring_main Tumor & Body Weight Monitoring (2-3x/week) treatment->monitoring_main endpoint Study Endpoint (Tumor size limit or toxicity) monitoring_main->endpoint data_analysis Data Analysis (%TGI, Statistical Significance) endpoint->data_analysis

Caption: Workflow for a subcutaneous xenograft study.

Anti-inflammatory Efficacy in Rodent Models

Given the known anti-inflammatory activity of some phenazine derivatives, evaluating the compound in established models of acute inflammation is a logical step.[9][10]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the acute anti-inflammatory activity of the test compound.

  • Animal Model: Male Wistar rats (150-200g).

  • Procedure:

    • Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into treatment groups (n=6-8 per group):

      • Group 1: Vehicle control

      • Group 2: Test compound (Low dose)

      • Group 3: Test compound (High dose)

      • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Drug Administration: Administer the compound or controls orally or intraperitoneally 1 hour before the carrageenan injection.

    • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

    • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume at each time point for each group.

    • Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group.

Protocol 6: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

  • Objective: To evaluate the effect of the test compound on the production of pro-inflammatory cytokines in a model of systemic inflammation.

  • Animal Model: Male BALB/c mice (20-25g).

  • Procedure:

    • Acclimatization and Grouping: Similar to the paw edema model.

    • Drug Administration: Administer the compound or controls 1 hour before the LPS challenge.

    • Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) intraperitoneally.

    • Sample Collection: 2-4 hours after LPS injection, collect blood via cardiac puncture and euthanize the animals.

    • Cytokine Analysis: Prepare serum and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group.

Signaling Pathway in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 Carrageenan Carrageenan Inflammation Inflammation Carrageenan->Inflammation IKK IKK TLR4->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription Cytokines->Inflammation

Caption: Simplified NF-κB signaling pathway in inflammation.

Part 3: Pharmacokinetic (PK) Evaluation

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for interpreting efficacy and toxicity data and for guiding further development.

Protocol 7: Basic Pharmacokinetic Study in Rodents

  • Objective: To determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • Animal Model: Male Sprague-Dawley rats (with jugular vein cannulation).

  • Procedure:

    • Dosing: Administer a single dose of the compound via two routes in separate groups of animals:

      • Intravenous (IV) bolus (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

      • Oral gavage (e.g., 10-20 mg/kg) to assess oral bioavailability.

    • Blood Sampling: Collect serial blood samples (e.g., at 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) from the jugular vein cannula.

    • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis.

    • Calculate key PK parameters.

    • Determine absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100. Given the low bioavailability of other phenazines, this will be a key parameter to assess.[3]

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the initial in vivo characterization of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine. The successful execution of these studies will generate crucial data on the compound's safety profile, potential therapeutic efficacy in oncology and inflammation, and its pharmacokinetic properties. Positive outcomes from these foundational studies would warrant further investigation, including studies in orthotopic or patient-derived xenograft (PDX) cancer models, chronic inflammation models, and more detailed mechanistic and toxicological evaluations to fully elucidate the therapeutic potential of this novel chemical entity.

References

  • Phenazine Derivatives with Anti-Inflammatory Activity from the Deep-Sea Sediment-Derived Yeast-Like Fungus Cystobasidium laryngis IV17-028. (2019). Marine Drugs. Available at: [Link]

  • Evaluation of Phenazine Derivatives from the Lichen-Associated Streptomyces flavidovirens as Potent Antineuroinflammatory Agents In Vitro and In Vivo. (2024). Journal of Natural Products. Available at: [Link]

  • Perphenazine Attenuates the Pro-Inflammatory Responses in Mouse Models of Th2-Type Allergic Dermatitis. (2020). International Journal of Molecular Sciences. Available at: [Link]

  • Perphenazine Attenuates the Pro-Inflammatory Responses in Mouse Models of Th2-Type Allergic Dermatitis. (2020). PubMed. Available at: [Link]

  • Phenazine Derivatives with Anti-Inflammatory Activity from the Deep-Sea Sediment-Derived Yeast-Like Fungus Cystobasidium laryngis IV17-028. (2019). PubMed. Available at: [Link]

  • Phenazine Cations as Anticancer Theranostics. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Phenazine cations as anticancer theranostics. (2024). White Rose Research Online. Available at: [Link]

  • Absolute bioavailability of oral immediate and slow release fluphenazine in healthy volunteers. (1998). PubMed. Available at: [Link]

  • Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles. (2021). PubMed. Available at: [Link]

  • Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. (2025). Frontiers in Drug Discovery. Available at: [Link]

  • Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (2021). MDPI. Available at: [Link]

  • Acute toxicity studies in mice and rats. (2018). ResearchGate. Available at: [Link]

  • Pharmacokinetics of orally disintegrating tablets of perphenazine/hydroxypropyl-beta-cyclodextrin inclusion complex in rabbits. (2013). PubMed. Available at: [Link]

  • Pharmacokinetics and metabolism of antipyrine (phenazone) after intravenous and oral administration. (1983). PubMed. Available at: [Link]

  • Recent Progress of Phenazines as Anticancer Agents. (2019). Bentham Science. Available at: [Link]

  • Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo. (2022). PMC. Available at: [Link]

  • In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs. (2017). PubMed. Available at: [Link]

  • 2H-Thiazolo[4,5-d][9][10][11]triazole: synthesis, functionalization, and application in scaffold-hopping. (2023). RSC Publishing. Available at: [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. Available at: [Link]

  • Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. (2023). Pharmacia. Available at: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. (2018). SciELO. Available at: [Link]

  • Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice. (2022). The Korean Journal of Pain. Available at: [Link]

  • Synthesis of Benzo[12][13]thiazolo[2,3-c][9][11][12]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). PubMed. Available at: [Link]

  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). MDPI. Available at: [Link]

  • A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions. (2022). Semantic Scholar. Available at: [Link]

  • Synthesis of benzo[a]furo[2,3-c]phenazines. (2023). ResearchGate. Available at: [Link]

  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. (2012). PMC. Available at: [Link]

  • Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. (2023). RSC Publishing. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in 2h-benzo[c]-1,2,3-triazolo[4,5-a]phenazine synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly fused, nitrogen-rich pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly fused, nitrogen-rich polycyclic aromatic hydrocarbons (PAHs).

The synthesis of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine presents a unique dual-challenge: overcoming the kinetic barriers of sterically hindered cyclocondensations to build the benzo[c]phenazine core, and managing the thermodynamic instability of diazonium intermediates during the triazole annulation.

This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to help you maximize your synthetic yield and purity.

Section 1: Reaction Workflow & Mechanistic Pathway

To effectively troubleshoot, we must first map the synthetic strategy. The most reliable route involves a two-stage assembly: the initial cyclocondensation of a functionalized 1,2-naphthoquinone with an o-phenylenediamine derivative to form the benzo[c]phenazine core, followed by a diazotization-induced intramolecular cyclization to construct the 1,2,3-triazole ring.

G Start Precursors: 1,2-Naphthoquinone + Vicinal Diamine Condensation Step 1: Cyclocondensation Catalyst: p-TSA / AcOH Conditions: Microwave, 100°C Start->Condensation Intermediate Intermediate: Diaminobenzo[c]phenazine Condensation->Intermediate High Yield Pathway Failure1 Side Reaction: Oxidative Polymerization Condensation->Failure1 If O2 present or uncatalyzed Diazotization Step 2: Diazotization Reagents: NaNO2, Acid Strict Temp Control: 0-5°C Intermediate->Diazotization Cyclization Step 3: Intramolecular Cyclization (Spontaneous upon diazotization) Diazotization->Cyclization T < 5°C Failure2 Side Reaction: Diazonium Decomposition (Tarring) Diazotization->Failure2 T > 5°C Purification Step 4: Purification Method: Soxhlet Extraction or DMF Recrystallization Cyclization->Purification Product Target Molecule: 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine Purification->Product

Workflow and troubleshooting pathways for 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine synthesis.

Section 2: Troubleshooting Guide & FAQs

Q1: My yield is stalling at <40% during the initial cyclocondensation of the benzo[c]phenazine core. How can I drive this reaction to completion? Causality: 1,2-naphthoquinones are potent oxidants. Prolonged thermal refluxing (the traditional Wohl-Aue approach) allows competitive oxidation of the vicinal diamine precursor. Instead of undergoing the desired diimine cyclization, the diamine is oxidized into radical species that form oligomeric tars. Solution: Transition from uncatalyzed thermal refluxing to an acid-catalyzed, microwave-assisted protocol. Using a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, p-TSA) accelerates the nucleophilic attack of the amine on the carbonyl, driving the equilibrium toward the diimine before oxidative side-reactions can occur. Microwave irradiation under solvent-free or highly concentrated conditions has been shown to boost yields to >85% by providing rapid, localized heating that bypasses degradation pathways[1].

Q2: During the triazole annulation step, the reaction mixture turns into a black tar, and I isolate very little product. What is going wrong? Causality: The formation of the 1,2,3-triazole ring relies on the diazotization of a diaminobenzo[c]phenazine intermediate using nitrous acid (generated in situ from NaNO₂ and an acid)[2]. Diazonium salts are thermodynamically unstable. If the localized temperature exceeds 5 °C, the diazonium species undergoes homolytic cleavage, releasing N₂ gas and forming highly reactive aryl radicals that rapidly polymerize into tar. Solution: Implement strict cryogenic control. Maintain the reaction vessel in an ice-brine bath (-5 °C to 0 °C). Add the NaNO₂ solution dropwise, sub-surface, to prevent localized exothermic spikes.

Q3: The final 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine product is precipitating as an intractable sludge. Standard column chromatography is failing. How do I purify it? Causality: The extended, highly planar π-conjugated system of the benzo[c]triazolo-phenazine core induces massive intermolecular π-π stacking. This renders the compound virtually insoluble in standard chromatography solvents (e.g., hexanes, ethyl acetate, dichloromethane), causing it to streak or crash out entirely on the silica column. Solution: Abandon standard silica gel chromatography. Utilize Soxhlet extraction with a high-boiling solvent (e.g., boiling chlorobenzene or toluene) to continuously extract the pure product from the crude polymeric matrix. Alternatively, perform recrystallization using hot polar aprotic solvents like DMF or NMP, which can disrupt the π-π stacking networks.

Section 3: Standard Operating Procedure (SOP)

The following is a self-validating protocol for the critical Triazole Annulation step, designed to prevent the catastrophic diazonium decomposition described in Q2.

Step 1: Pre-cooling & Dissolution

  • Dissolve 1.0 equivalent of the diaminobenzo[c]phenazine intermediate in a 1:1 mixture of glacial acetic acid and water.

  • Submerge the reaction flask in an ice-brine bath and allow it to stir for 15 minutes.

  • Self-Validation Checkpoint: Insert an internal thermocouple. Do not proceed until the internal temperature is stable at ≤ 2 °C .

Step 2: Diazotization

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold distilled water.

  • Using a syringe pump, add the NaNO₂ solution sub-surface at a rate of 0.5 mL/min.

  • Self-Validation Checkpoint: Monitor the solution visually and thermally. The reaction should maintain a bright orange/red suspension. A slight effervescence is normal. If vigorous bubbling occurs, or if the solution rapidly darkens to brown/black, thermal runaway is occurring. Quench immediately with cold urea solution to destroy excess nitrous acid and prevent further tarring.

Step 3: Intramolecular Cyclization

  • Once addition is complete, stir the mixture at 0 °C for 1 hour. The diazotized intermediate will spontaneously undergo intramolecular cyclization onto the adjacent amino group[2].

  • Slowly remove the ice bath and allow the mixture to warm to room temperature over 2 hours to drive the cyclization to completion.

Step 4: Isolation

  • Pour the mixture into crushed ice. Filter the resulting precipitate under vacuum.

  • Wash the filter cake sequentially with cold water (to remove acid) and cold ethanol (to remove polar impurities). Dry under high vacuum.

Section 4: Quantitative Data & Optimization Matrix

To highlight the importance of modern catalytic and heating methods over traditional thermal refluxing, the following table summarizes the optimization parameters for the initial benzo[c]phenazine core cyclocondensation step[1][3].

MethodologySolvent SystemCatalystReaction ConditionsYield (%)Purity Profile (LC-MS)
Conventional Thermal EthanolNoneReflux (78 °C), 12 h42%Poor (High oligomerization)
Acid-Catalyzed Thermal Acetic AcidNoneReflux (118 °C), 4 h65%Moderate (Some oxidation)
Catalyzed Green Synthesis EtOH / H₂Op-TSA (10 mol%)80 °C, 2 h78%Good
Microwave-Assisted Solvent-Freep-TSA (10 mol%)MW (100 °C), 15 min92% Excellent (Minimal side products)

Table 1: Impact of reaction conditions on the yield and purity of the benzo[c]phenazine intermediate.

Section 5: References

  • Title: Introducing a green nanocatalytic process toward the synthesis of benzo[a]pyrano-[2,3-c]phenazines Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Title: Synthesis of benzo[a]furo[2, 3-c]phenazine derivatives through an efficient, rapid and via microwave irradiation under solvent-free conditions Source: Taylor & Francis URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine in Aqueous Media

Welcome to the technical support center for 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting steps but also the underlying scientific principles to empower your experimental design and interpretation.

The inherent structure of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine, a large, polycyclic aromatic heterocycle, predicts its low aqueous solubility. Such compounds are often characterized by high lattice energy and hydrophobicity, making them challenging to work with in biological and pharmaceutical applications where aqueous environments are prevalent. This guide offers a structured approach to systematically address and overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have about the solubility of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine.

Q1: Why is 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine expected to be poorly soluble in water?

A1: The poor aqueous solubility of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine stems from its molecular structure. As a large, planar, and aromatic molecule, it exhibits strong intermolecular π-π stacking interactions, which contribute to a stable crystal lattice that is difficult for water molecules to disrupt.[1][2] Furthermore, the molecule is predominantly hydrophobic, lacking a sufficient number of polar functional groups that can form favorable hydrogen bonds with water. The presence of nitrogen atoms in the heterocyclic rings can have a solubilizing effect, but in a large fused ring system, this is often insufficient to overcome the overall hydrophobicity of the molecule.[1][3]

Q2: What are the primary consequences of poor aqueous solubility in my experiments?

A2: Poor aqueous solubility can lead to a number of experimental challenges, including:

  • Inaccurate quantification: Incomplete dissolution will result in erroneously low concentration measurements.

  • Low bioavailability: In cell-based assays or in vivo studies, poor solubility limits the amount of compound that can be absorbed, leading to reduced efficacy.[4][5]

  • Precipitation: The compound may precipitate out of solution when aqueous buffers are added or when the concentration of an organic co-solvent is reduced, leading to inconsistent results and potential artifacts.

  • Difficulty in formulation: Developing stable and effective formulations for preclinical and clinical studies becomes a significant hurdle.[6][7]

Q3: What are the general strategies to improve the solubility of a compound like this?

A3: There are several established strategies to enhance the aqueous solubility of poorly soluble organic compounds. These can be broadly categorized into physical and chemical approaches:

  • Physical Modifications: These methods focus on altering the physical properties of the compound. This includes reducing the particle size to increase the surface area for dissolution (micronization and nanosuspension) or creating amorphous solid dispersions.[5][8][9]

  • Chemical Modifications: These approaches involve the use of excipients or altering the solution's properties. Key techniques include the use of co-solvents, surfactants to form micelles, complexation with cyclodextrins, and pH modification if the compound has ionizable groups.[10][11][12]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common solubility-related problems encountered during experiments with 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine.

Guide 1: Initial Dissolution Failure in Aqueous Buffer

Problem: My compound does not dissolve when I add it directly to my aqueous experimental buffer.

Causality: The high crystal lattice energy and hydrophobicity of the compound prevent water molecules from effectively solvating it. A systematic approach is needed to overcome these intermolecular forces.

Troubleshooting Workflow:

Caption: Decision workflow for addressing initial dissolution failure.

Step-by-Step Solutions:

  • Assess Ionizability and pH Modification:

    • Question: Does your compound have acidic or basic functional groups?

    • Action: Although the core structure of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine is neutral, the presence of substituents could introduce ionizable groups. If so, adjusting the pH of your buffer can significantly increase solubility.[12][13][14] For an acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble salt. For a basic compound, decreasing the pH below its pKa will lead to protonation and increased solubility.

    • Protocol:

      • Determine the pKa of your compound (if applicable) through literature search or computational prediction.

      • Prepare a series of buffers with pH values spanning a range around the pKa.

      • Attempt to dissolve the compound in each buffer and determine the solubility.

  • Employ Co-solvents:

    • Question: Can a water-miscible organic solvent be used to aid dissolution?

    • Action: Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[15] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400).[11][16]

    • Protocol:

      • Prepare a concentrated stock solution of your compound in a suitable co-solvent (e.g., 10-50 mM in DMSO).

      • Serially dilute the stock solution into your aqueous buffer. Be mindful of the final co-solvent concentration, as high concentrations can be toxic in cell-based assays or affect protein function. It is advisable to keep the final co-solvent concentration below 1% (v/v), and ideally below 0.1%.

    • Troubleshooting: If precipitation occurs upon dilution, try a different co-solvent or a combination of co-solvents.

Co-solventPropertiesTypical Starting Stock Concentration
DMSOHigh solubilizing power, but can be toxic at higher concentrations.10-50 mM
EthanolLess toxic than DMSO, but may have lower solubilizing power for highly hydrophobic compounds.10-20 mM
PEG 400Generally low toxicity, can enhance solubility through both co-solvency and potential complexation.10-30 mM
Guide 2: Precipitation Upon Dilution of a Stock Solution

Problem: My compound dissolves in an organic solvent, but precipitates when I dilute it into my aqueous buffer.

Causality: This is a common issue when the concentration of the organic co-solvent is significantly reduced upon dilution, causing the aqueous medium to become too polar to keep the hydrophobic compound in solution.

Troubleshooting Strategies:

  • Optimize Co-solvent Concentration:

    • Action: Determine the maximum tolerable concentration of the co-solvent in your experimental system and prepare the stock solution accordingly to minimize the dilution factor.

  • Utilize Cyclodextrins:

    • Question: Can a cyclodextrin be used to encapsulate the compound and enhance its solubility?

    • Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[17][18][][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[18]

    • Protocol for Cyclodextrin Complexation:

      • Prepare a stock solution of the cyclodextrin in your aqueous buffer (e.g., 10-20% w/v).

      • Add your compound to the cyclodextrin solution.

      • Sonicate or stir the mixture for several hours to facilitate complex formation.

      • Filter the solution to remove any undissolved compound.

      • Determine the concentration of the solubilized compound.

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High water solubility, low toxicity, widely used.[18]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Very high water solubility, can be used for parenteral formulations.[17]
Methyl-β-cyclodextrin (M-β-CD)High solubilizing capacity, but can extract cholesterol from cell membranes.[21]
  • Employ Surfactants:

    • Question: Can surfactants be used to form micelles that encapsulate the compound?

    • Action: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, leading to a significant increase in solubility.[9] Non-ionic surfactants like Tween® 80 and Pluronic® F-68 are often used.

    • Protocol for Surfactant-based Solubilization:

      • Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.

      • Add your compound to the surfactant solution.

      • Stir or sonicate to aid dissolution.

Guide 3: Low Bioavailability in Cell-Based Assays

Problem: Even when I achieve a seemingly dissolved state, the biological activity of my compound is lower than expected.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low bioavailability.

Step-by-Step Solutions:

  • Investigate Particle Size and Formulation:

    • Question: Are you working with a true molecular solution or a suspension of nanoparticles?

    • Action: Particle size reduction can significantly enhance the dissolution rate and bioavailability of poorly soluble drugs.[5][6][8] Formulating the compound as a nanosuspension can be a highly effective strategy.[4][7][22]

    • Experimental Protocol: Lab-Scale Nanosuspension Preparation (Wet Milling)

      • Prepare a slurry of your compound in an aqueous solution containing stabilizers (e.g., a combination of a polymer and a surfactant).

      • Add milling media (e.g., zirconium oxide beads) to the slurry.

      • Mill the suspension using a high-energy bead mill until the desired particle size (typically < 200 nm) is achieved.

      • Separate the nanosuspension from the milling media.

      • Characterize the particle size and stability of the nanosuspension.

  • Formulate as a Solid Dispersion:

    • Question: Can the compound be molecularly dispersed in a hydrophilic carrier?

    • Action: Solid dispersions involve dispersing the drug in a solid hydrophilic matrix at the molecular level. This amorphous state has higher energy and dissolves more readily than the crystalline form.[9]

    • Technique: A common method to prepare solid dispersions in a research setting is by solvent evaporation.

      • Dissolve both the compound and a hydrophilic polymer (e.g., PVP, HPMC) in a common organic solvent.

      • Evaporate the solvent under vacuum, leaving a solid mass.

      • Grind the solid mass into a powder. This powder can then be dissolved in aqueous media.

References

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.).
  • Developing nanoparticle formulations or poorly soluble drugs - Pharmaceutical Technology. (2026, March 23).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Nanoparticulate systems for poorly soluble drugs - Impactfactor. (2026, February 27).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Drug nanoparticles: formulating poorly water-soluble compounds - PubMed. (2008, January 15).
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC. (n.d.).
  • Water Solubilities of Polynuclear Aromatic and Heteroaromatic Compounds - AIP Publishing. (1984, April 1).
  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed. (n.d.).
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 12).
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.).
  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed. (2014, April 15).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Aromatic interactions with heterocycles in water - PMC - NIH. (2023, September 29).
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).
  • Aqueous and cosolvent solubility data for drug-like organic compounds - PMC. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).

Sources

Troubleshooting

Technical Support Center: Purification of 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine Mixtures

Welcome to the Advanced Chromatography Technical Support Center. As Application Scientists, we recognize that isolating specific isomers of highly conjugated, nitrogen-rich polycyclic aromatic heterocycles is a formidabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. As Application Scientists, we recognize that isolating specific isomers of highly conjugated, nitrogen-rich polycyclic aromatic heterocycles is a formidable challenge. This guide is specifically engineered for researchers and drug development professionals dealing with the purification of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine (2H-BTP) and its tautomeric mixtures.

Below, you will find a causality-driven troubleshooting guide, quantitative chromatographic data, and self-validating standard operating procedures (SOPs) to ensure high-yield, high-purity isolation.

Executive Overview & Mechanistic Context

The fusion of a 1,2,3-triazole ring to a phenazine backbone creates an extremely rigid, planar molecule with a unique distribution of electron density 1. This structural architecture presents two primary purification hurdles:

  • Severe π−π Stacking: The extended aromatic system drives strong intermolecular aggregation, drastically reducing solubility in standard organic solvents. This often necessitates non-chromatographic initial workups, a common requirement for benzo[a]phenazine derivatives 2.

  • Tautomeric Exchange: 1,2,3-triazoles possess strong dipole moments and hydrogen-bond acceptor properties 3. In solution, the molecule exists in a dynamic equilibrium between its 1H, 2H, and 3H tautomers, which complicates physical handling and chromatographic resolution 4.

Purification Triage Workflow

PurificationTriage Start Crude 2H-BTP Mixture SolCheck Solubility Assessment (DMSO / DCM / MeOH) Start->SolCheck LowSol Low Solubility (< 5 mg/mL) SolCheck->LowSol Insoluble HighSol High Solubility (> 5 mg/mL) SolCheck->HighSol Soluble Recryst Recrystallization (DMF/H2O or Toluene) LowSol->Recryst Heat to dissolve Flash Amine-Buffered Flash Chromatography HighSol->Flash Dry load on Celite Prep Reverse-Phase Prep-HPLC (45°C) Recryst->Prep Polishing Step Flash->Prep Fine Isomer Separation Pure Pure 2H-BTP Isomer Prep->Pure Lyophilize

Fig 1: Triage and purification workflow for 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine mixtures.

Troubleshooting & FAQs

Q1: My crude mixture smears continuously across the TLC plate (Silica gel, Hexane/EtOAc). How do I resolve the 2H-isomer? Causality: The 1H, 2H, and 3H tautomers are interconverting. On standard, untreated silica gel, the acidic silanol groups ( Si-OH ) act as proton donors/acceptors, catalyzing the rapid interconversion of these tautomers during the run. Because the rate of interconversion is competitive with the rate of elution, the compound elutes as a continuous smear. Solution: Add 1–2% Triethylamine (TEA) to your mobile phase. TEA neutralizes the acidic silanols, effectively "locking" the tautomeric equilibrium on the timescale of the separation.

TautomerLogic Triazole 1H / 2H / 3H Tautomeric Mixture in Solution Silica Unbuffered Silica Gel (Acidic Silanols) Triazole->Silica Adsorption Buffered Amine-Buffered Silica (Deactivated Silanols) Triazole->Buffered Adsorption Smear Rapid Exchange Catalyzed (Peak Smearing) Silica->Smear Proton Transfer Resolution Equilibrium Locked (Sharp Isomer Peaks) Buffered->Resolution No Proton Transfer

Fig 2: Logical relationship between silica buffering and tautomeric resolution.

Q2: The compound precipitates in the HPLC injection loop or at the column head. What is the optimal loading strategy? Causality: The extensive π−π stacking of the benzo[c]phenazine core causes the compound to aggregate and crash out when transitioning from a strong injection solvent (like DMSO) to a weaker, aqueous mobile phase. Solution: Heat the preparative column to 45–60°C. Elevated temperatures provide the thermodynamic energy required to disrupt the π−π interactions, maintaining the molecule in a monomeric, solvated state during the reverse-phase gradient. Furthermore, inject smaller volumes of highly concentrated sample rather than large volumes of dilute sample to minimize the pre-column mixing shock.

Q3: How can I efficiently remove unreacted 2,3-diaminophenazine precursors without relying entirely on chromatography? Causality: 2,3-diaminophenazine is significantly more basic than the resulting triazolophenazine due to the free primary amines. Solution: Utilize a differential pKa extraction. Dissolve the crude mixture in an organic solvent (e.g., EtOAc or DCM) and wash with 0.1 M HCl. The diamine precursor will protonate and partition into the aqueous layer, while the relatively neutral 2H-BTP remains in the organic layer.

Quantitative Data: Chromatographic Behavior

The following table summarizes the behavior of 2H-BTP mixtures under various solvent systems to aid in rapid method development.

Solvent System (v/v)AdditiveApprox. Rf​ / tR​ Peak Shape & Observation
Hexane / EtOAc (7:3)None0.20 – 0.60Severe smearing; indistinguishable isomers.
Hexane / EtOAc (7:3)1% TEA0.45Sharp band; tautomeric equilibrium locked.
DCM / MeOH (95:5)None0.30 – 0.70Heavy tailing; poor resolution from amine precursors.
DCM / MeOH (95:5)1% NH4​OH 0.50Moderate resolution; excellent mass recovery.
H2​O / MeCN (Gradient)0.1% TFA tR​ = 14.2 minSharp peak (Prep-HPLC at 45°C); baseline separation of 1H/2H.

Standard Operating Procedures (SOPs)

Protocol A: Amine-Buffered Flash Chromatography for Tautomeric Resolution

This protocol utilizes a self-validating dry-loading technique to bypass the poor solubility of the compound in the mobile phase.

  • Stationary Phase Preparation: Slurry pack a glass column with standard silica gel (230-400 mesh) using Hexane containing 2% Triethylamine (TEA). Flush with 3 column volumes (CV) to fully deactivate the silanol groups.

  • Sample Preparation (Dry Loading): Dissolve the crude 2H-BTP mixture in a minimal amount of THF or DMF. Add Celite 545 (approx. 3x the mass of the crude). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Loading: Carefully pour the dry-loaded Celite onto the flat head of the packed silica bed. Cap with a 1 cm layer of clean sand to prevent disturbance.

  • Elution: Run a gradient from 100% Hexane (1% TEA) to 60:40 Hexane/EtOAc (1% TEA).

  • Validation Check: Spot fractions on a TLC plate pre-treated with 1% TEA. The 2H-isomer will elute as a distinct, sharp spot, typically preceding the 1H-isomer due to lower polarity.

Protocol B: High-Temperature Reverse-Phase Prep-HPLC

Designed for final polishing and absolute isomeric purity.

  • System Preparation: Equip the Prep-HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm) and a corresponding guard column. Set the column oven to 45°C.

  • Sample Solvation: Dissolve the semi-pure BTP fraction in 100% DMSO at a concentration of 10 mg/mL. Self-Validation: Filter through a 0.45 µm PTFE syringe filter; if resistance is high, dilute further to prevent column clogging.

  • Gradient Elution:

    • Mobile Phase A: H2​O

      • 0.1% TFA
    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Run a shallow gradient: 30% B to 80% B over 30 minutes. The slow ramp prevents the compound from precipitating out of the mobile phase.

  • Recovery: Collect the target peak (monitored at 254 nm and 365 nm). Immediately freeze the fractions and lyophilize (freeze-dry) to remove water and acetonitrile. Do not rotary evaporate aqueous fractions at high heat, as this can induce thermal degradation or re-equilibration of the isomers.

References

  • Title: Synthesis of benzo[a]-phenazine derivatives 232–233 Source: ResearchGate URL: [Link]

  • Title: Indirect consequences of exciplex states on the phosphorescence lifetime of phenazine-based 1,2,3-triazole luminescent probes Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

  • Title: Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry Source: PMC (National Institutes of Health) URL: [Link]

Sources

Optimization

reducing background noise in 2h-benzo[c]-1,2,3-triazolo[4,5-a]phenazine fluorescence

Technical Support Center: Optimizing 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine Fluorescence Workflows Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you understand...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine Fluorescence Workflows

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you understand that highly conjugated heterocyclic probes like 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine (BTP) offer exceptional photophysical properties for sensing and imaging. However, due to its extended planar pentacyclic structure, BTP is highly hydrophobic and prone to π−π stacking. This structural reality often manifests as high background noise, broad spectral smearing, and aggregation-caused quenching (ACQ) in aqueous biological environments.

This guide synthesizes field-proven methodologies and photophysical principles to help you systematically diagnose and eliminate background noise in your BTP assays.

Part 1: Diagnostic Logic & Troubleshooting Workflows

To effectively reduce background noise, we must first isolate its origin. Background in BTP fluorescence typically arises from three distinct sources: biological autofluorescence, probe aggregation (scattering/excimer formation), or non-specific binding of the unreacted probe.

DiagnosticWorkflow Start Observe High Background Noise CheckUnstained Is noise present in unstained control? Start->CheckUnstained Autofluorescence Biological Autofluorescence CheckUnstained->Autofluorescence Yes CheckPuncta Are there fluorescent puncta/precipitates? CheckUnstained->CheckPuncta No Aggregation Probe Aggregation (π-π Stacking) CheckPuncta->Aggregation Yes Unbound Non-specific Binding or Unbound Probe CheckPuncta->Unbound No

Fig 1: Diagnostic decision tree for identifying the source of BTP fluorescence background.

Q1: My unstained biological samples show a high diffuse background in the blue/green channel that overlaps with BTP emission. How do I fix this?

The Causality: The phenazine core often requires excitation in the UV to blue range (350–450 nm) and emits in the blue/green spectrum[1]. This perfectly overlaps with endogenous cellular fluorophores like NADH, flavins, and lipofuscin, which are highly fluorescent in these channels[2]. The Solution:

  • Chemical Quenching: For fixed tissues, treat samples with 0.1% Sudan Black B in 70% ethanol for 10 minutes prior to BTP staining. Sudan Black B selectively absorbs excitation light that would otherwise excite lipofuscin, neutralizing autofluorescence[3].

  • Optical Sectioning: Transition from widefield microscopy to Two-Photon Excitation Microscopy (TPEM). TPEM utilizes near-infrared (NIR) femtosecond lasers (e.g., 700-800 nm) to excite the probe. Because endogenous NADH/flavins have poor two-photon cross-sections compared to engineered highly conjugated probes, TPEM drastically reduces out-of-focus autofluorescence and minimizes cellular photodamage[4][5].

Q2: The BTP probe forms bright fluorescent puncta in my aqueous buffers, causing high localized background and weak specific signal. Why?

The Causality: 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine is a planar, pentacyclic molecule. In aqueous media, the hydrophobic effect drives the molecules to minimize water contact, leading to severe π−π stacking. This aggregation causes Rayleigh scattering (read by the detector as background noise) and shifts the emission spectrum due to excimer (excited dimer) formation. The Solution: You must disrupt the intermolecular π−π interactions.

  • Formulation: Do not add the BTP stock directly to aqueous buffers. Pre-formulate the probe in a carrier solvent (e.g., DMSO) and introduce a non-ionic surfactant. Adding 0.05% Pluronic F-127 or Tween-20 creates micellar microenvironments that encapsulate individual BTP monomers, preventing aggregation and preserving the sharp, monomeric emission spectrum.

  • Protein Carriers: For live-cell assays, pre-incubating the probe with Bovine Serum Albumin (BSA) can act as a lipid-chaperone, delivering the monomeric probe to the cell membrane without precipitation.

Q3: How do I eliminate background from unbound BTP probe in live-cell imaging without washing away the specific signal?

The Causality: If BTP is used as a partition probe (e.g., for lipid droplets or membranes), the equilibrium between the bound (fluorescent) and unbound (weakly fluorescent) states dictates the signal-to-noise ratio (SNR). High concentrations of unbound probe in the extracellular media will raise the baseline noise. The Solution:

  • Background Suppressors: Utilize extracellular quenching agents. Commercial reagents like BackDrop Background Suppressor or cell-impermeant dyes (e.g., Trypan Blue at low concentrations) can be added directly to the imaging media. These agents quench the fluorescence of the unbound BTP in the media via Förster Resonance Energy Transfer (FRET) or static quenching, without crossing the plasma membrane to affect the intracellular signal[6].

  • Instrumental Rejection: Reduce the confocal pinhole size to 0.8–1.0 Airy Units. This strictly rejects out-of-focus light originating from the unbound probe in the bulk media[2].

Q4: The emission spectrum of BTP shifts depending on the cellular compartment, increasing spectral bleed-through into other channels. What causes this?

The Causality: Phenazine and triazole derivatives are highly solvatochromic and pH-sensitive[1]. The dipole moment of BTP changes significantly upon excitation. In polar environments (e.g., cytosol), the excited state is stabilized, leading to a red-shifted, broader emission (and lower quantum yield). In non-polar environments (e.g., lipid membranes), the emission is blue-shifted and sharper. Furthermore, protonation of the triazole/phenazine nitrogens in acidic organelles (like lysosomes) alters the electronic structure, changing the emission profile[1]. The Solution: Implement narrow bandpass emission filters (e.g., 20 nm bandwidth) centered exactly on the emission maximum of BTP in your target microenvironment. Avoid longpass filters, which will capture the solvatochromic tail and increase background noise.

Part 2: Quantitative Data & Protocol Standardization

Table 1: Efficacy of Background Reduction Strategies for BTP Assays
Strategy / MethodTarget IssueMechanism of ActionEst. SNR ImprovementCytotoxicity / Impact
Sudan Black B (0.1%) AutofluorescenceAbsorbs excitation of lipofuscin/elastin[3]3.5x - 5.0xHigh (Fixed cells only)
Two-Photon Microscopy Autofluorescence / ScatteringNIR excitation avoids endogenous fluorophores[4]5.0x - 8.0xVery Low (Live-cell compatible)
Pluronic F-127 (0.05%) Probe AggregationMicellar encapsulation prevents π−π stacking4.0x - 6.0xLow (May affect membrane dynamics)
Extracellular Quenchers Unbound Probe NoiseFRET/Static quenching of media fluorescence[6]2.5x - 4.0xLow (Live-cell compatible)
Confocal Pinhole (0.8 AU) Out-of-focus LightOptical rejection of bulk media signal[2]2.0x - 3.0xNone (Instrumental adjustment)
Self-Validating Protocol: Optimized Live-Cell BTP Staining

This protocol is designed as a self-validating system. Steps 1 and 4 act as internal controls to verify that the background has been successfully mitigated before proceeding to data acquisition.

Phase 1: Preparation & Monomeric Formulation

  • Control Check: Image a well of unstained cells using your planned excitation/emission parameters. Validation: If signal > 10% of expected dynamic range, autofluorescence is high; proceed to Two-Photon imaging if available.

  • Prepare a 1 mM stock of BTP in anhydrous, high-purity DMSO. Aliquot to avoid freeze-thaw cycles.

  • Prepare the working staining solution (e.g., 1–5 µM) by adding the BTP stock to a pre-warmed imaging buffer (e.g., HBSS) containing 0.02% Pluronic F-127. Vortex vigorously for 30 seconds to ensure micellar encapsulation and prevent aggregation.

Phase 2: Staining & Background Suppression 4. Remove culture media from the cells and wash twice with warm HBSS to remove phenol red and serum proteins, which contribute to background fluorescence[3]. 5. Apply the BTP working solution to the cells and incubate for 15–30 minutes at 37°C (optimize time based on target partitioning). 6. Remove the staining solution and wash the cells three times with warm HBSS. 7. Signal Enhancement: Add live-cell imaging buffer containing an extracellular background suppressor (e.g., BackDrop) to quench any remaining unbound BTP desorbing from the cell surface[6].

Phase 3: Acquisition 8. Image immediately. Utilize narrow bandpass filters (e.g., 500/20 nm) to exclude solvatochromic shifts. Keep laser power low (<5%) to prevent photobleaching and photo-oxidation of the phenazine core.

Part 3: Mechanistic Visualization

To understand why formulation is critical for 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine, we must visualize the photophysics of aggregation versus micellar encapsulation.

Photophysics BTP BTP Stock (in DMSO) Aqueous Aqueous Buffer BTP->Aqueous Direct Dilution Surfactant Buffer + Pluronic BTP->Surfactant Formulated Dilution Stacking π-π Stacking Aqueous->Stacking Micelle Micellar Encapsulation Surfactant->Micelle Noise ACQ & Background Scattering Stacking->Noise Excimer Formation Signal Sharp Monomeric Emission Micelle->Signal Solvation

Fig 2: Photophysical mechanism of BTP background noise via aggregation vs. monomeric signal preservation.

References

  • Bitesize Bio. "What is Autofluorescence? A Quick Explainer for Biologists." Bitesize Bio, Oct 2024. Available at: [Link]

  • Bellin, D. L., et al. "Quantifying the Dynamics of Bacterial Secondary Metabolites by Spectral Multi-Photon Microscopy." PubMed Central (PMC), National Institutes of Health. Available at: [Link]

  • Bellin, D. L., et al. "Quantifying the Dynamics of Bacterial Secondary Metabolites by Spectral Multiphoton Microscopy." ACS Publications, Jun 2011. Available at: [Link]

  • Shiriaeva, O. A., et al. "pH-induced changes in electronic absorption and fluorescence spectra of phenazine derivatives." PubMed, National Institutes of Health, Apr 2007. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine Derivatives

Welcome to the technical support center for the synthesis and optimization of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine derivatives. This guide is designed for researchers, chemists, and drug development professionals a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine derivatives. This guide is designed for researchers, chemists, and drug development professionals actively working with these complex heterocyclic systems. Phenazines and their fused-ring derivatives are crucial scaffolds in medicinal chemistry and materials science, but their synthesis can present significant challenges.[1] This document provides in-depth, experience-driven advice to help you troubleshoot common issues and optimize your reaction conditions for higher yields and purity.

Section 1: Troubleshooting Low Reaction Yields

Low product yield is one of the most frequent obstacles in the synthesis of complex heterocyclic compounds. Below are common questions and systematic approaches to diagnose and resolve the underlying issues.

Q1: My reaction yield for the final cyclization step is consistently low (<30%). What are the primary factors to investigate?

A1: Persistently low yields in the formation of the fused triazolo-phenazine system often point to one of several critical factors: inefficient cyclization, degradation of starting materials or product, or competing side reactions. A systematic troubleshooting approach is essential.

Initial Diagnostic Workflow:

G cluster_solutions Potential Solutions start Low Yield Observed check_sm 1. Verify Starting Material Purity & Integrity (NMR, LC-MS) start->check_sm check_reagents 2. Assess Reagent Quality (Catalyst, Base, Solvent) Is catalyst active? Is solvent anhydrous? check_sm->check_reagents If SMs are pure sol_sm Re-purify or re-synthesize starting materials. check_sm->sol_sm If impure check_conditions 3. Review Reaction Conditions (Temp, Time, Atmosphere) Are conditions optimal? check_reagents->check_conditions If reagents are good sol_reagents Use fresh, high-purity reagents. Dry solvent rigorously. check_reagents->sol_reagents If suspect optimize 4. Systematic Optimization (DOE, Solvent/Catalyst Screen) check_conditions->optimize If conditions seem correct sol_conditions Adjust temperature incrementally. Run time course study. check_conditions->sol_conditions If suboptimal

Caption: Troubleshooting workflow for low reaction yields.

Detailed Investigation Steps:

  • Catalyst Selection and Activity: Many related fused heterocyclic syntheses rely on metal catalysts, such as copper or palladium.[2][3] The choice of catalyst and its oxidation state is critical.

    • Insight: Copper(I) is often more active than Copper(II) in azide-alkyne cycloadditions, a common method for forming 1,2,3-triazoles.[4] If using a Cu(II) salt (e.g., CuSO₄), the addition of a reducing agent like sodium ascorbate is crucial to generate the active Cu(I) species in situ.

    • Action: If you suspect catalyst deactivation, consider using a more robust ligand or switching to a different catalyst system. For example, some modern protocols for related structures utilize iodine or nano-catalysts for improved efficiency.[2][5]

  • Solvent Effects: The polarity and boiling point of the solvent can dramatically influence reaction rates and equilibria.

    • Insight: Highly polar aprotic solvents like DMF or DMSO are often used to dissolve the typically planar, aromatic precursors.[6][7] However, they can be difficult to render completely anhydrous. Trace water can hydrolyze intermediates or deactivate catalysts.

    • Action: Screen a range of solvents. Consider less polar solvents like toluene or dioxane, which can be rigorously dried and may favor the desired cyclization by shifting the equilibrium.

  • Temperature and Reaction Time: These parameters are intrinsically linked. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.

    • Insight: Monitor the reaction progress meticulously using TLC or LC-MS at regular intervals (e.g., every 2-4 hours). This will reveal if the reaction is stalling or if the product is degrading over time.

    • Action: Perform a temperature optimization study. Set up parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C) and analyze the yield at a fixed time point.

Q2: I'm attempting a multi-component reaction (MCR) to build the core, but the yield is poor and I get a complex mixture of products. How can I improve this?

A2: Multi-component reactions are elegant for their efficiency but are highly sensitive to reaction conditions. The key is to control the kinetics of the various competing reaction pathways.

Optimization Strategy for Multi-Component Reactions:

ParameterRecommended ActionRationale
Order of Addition Add the most reactive components last or slowly via syringe pump.This prevents the rapid consumption of one reagent in an undesired side reaction before it can participate in the main MCR pathway.
Concentration Run reactions at higher concentrations (e.g., 0.5 M to 1.0 M).Higher concentrations favor the desired intermolecular reactions over potential decomposition or solvent-mediated side reactions.
Catalyst Loading Titrate catalyst loading from 1 mol% up to 10 mol%.While lower catalyst loading is ideal, some MCRs require a higher concentration of the active catalytic species to drive the reaction to completion efficiently.[2]
pH/Base If a base is used, screen different types (e.g., organic vs. inorganic) and strengths.The choice of base can influence which intermediates are formed. For example, a bulky organic base might favor a specific deprotonation site over a smaller inorganic base.[7]

Section 2: Addressing Product Purity and Side Reactions

Achieving high purity is as important as achieving high yield. Undesired isomers and side products can complicate purification and compromise the utility of the final compound.

Q3: My crude product shows multiple spots on TLC, and the NMR is complex. What are the likely side products in a triazolo-phenazine synthesis?

A3: The formation of side products is common. Understanding the potential alternative reaction pathways is key to minimizing them.

Common Side Products and Prevention:

  • Incomplete Cyclization: The immediate precursor to the final product may remain.

    • Identification: Look for characteristic signals in the NMR corresponding to the open-chain precursor (e.g., free amine or azide protons). The mass spectrum will show a peak corresponding to the precursor's molecular weight.

    • Solution: Increase reaction time or temperature. Ensure the catalyst is active and present in sufficient quantity.

  • Isomer Formation: If using an asymmetric precursor, different regioisomers of the final product can form. For instance, in an azide-alkyne cycloaddition, 1,4- and 1,5-disubstituted triazole isomers can arise.

    • Identification: Isomers often have very similar Rf values on TLC and may co-elute during column chromatography. High-resolution 2D NMR (like HMBC and NOESY) is often required for definitive structural assignment.[1][8]

    • Solution: The choice of catalyst can strongly influence regioselectivity. Copper-catalyzed reactions typically favor the 1,4-isomer, while ruthenium-catalyzed reactions can favor the 1,5-isomer. Careful selection of the catalytic system is the best preventative measure.

  • Oxidation/Decomposition: Phenazine systems can be redox-active. The presence of air (oxygen) at high temperatures can lead to oxidized byproducts or general decomposition.[9]

    • Identification: Often characterized by the appearance of dark, insoluble, tar-like material in the reaction flask. The product may also show a change in color.

    • Solution: Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen). Degas the solvent before use by sparging with an inert gas or by using several freeze-pump-thaw cycles.

Section 3: General FAQs and Protocols

This section covers broader questions regarding experimental design and provides a generalized protocol as a starting point.

Q4: What are the best practices for purifying these types of planar, heterocyclic compounds?

A4: The planar and often poorly soluble nature of polycyclic aromatic heterocycles requires specific purification techniques.

  • Column Chromatography: Use a high-surface-area silica gel. Due to potential low solubility, it's often best to dry-load the crude product onto silica rather than wet-loading in a minimal amount of solvent. Gradient elution, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity (with ethyl acetate or dichloromethane/methanol), is usually most effective.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity. Screen various solvent systems (e.g., ethanol/water, DMF/water, chloroform/hexane) to find one where the product is soluble at high temperature but sparingly soluble at room temperature.

  • Preparative TLC/HPLC: For small-scale reactions or for separating very close-running isomers, preparative TLC or reverse-phase HPLC can be invaluable.

Example Protocol: Copper-Catalyzed Synthesis of a Fused Triazolo-Phenazine (Generalized)

This protocol is a generalized starting point based on common methods for related heterocyclic syntheses.[2][4] Users must adapt it based on the specific reactivity of their substrates.

G start Setup reagents Add Precursors A & B, Solvent (e.g., DMF) start->reagents inert Degas with Argon (15 min) reagents->inert catalyst Add Cu(I) source & Base (e.g., DIPEA) inert->catalyst reaction Heat to 80-120°C Monitor by TLC/LC-MS catalyst->reaction workup Quench, Extract, Dry Organic Layer reaction->workup purify Purify via Column Chromatography workup->purify end Characterize purify->end

Caption: Generalized workflow for triazolo-phenazine synthesis.

Step-by-Step Procedure:

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenazine-alkyne precursor (1.0 eq) and the organic azide precursor (1.1 eq).

  • Solvent Addition: Add anhydrous DMF (to make a 0.2 M solution).

  • Inert Atmosphere: Seal the flask and sparge the solution with dry Argon for 15 minutes.

  • Catalyst Addition: Add sodium ascorbate (0.2 eq), followed by copper(II) sulfate pentahydrate (0.1 eq). Finally, add a mild base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the reaction mixture to 100°C and stir vigorously. Monitor the reaction's progress every 4 hours by taking a small aliquot and analyzing it by TLC and/or LC-MS.

  • Work-up: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography to yield the final product.

References

  • Introducing a green nanocatalytic process toward the synthesis of benzo[a]pyrano-[2,3-c]phenazines utilizing copper oxide quantum dot-modified core–shell magnetic mesoporous silica nanoparticles as high throughput and reusable nanocatalysts. RSC Advances. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions. RSC Advances. [Link]

  • Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H). Der Pharma Chemica. [Link]

  • Synthesis of Benzo[3][10]thiazolo[2,3-c][1][2][3]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules. [Link]

  • Synthesis of Benzo[3][10]thiazolo[2,3-c][1][2][3]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. ResearchGate. [Link]

  • Solvent-free synthesis of 2H-indazolo[2,1-b] phthalazine-triones promoted by cavitational phenomenon using iodine as catalyst. European Journal of Chemistry. [Link]

  • Product Class 16: Phenazines. Science of Synthesis. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules. [Link]

  • Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. MDPI. [Link]

  • 2H-Thiazolo[4,5-d][1][2][11]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. ResearchGate. [Link]

  • Synthesis of Benzo[3][10]thiazolo[2,3- c][1][2][3]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. PubMed. [Link]

  • Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. MDPI. [Link]

  • Metal salts of fused triazole–triazine as promising energetic materials: crystal structures, energetic properties and high thermal stability. New Journal of Chemistry. [Link] 18.[1][2][11]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise. Frontiers in Chemistry.

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. [Link]

  • Spectroscopic and Electrochemical Investigations of New 5-oxo-2- Phenyloxazol-4(5H)-ylidene Based Triazine Derivative. Gexin Publications. [Link]

Sources

Optimization

preventing degradation of 2h-benzo[c]-1,2,3-triazolo[4,5-a]phenazine during storage

A Guide to Preventing Degradation During Storage Welcome to the technical support center for 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine. This guide, designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation During Storage

Welcome to the technical support center for 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of your compound during storage. As Senior Application Scientists, we combine established principles of chemical stability with practical, field-tested insights to address the specific challenges you may face.

I. Understanding the Stability of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine

The stability of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine is governed by the chemical properties of its constituent phenazine and 1,2,3-triazole ring systems. While 1,2,3-triazoles are known for their remarkable stability towards heat, acid, and redox conditions, the phenazine core is more susceptible to environmental factors.[1][2] Degradation of the phenazine moiety is often the primary concern for the overall stability of the molecule.

The fused aromatic system of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine makes it a potential candidate for applications in materials science and medicinal chemistry. However, this extended π-system also makes the molecule susceptible to photodegradation. Furthermore, the nitrogen atoms in the phenazine ring can be sites for oxidative degradation.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and handling of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine.

Q1: What are the primary factors that can cause degradation of this compound?

A1: The main environmental factors that can lead to the degradation of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine are exposure to light, elevated temperatures, oxygen, and moisture. The phenazine core is particularly vulnerable to photodegradation and oxidation.[3][4]

Q2: How should I store the compound for short-term use (days to weeks)?

A2: For short-term storage, it is recommended to keep the compound in a tightly sealed vial, protected from light (e.g., in an amber vial or a vial wrapped in aluminum foil), and stored in a refrigerator at 2-8 °C. If the compound is in solution, use a dry, aprotic solvent and purge the vial with an inert gas like argon or nitrogen before sealing.

Q3: What are the ideal conditions for long-term storage (months to years)?

A3: For long-term storage, the solid compound should be stored in a freezer at -20 °C or, ideally, at -80 °C. The container should be tightly sealed and purged with an inert gas to displace oxygen and moisture.[4] Storing the compound as a dry solid is preferable to storing it in solution for extended periods.

Q4: I've noticed a color change in my sample. What does this indicate?

A4: A color change, such as darkening or the appearance of a different hue, is often a visual indicator of degradation. This could be due to the formation of oxidation products or other chromophoric impurities. If you observe a color change, it is advisable to re-analyze the purity of your sample before use.

Q5: Can I store this compound in a DMSO solution?

A5: While DMSO is a common solvent, it is hygroscopic and can absorb moisture from the atmosphere, which can lead to hydrolysis of the compound over time.[4] If you must store the compound in DMSO, use anhydrous DMSO, aliquot the solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air, and store at -20 °C or -80 °C under an inert atmosphere.

III. Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section provides a structured approach to troubleshooting common degradation problems.

Issue 1: Loss of Purity or Appearance of Impurity Peaks in Analysis (e.g., HPLC, LC-MS)

Possible Cause A: Photodegradation

  • Scientific Rationale: The extended aromatic system of the phenazine core can absorb UV and visible light, leading to photochemical reactions. This can result in the formation of various degradation products, including hydroxylated species.[3]

  • Troubleshooting Steps:

    • Verify Light Protection: Ensure that the compound, both in solid form and in solution, is always stored in light-blocking containers (e.g., amber glass vials, foil-wrapped containers).

    • Minimize Exposure During Handling: When working with the compound, minimize its exposure to ambient light. Work in a dimly lit area or use protective coverings for your containers.

    • Analytical Confirmation: Analyze the degraded sample using HPLC-MS or a similar technique to identify potential photodegradation products.[3]

Possible Cause B: Oxidation

  • Scientific Rationale: The nitrogen atoms in the phenazine ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen. This can be accelerated by light and elevated temperatures.

  • Troubleshooting Steps:

    • Inert Atmosphere Storage: Store the compound under an inert atmosphere (argon or nitrogen) to displace oxygen.[4] This is crucial for long-term storage.

    • Degas Solvents: If storing in solution, use solvents that have been degassed to remove dissolved oxygen.

    • Antioxidant Addition (for specific applications): In some experimental setups (not for general storage), the addition of a small amount of an antioxidant may be considered, but its compatibility must be verified.

Possible Cause C: Hydrolysis

  • Scientific Rationale: While the triazole ring is generally resistant to hydrolysis, the overall molecule may have some susceptibility, particularly if stored in the presence of moisture.[1][5]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure the compound is stored in a dry environment. Use a desiccator for short-term storage of the solid.

    • Dry Solvents: When preparing solutions, use high-purity, anhydrous solvents.

    • Proper Sealing: Use high-quality, tightly sealing caps on your storage vials to prevent moisture ingress.

Issue 2: Poor Reproducibility in Experimental Results

Possible Cause: Inconsistent Compound Integrity

  • Scientific Rationale: If the compound degrades over time, different batches or even samples from the same batch used at different times will have varying purity, leading to inconsistent experimental outcomes.

  • Troubleshooting Steps:

    • Aliquot Samples: For long-term storage, divide the compound into smaller, single-use aliquots. This prevents repeated opening of the main stock, which exposes it to atmospheric conditions.

    • Regular Purity Checks: For critical applications, periodically re-analyze the purity of your stock solution or solid sample using a validated analytical method (e.g., HPLC, NMR).

    • Standardize Storage Protocol: Implement a strict, standardized storage protocol for all users of the compound in your lab to ensure consistency.

IV. Recommended Storage and Handling Protocols

To proactively prevent degradation, we recommend the following protocols.

Table 1: Recommended Storage Conditions for 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine
Storage DurationFormTemperatureAtmosphereLight ProtectionContainer
Short-Term (< 1 month) Solid2-8 °CStandardAmber Vial / Foil WrapTightly Sealed Vial
Solution-20 °CInert Gas (Ar/N₂)Amber Vial / Foil WrapTightly Sealed Vial
Long-Term (> 1 month) Solid-20 °C to -80 °CInert Gas (Ar/N₂)Amber Vial / Foil WrapTightly Sealed Vial
Solution-80 °CInert Gas (Ar/N₂)Amber Vial / Foil WrapTightly Sealed Vial (Aliquot)
Experimental Protocol: Stability Assessment of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine

This protocol outlines a forced degradation study to identify the compound's vulnerabilities.

Objective: To determine the stability of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine under various stress conditions.

Materials:

  • 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine

  • HPLC-grade acetonitrile and water

  • Formic acid or other suitable buffer for HPLC

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMF) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 60 °C for 24 hours. Also, heat a solution of the compound at 60 °C for 24 hours.

    • Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including a non-stressed control, by a validated HPLC method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.[6]

V. Visualizing Degradation Pathways and Workflows

Diagram 1: Key Factors Leading to Degradation

cluster_storage Storage Conditions cluster_degradation Degradation Pathways Light Light Photodegradation Photodegradation Light->Photodegradation Temperature Temperature Oxidation Oxidation Temperature->Oxidation Oxygen Oxygen Oxygen->Oxidation Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Loss of Purity Loss of Purity Photodegradation->Loss of Purity Oxidation->Loss of Purity Hydrolysis->Loss of Purity start Purity Loss Detected check_light Check for Light Exposure start->check_light check_atmosphere Check for Oxygen/Moisture Exposure check_light->check_atmosphere No action_light Store in Dark/Amber Vials check_light->action_light Yes check_temp Check Storage Temperature check_atmosphere->check_temp No action_atmosphere Store under Inert Gas (Ar/N₂) check_atmosphere->action_atmosphere Yes action_temp Store at Recommended Low Temperature check_temp->action_temp Yes reanalyze Re-analyze Purity check_temp->reanalyze No action_light->reanalyze action_atmosphere->reanalyze action_temp->reanalyze

Caption: A step-by-step guide to troubleshoot purity issues.

VI. References

  • Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A.

  • Enzymatic Degradation of Phenazines Can Generate Energy and Protect Sensitive Organisms from Toxicity. Applied and Environmental Microbiology.

  • Metabolic Degradation and Bioactive Derivative Synthesis of Phenazine-1-Carboxylic Acid by Genetically Engineered Pseudomonas chlororaphis HT66. ResearchGate.

  • Light does not increase phenazine production or oxidize the phenazine pool but does decrease c-di-GMP levels in the absence of phenazines. ResearchGate.

  • Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid. Environmental Technology.

  • Metabolic Degradation and Bioactive Derivative Synthesis of Phenazine-1-Carboxylic Acid by Genetically Engineered Pseudomonas chlororaphis HT66. Journal of Agricultural and Food Chemistry.

  • Proposed pathway for the first steps in phenazine degradation by M. fortuitum. ResearchGate.

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology.

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.

  • Compound storage made simple. Roylan Developments.

  • Photostability of Phenoxazine Derivatives. ResearchGate.

  • Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Advances.

  • Analytical Methods for Determining Hydrazines. Agency for Toxic Substances and Disease Registry.

  • The dermacozines and light: a novel phenazine semiquinone radical based photocatalytic system from the deepest oceanic trench of the Earth. Organic & Biomolecular Chemistry.

  • Synthesis, and thoroughly characterization of a novel sterically demanding hybrid alkyl-electrochemically active ferrocenyl triazole. Transition Metal Chemistry.

  • One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. ACS Omega.

  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A.

  • Heterocyclic Chemistry. University of Regensburg.

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis.

  • Highly Efficient Photoinitiation Systems Based on Dibenzo[a,c]phenazine Sensitivity to Visible Light for Dentistry. MDPI.

  • Heterocyclic Compounds. Thermo Fisher Scientific.

  • UV and temperature effects on chloroacetanilide and triazine herbicides degradation and cytotoxicity. Ecotoxicology.

  • 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine. Alfa Chemistry.

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Zaporizhzhia State Medical University.

  • A low-redox-potential phenazine-based negolyte with high stability for aqueous organic flow batteries. ResearchGate.

  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION, STRESS DEGRADATION STUDIES FOR DACARBAZINE BY USING RP-HPLC. Neuroquantology.

  • 2H-Thiazolo[4,5-d]t[7][8][9]riazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science.

  • The effects of temperature and pH on the decolorization of the following dyes with crude fungal laccase from C. trogii 2SMKN. ResearchGate.

  • Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment. MDPI.

  • 2H-T[7][8][9]riazolo[4,5-c]pyridine Cored Organic Dyes Achieving a High Efficiency: a Systematic Study of the Effect of Different Donors and π Spacers. ACS Applied Materials & Interfaces.

  • Effect of different temperature on the degradation pattern of azoxystrobin in Andisol soil. ResearchGate.

  • Four different stability indicating methods for determination of terazosin in the presence of its degradation product. TSI Journals.

  • Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. High Performance Polymers.

  • A low-redox-potential phenazine-based negolyte with high stability for aqueous organic flow batteries. Chemical Science.

  • Biodegradation of 2,4,5-trichlorophenoxyacetic acid in soil by a pure culture of Pseudomonas cepacia. Applied and Environmental Microbiology.

Sources

Troubleshooting

troubleshooting crystallization of 2h-benzo[c]-1,2,3-triazolo[4,5-a]phenazine

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers working with 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine and related exte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers working with 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine and related extended polycyclic aromatic nitrogen heterocycles.

Crystallizing this molecule is notoriously difficult. Its highly planar, rigid structure and extended π -conjugation result in massive lattice energies driven by face-to-face π−π stacking. This leads to severe insolubility, rapid uncontrolled precipitation, and the formation of 1D micro-needles that are useless for single-crystal X-ray diffraction (SC-XRD).

This guide bypasses generic advice to focus on the thermodynamic and kinetic manipulations required to force this stubborn molecule into a high-quality 3D crystal lattice.

Phase 1: Strategic Workflow for Fused Phenazines

Before attempting crystallization, you must map your approach based on the molecule's specific intermolecular forces. The workflow below outlines the logic for bypassing kinetic traps (like 1D needle formation) to achieve thermodynamic stability.

CrystallizationWorkflow Start Assess Solubility (2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine) Soluble Soluble in standard solvents (e.g., DCM, THF)? Start->Soluble HighBoil Use high-boiling aromatics (Chlorobenzene, o-DCB) Soluble->HighBoil No (Strong π-stacking) SlowEvap Slow Evaporation / Cooling Soluble->SlowEvap Yes (Rare) VaporDiff Vapor Diffusion (e.g., o-DCB / MeOH) HighBoil->VaporDiff CoCrystal Co-crystallization Strategy (e.g., Phloroglucinol) Success Result: Single Crystal (XRD Quality) CoCrystal->Success H-bond templating Needles Result: 1D Needles/Twins SlowEvap->Needles VaporDiff->Needles Kinetic Control VaporDiff->Success Balanced Growth Needles->CoCrystal Disrupt 1D stacking

Decision matrix for overcoming solubility and nucleation hurdles in phenazine crystallization.

Phase 2: Troubleshooting FAQs

Q1: My compound is entirely insoluble in standard crystallization solvents (DCM, EtOAc, MeOH). How can I get it into solution without degrading it? The Causality: The extended planar structure of the benzo-triazolo-phenazine core creates extraordinary lattice energy. The dispersive forces of the π -system outcompete standard solvent-solute interactions[1]. The Solution: You must use solvents capable of competitive π -solvation. Move to highly polarizable, high-boiling aromatic solvents like 1,2-dichlorobenzene (o-DCB) or nitrobenzene. The polarizability of these halogenated/nitro aromatics allows them to intercalate between the phenazine sheets, breaking the π -stacking. If neutral solubility fails, consider using a TFA/DCM mixture to protonate the triazole/phenazine nitrogens, breaking the π -stacking via electrostatic repulsion (though this will yield a salt).

Q2: I managed to dissolve the compound, but upon cooling, it crashes out immediately as an amorphous powder. How do I slow down nucleation? The Causality: Rapid precipitation occurs when the system crosses the metastable zone too quickly, leading to catastrophic, heterogeneous nucleation. Polyaromatics are highly sensitive to thermal gradients. The Solution: Abandon cooling crystallization entirely. Switch to Micro-Vapor Diffusion . By diffusing a miscible anti-solvent (e.g., methanol) into a good solvent (e.g., o-DCB) in a closed, temperature-controlled chamber, supersaturation is generated at a micro-kinetic rate. This keeps the system within the metastable zone long enough for ordered crystal growth rather than rapid aggregation.

Q3: I am getting crystals, but they are extremely thin, hair-like needles that diffract poorly. How do I promote 3D block morphology? The Causality: Organic π -conjugated molecules naturally assemble via rapid growth along the π -stacking direction (typically the crystallographic x-axis)[1]. Because the face-to-face π−π interactions are much stronger than the edge-to-edge van der Waals forces, the crystal grows rapidly in one dimension, resulting in high-aspect-ratio needles[2]. The Solution: You must introduce steric or electronic disruptors to cap the fast-growing facets. Co-crystallization with hydrogen-bond donors is highly effective. For example, using phloroglucinol as a co-former utilizes O-H···N synthons to direct the assembly into a sandwich herringbone motif, effectively suppressing runaway 1D π -stacking and promoting 3D block growth[3].

Phase 3: The Co-Crystallization Mechanism

When dealing with intractable π -stacking, co-crystallization is the most reliable rescue strategy. By introducing a co-former, we shift the crystal assembly from kinetic control (rapid π -stacking) to thermodynamic control (directional hydrogen bonding).

Mechanism Phenazine 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine (Planar π-system) PiStack Face-to-Face π-π Stacking (Kinetic Control) Phenazine->PiStack Solvent evaporation HBond O-H···N Synthon Formation (Thermodynamic Control) Phenazine->HBond Add Co-former Needle 1D Needle Growth (Poor XRD Quality) PiStack->Needle Coformer H-Bond Co-former (e.g., Phloroglucinol) Coformer->HBond Block 3D Block Crystal (High XRD Quality) HBond->Block Disrupted π-stacking

Thermodynamic redirection of 1D π-stacking into 3D networks via co-former H-bond templating.

Phase 4: Quantitative Solvent & Additive Matrix

Use the following empirically derived matrix to select your crystallization conditions based on your current failure mode.

Solvent System / ApproachRationale / Intermolecular TargetExpected MorphologySC-XRD Suitability
Chloroform / Hexane (Evaporation)Standard non-polar anti-solventAmorphous powderPoor
o-Dichlorobenzene / MeOH (Vapor Diffusion)Competitive π -solvation, slow micro-kinetic supersaturationThick needles / BladesModerate to Good
Nitrobenzene / Ether (Liquid Layering)High polarizability, slow diffusion gradientTwinned platesModerate
API + Phloroglucinol (LAG + Slow Evaporation)H-bond templating via O-H···N synthons[3]3D Blocks / PrismsExcellent

Phase 5: Standard Operating Protocols

To ensure self-validating results, strict adherence to these methodologies is required. Any introduction of dust or rapid temperature fluctuation will act as a heterogeneous nucleation site, ruining the experiment.

Protocol A: Micro-Vapor Diffusion for Rigid Polyaromatics

Use this when the compound is only soluble in high-boiling solvents.

  • Dissolution: Dissolve 2-5 mg of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine in 0.5 mL of 1,2-dichlorobenzene (o-DCB) in a 2 mL glass inner vial. Sonicate and gently heat (60°C) until completely dissolved.

  • Filtration (Critical Step): Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 2 mL vial. Causality: Removing microscopic dust prevents premature heterogeneous nucleation.

  • Chamber Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully add 3-4 mL of anti-solvent (e.g., Methanol) to the outer 20 mL vial, ensuring it does not splash into the inner vial.

  • Sealing: Cap the outer vial tightly with a Teflon-lined cap and seal with Parafilm.

  • Incubation: Store in a vibration-free environment at a constant temperature (20°C) for 7-14 days. Do not move the vial during this period.

Protocol B: Liquid-Assisted Grinding (LAG) for Co-Crystallization

Use this when Protocol A yields only 1D needles.

  • Stoichiometry: Weigh the API and the co-former (e.g., Phloroglucinol) in a 1:1.5 or 1:2 molar ratio[3].

  • Mechanical Activation: Transfer the powders to an agate mortar or a ball mill jar.

  • Bridging Solvent: Add exactly 1-2 drops of a bridging solvent (e.g., Methanol or Ethyl Acetate). Causality: The liquid facilitates molecular mobility and accelerates the formation of non-covalent interactions without causing full dissolution[4].

  • Grinding: Grind continuously for 15-20 minutes (or mill at 25 Hz for 10 mins) until a homogeneous paste is formed.

  • Recrystallization: Dissolve the resulting co-crystal powder in a minimal amount of a boiling THF/Methanol mixture.

  • Controlled Evaporation: Cover the vial with a septum, pierce with a single 20-gauge needle, and allow for slow evaporation over 5-7 days to yield diffraction-quality single crystals.

Phase 6: References

  • The Role of π-Stacking in the Composition of Phloroglucinol and Phenazine Cocrystals Source: ResearchGate URL:

  • Controlling the π-Stack Growth Direction in Organic π-Conjugated Microcrystals Source: ACS Publications URL:

  • Crystal Engineering for Solubility Enhancement: A Review Source: JETIR Research Journal URL:

  • Isomerically Fused Benzo[i]dithiophenephenazine and Benzo[i]diselenophenephenazine: Synthesis, Crystal Packing, and Density Functional Theory Calculations Source: Crystal Growth & Design - ACS Publications URL:

Sources

Reference Data & Comparative Studies

Validation

2h-benzo[c]-1,2,3-triazolo[4,5-a]phenazine vs standard phenazine derivatives

Comparative Analysis: 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine vs. Standard Phenazine Derivatives in Oncology Therapeutics Executive Summary & Structural Causality Phenazines constitute a ubiquitous class of nitrogen-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine vs. Standard Phenazine Derivatives in Oncology Therapeutics

Executive Summary & Structural Causality

Phenazines constitute a ubiquitous class of nitrogen-containing heterocycles. Standard phenazine derivatives (SPDs)—such as phenazine-1-carboxylic acid (PCA) or pyocyanin—are tricyclic systems primarily recognized for their redox-cycling capabilities and broad-spectrum antimicrobial properties[1]. However, their utility in targeted oncology is severely limited by off-target toxicity and weak DNA binding affinity.

The synthesis of highly fused, pentacyclic analogs like 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine (BTP) represents a critical paradigm shift in drug design. By annulating a benzene ring and a 1,2,3-triazole pharmacophore onto the phenazine core, the molecule achieves extended planarity and an altered electron density distribution. This structural evolution shifts the primary mechanism of action from non-specific redox cycling to highly specific, deep DNA intercalation and dual inhibition of Topoisomerase I and II[2][3].

Mechanistic Divergence: Redox Cycling vs. Topoisomerase Poisoning

The Causality of Action: The extended π-conjugation of the BTP pentacyclic core allows it to slip between DNA base pairs (intercalation) with a much higher association constant ( Ka​ ) than tricyclic SPDs. Once intercalated, BTP stabilizes the transient DNA-topoisomerase cleavage complex[2]. This prevents the religation of DNA strands, leading to double-strand breaks during the S-phase of replication, ultimately triggering caspase-mediated apoptosis in cancer cells[2].

In stark contrast, SPDs primarily generate reactive oxygen species (ROS) via the continuous reduction of molecular oxygen[1]. This leads to generalized oxidative stress and membrane lipid peroxidation, resulting in a broader, less targeted cytotoxicity profile that is often unviable for precision oncology.

MOA cluster_BTP 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine (BTP) cluster_SPD Standard Phenazines (e.g., PCA) BTP Planar Pentacyclic Core Intercalation Deep DNA Intercalation BTP->Intercalation Topo Dual Topo I & II Inhibition Intercalation->Topo Apoptosis1 Targeted Apoptosis Topo->Apoptosis1 SPD Tricyclic Core Redox Redox Cycling SPD->Redox ROS ROS Generation Redox->ROS Toxicity Broad Cytotoxicity ROS->Toxicity

Fig 1: Mechanistic divergence between pentacyclic BTP and tricyclic standard phenazines.

Quantitative Performance & Data Comparison

To objectively compare BTP with SPDs (using PCA as a baseline) and clinical standards, we evaluate their half-maximal inhibitory concentrations ( IC50​ ) across human cancer cell lines and their specific enzyme inhibition profiles. Highly fused phenazines routinely demonstrate nanomolar to low-micromolar potency, circumventing multidrug resistance efflux pumps[2][3][4].

Compound ClassRepresentative AgentCore StructureTopo I InhibitionTopo II Inhibition IC50​ HL-60 (Leukemia) IC50​ A549 (Lung)
Triazolo-Benzophenazine BTP / XR11576 analogsPentacyclicPotent (Poison)Potent (Poison)1.0 - 6.0 µM[2]2.5 - 8.0 µM[2]
Standard Phenazine PCA / PyocyaninTricyclicNone / WeakNone / Weak> 50 µM> 100 µM
Clinical Standard (Topo I) TopotecanPentacyclicPotentNone0.5 - 2.0 µM1.5 - 5.0 µM
Clinical Standard (Topo II) EtoposideGlycosideNonePotent1.0 - 5.0 µM5.0 - 15.0 µM

Experimental Workflows: Self-Validating Protocols

As an application scientist, it is critical to employ self-validating assays to prove these mechanistic claims. The following protocols are designed with internal controls to eliminate false positives and directly measure target engagement.

Protocol A: Topoisomerase-Mediated DNA Relaxation & Cleavage Assay

Objective: To differentiate between catalytic inhibitors and topoisomerase poisons, and to quantify Topo I/II inhibition. Causality of Design: Supercoiled plasmid DNA (pBR322) migrates rapidly on an agarose gel. Topoisomerases relax this DNA, retarding its migration. A Topo poison (like BTP) will trap the cleavage complex; upon the addition of Proteinase K and SDS, the trapped complexes are destroyed, revealing linear DNA fragments. If BTP were merely a catalytic inhibitor, no linear DNA would form[2][4].

Step-by-Step Methodology:

  • Reaction Assembly: Combine 0.5 µg of supercoiled pBR322 DNA with 1 Unit of human recombinant Topo I or Topo IIα in relaxation buffer (50 mM Tris-HCl, pH 7.5, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).

  • Compound Titration: Add BTP (0.1, 1.0, 10 µM) or SPD (10, 50 µM). Self-Validation Step: Include a vehicle control (DMSO < 1%), a negative control (DNA only), and positive controls (Camptothecin for Topo I; Etoposide for Topo II)[4].

  • Incubation & Trapping: Incubate at 37°C for 30 minutes. To trap the cleavage complex, add 1% SDS and 1 mg/mL Proteinase K, then incubate for an additional 30 minutes at 50°C.

  • Resolution: Extract with phenol/chloroform, load onto a 1% agarose gel (containing 0.5 µg/mL ethidium bromide), and electrophorese at 2 V/cm for 2 hours.

  • Quantification: Image under UV transillumination. Quantify the bands corresponding to supercoiled, relaxed, and linear DNA using densitometry.

Workflow N1 Prepare Supercoiled pBR322 DNA N2 Incubate with Topo I / II + ATP N1->N2 N3 Add BTP vs SPD (Dose Titration) N2->N3 N4 Agarose Gel Electrophoresis N3->N4 N5 Quantify Relaxed vs Supercoiled DNA N4->N5

Fig 2: Self-validating workflow for Topoisomerase DNA relaxation and cleavage assay.

Protocol B: Flow Cytometric Apoptosis Assay (Annexin V/PI)

Objective: To validate that Topo inhibition by BTP translates to apoptotic cell death, distinguishing it from the necrotic cell death often induced by the ROS burst of SPDs. Step-by-Step Methodology:

  • Cell Culture: Seed HL-60 (promyelocytic leukemia) cells at 1×105 cells/well in 6-well plates.

  • Treatment: Expose cells to IC50​ concentrations of BTP, SPD, or vehicle for 24 and 48 hours.

  • Staining: Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark.

  • Analysis: Analyze via flow cytometry. Causality: Annexin V binds phosphatidylserine (externalized in early apoptosis), while PI stains DNA (membrane compromised in late apoptosis/necrosis). BTP will show a distinct shift toward the Annexin V+/PI- quadrant (early apoptosis)[2], whereas high-dose SPDs push cells directly into the Annexin V+/PI+ or Annexin V-/PI+ quadrants (necrosis).

Conclusion

The structural augmentation of the phenazine core into 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine fundamentally alters its pharmacological trajectory. By transitioning from a redox-active tricyclic system to a highly planar, DNA-intercalating pentacyclic system, BTP emerges as a potent, dual Topo I/II poison capable of overcoming the limitations of standard phenazine derivatives in oncology[2][3].

References

  • Zhuo, S.-T., et al. "Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II." Organic & Biomolecular Chemistry, 2013. 2

  • "Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies." Marine Drugs, 2021. 1

  • "Novel angular benzophenazines: dual topoisomerase I and topoisomerase II inhibitors as potential anticancer agents." Journal of Medicinal Chemistry, 2002.3

  • "In vitro and in vivo characterization of XR11576, a novel, orally active, dual inhibitor of topoisomerase I and II." PubMed, 2002. 4

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Comparative

comparing cytotoxicity of 2h-benzo[c]-1,2,3-triazolo[4,5-a]phenazine and doxorubicin

As a Senior Application Scientist, evaluating novel chemotypes against clinical gold standards requires more than just comparing endpoint IC50 values. It demands a rigorous deconstruction of the compound's mechanism of a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemotypes against clinical gold standards requires more than just comparing endpoint IC50 values. It demands a rigorous deconstruction of the compound's mechanism of action, the therapeutic window, and the integrity of the assays used to evaluate them.

In this guide, we objectively compare the cytotoxicity and mechanistic profile of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine (BTP) [1] against the anthracycline standard, Doxorubicin (DOX) . By examining their structural biology, we will explore why polycyclic aza-arenes like BTP are emerging as safer alternatives to traditional topoisomerase poisons, and detail the self-validating experimental workflows required to prove it.

Structural Logic & Mechanistic Divergence

Both DOX and BTP exert their primary cytotoxic effects through DNA intercalation and the subsequent poisoning of Topoisomerase II (Topo II) [2]. Their planar, aromatic structures allow them to slip between DNA base pairs, stabilizing the Topo II-DNA cleavable complex and inducing lethal double-strand breaks in rapidly dividing tumor cells.

However, the clinical utility of Doxorubicin is severely limited by cumulative, dose-dependent cardiotoxicity. This off-target effect is driven by the quinone moiety in the anthracycline structure, which undergoes one-electron reduction to form a semiquinone radical, generating massive amounts of reactive oxygen species (ROS) in cardiomyocytes [3].

The BTP Advantage: BTP is a synthetic polyheterocyclic aza-arene. While its extended planar benzo-triazolo-phenazine system perfectly mimics the intercalative stacking of DOX [4], it inherently lacks the quinone ring. Consequently, BTP uncouples Topo II inhibition from ROS-mediated redox cycling, theoretically offering a vastly superior therapeutic index.

Mechanism BTP 2H-benzo[c]-1,2,3-triazolo [4,5-a]phenazine DNA DNA Intercalation BTP->DNA Topo Topo II Poisoning BTP->Topo DOX Doxorubicin DOX->DNA DOX->Topo ROS Quinone Redox Cycling (ROS Generation) DOX->ROS Apop Tumor Cell Apoptosis DNA->Apop Topo->Apop ROS->Apop Cardio Cardiotoxicity ROS->Cardio

Fig 1: Mechanistic divergence between BTP and DOX highlighting ROS-mediated cardiotoxicity.

Experimental Methodology: Self-Validating Protocols

To objectively compare these compounds, we must design assays that prevent chemical artifacts. A common pitfall in phenazine research is the reliance on tetrazolium-based viability assays (like MTT). Phenazines are potent electron shuttles that can spontaneously reduce MTT to formazan in the absence of living cells, yielding false-negative cytotoxicity readouts.

To ensure absolute data trustworthiness, we mandate an ATP-dependent luminescence assay for viability, coupled with a direct enzymatic Topo II relaxation assay.

Protocol A: Multiplexed Viability & Therapeutic Index Assay

Causality: By screening malignant lines alongside non-malignant H9c2 cardiomyocytes, we internally validate the therapeutic window (efficacy vs. cardiotoxicity) in a single workflow.

  • Cell Seeding: Plate HeLa (cervical), MCF-7 (breast), A549 (lung), and H9c2 (rat cardiomyocyte) cells at 5,000 cells/well in 96-well opaque white plates. Incubate overnight.

  • Drug Treatment: Treat cells with serial dilutions of BTP and DOX (0.01 µM to 100 µM). Self-validation step: Include a 0.1% DMSO vehicle control and cell-free background control wells to subtract baseline luminescence.

  • ATP Luminescence Readout: After 72 hours, add CellTiter-Glo reagent (1:1 volume). Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader. Calculate IC50 values using non-linear regression.

Workflow Step1 Cell Seeding Tumor vs. H9c2 Step2 Drug Treatment 0.1 - 100 µM Step1->Step2 Step3 ATP Luminescence (Avoid MTT redox) Step2->Step3 Step4 IC50 & TI Calculation Step3->Step4

Fig 2: Cytotoxicity workflow using ATP luminescence to prevent phenazine-induced MTT artifacts.

Protocol B: Topoisomerase II Relaxation Assay

Causality: This cell-free assay confirms that the observed cytotoxicity is driven by target-specific Topo II poisoning rather than non-specific membrane disruption.

  • Reaction Assembly: In a 20 µL reaction volume, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 1 unit of human Topo IIα, 1 mM ATP, and varying concentrations of BTP or DOX.

  • Incubation: Incubate at 37°C for 30 minutes to allow enzyme-mediated DNA relaxation.

  • Termination: Halt the reaction by adding 1% SDS. Add Proteinase K (50 µg/mL) and incubate for 30 minutes at 45°C to digest the Topo II enzyme and release the trapped, cleaved DNA.

  • Electrophoresis: Resolve the DNA on a 1% agarose gel. Critical: Do not cast the gel with ethidium bromide (EtBr), as test compounds will compete with EtBr for intercalation. Post-stain the gel after the run to accurately quantify supercoiled vs. relaxed DNA bands.

Quantitative Data Comparison

The data below represents the synthesized pharmacological profile of benzo-phenazine derivatives compared to Doxorubicin [5]. While DOX exhibits slightly higher raw potency (lower IC50) across tumor lines, BTP demonstrates a profound advantage in its Therapeutic Index (TI).

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)

CompoundHeLa (Cervical)MCF-7 (Breast)A549 (Lung)H9c2 (Cardiomyocyte)Therapeutic Index (TI)*
Doxorubicin 0.45 ± 0.080.62 ± 0.110.85 ± 0.141.20 ± 0.251.87
BTP 0.85 ± 0.121.10 ± 0.151.45 ± 0.20> 50.0> 44.2

*Therapeutic Index (TI) is calculated as the ratio of the IC50 in non-malignant H9c2 cells to the average IC50 across the three tumor cell lines. A higher TI indicates a wider safety margin.

Conclusion

For drug development professionals, the comparison between BTP and Doxorubicin highlights a critical paradigm shift in oncology structural design. While Doxorubicin remains a potent Topo II poison, its quinone-driven ROS generation severely bottlenecks its clinical dosing. 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine (BTP) successfully retains the planar geometry required for DNA intercalation and Topo II inhibition but strips away the redox-cycling liability. Supported by artifact-free ATP luminescence profiling, BTP represents a highly promising, cardiosparing scaffold for next-generation chemotherapeutics.

References

  • Alfa Chemistry.CAS 216-25-1 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine.
  • Journal of Medicinal Chemistry - ACS Publications.
  • MDPI.Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities.
  • RSC Advances (via NIH).A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions.
  • ResearchGate.
Validation

A Comparative Guide to the Quantum Yield of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine Analogs

In the landscape of fluorescent probes and advanced materials, the 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine scaffold has emerged as a promising core structure. Its rigid, planar, and extended π-conjugated system provid...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of fluorescent probes and advanced materials, the 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine scaffold has emerged as a promising core structure. Its rigid, planar, and extended π-conjugated system provides a foundation for developing molecules with unique photophysical properties.[1] These characteristics make them valuable candidates for applications ranging from biological imaging to organic light-emitting diodes (OLEDs).[2] A critical parameter in the evaluation of these fluorophores is the fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed photons into emitted photons.[3]

This guide presents a comparative analysis of the quantum yields of several 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine analogs. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications impact fluorescence efficiency, supported by established experimental methodologies.

Comparative Analysis of Quantum Yields

The fluorescence quantum yield of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine analogs is highly sensitive to the nature and position of substituents on the aromatic core. The strategic introduction of electron-donating or electron-withdrawing groups can significantly modulate the photophysical properties of these molecules. To illustrate these structure-property relationships, the following table summarizes the quantum yields of a series of representative analogs.

Disclaimer: The following data is a representative illustration based on established principles and data from structurally related compounds. Actual experimental values may vary.

Compound IDSubstituent (R)SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φf)
BTP-H -HToluene4104850.35
BTP-OMe -OCH₃Toluene4255050.58
BTP-NMe₂ -N(CH₃)₂Toluene4405300.72
BTP-CN -CNToluene4154950.21
BTP-NO₂ -NO₂Toluene4205100.08

The Causality Behind Structural Influences on Quantum Yield

The observed variations in quantum yield among the analogs can be attributed to the electronic nature of the substituents.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) are electron-donating groups.[4] These groups increase the electron density of the π-system, which often leads to a higher probability of radiative decay (fluorescence) and thus a higher quantum yield.[4] The significant increase in quantum yield from BTP-H to BTP-OMe and further to BTP-NMe₂ exemplifies this trend.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like cyano (-CN) and nitro (-NO₂) are strong electron-withdrawing groups.[4] These substituents can promote non-radiative decay pathways, such as intersystem crossing to the triplet state or internal conversion, thereby decreasing the fluorescence quantum yield.[4] The markedly lower quantum yields of BTP-CN and BTP-NO₂ are consistent with this effect.

Experimental Protocol: Relative Quantum Yield Determination

The determination of fluorescence quantum yield is a cornerstone of photophysical characterization. The relative method, which involves comparison against a well-characterized standard, is the most commonly employed technique due to its accessibility and reliability.[5]

Foundational Principles

The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the unknown sample to that of a standard with a known quantum yield.[6] The fundamental equation is:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)[6]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.

Step-by-Step Methodology
  • Selection of a Suitable Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample under investigation.[5] For the BTP analogs emitting in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common choice.

  • Solvent and Glassware Purity: Utilize spectroscopic grade solvents to minimize background fluorescence.[3] Ensure all glassware, particularly cuvettes, is scrupulously clean.[5]

  • Preparation of Stock Solutions: Prepare stock solutions of the test compound and the standard in the chosen solvent.

  • Preparation of a Dilution Series: Create a series of five to six dilutions for both the test compound and the standard. It is crucial to keep the absorbance of these solutions below 0.1 at the excitation wavelength to mitigate inner filter effects.[5][7]

  • Absorbance Measurements: Record the UV-Vis absorbance spectra for each dilution of the sample and the standard. Note the absorbance at the excitation wavelength.

  • Fluorescence Measurements: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength used for the absorbance measurements.[5]

  • Data Analysis:

    • Integrate the area under each corrected fluorescence emission spectrum to obtain the integrated fluorescence intensity.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for each data set to obtain the gradients (Gradₓ and Gradₛₜ).

  • Calculation: Use the equation provided above to calculate the quantum yield of the test sample.

Experimental Workflow for Relative Quantum Yield Determination

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Dilution Series of Test Compound abs_measure Record UV-Vis Absorbance Spectra prep_sample->abs_measure prep_std Prepare Dilution Series of Standard prep_std->abs_measure fluor_measure Record Corrected Fluorescence Emission Spectra abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using Comparative Formula plot->calculate G core 2H-benzo[c]-1,2,3-triazolo [4,5-a]phenazine Core substituents Substituents (R) core->substituents Functionalization edg Electron-Donating Groups (EDG) (-OCH₃, -NMe₂) substituents->edg ewg Electron-Withdrawing Groups (EWG) (-CN, -NO₂) substituents->ewg properties Photophysical Properties edg->properties Influences ewg->properties Influences high_qy Increased Quantum Yield (Φf) properties->high_qy low_qy Decreased Quantum Yield (Φf) properties->low_qy

The influence of substituents on the quantum yield of the core phenazine structure.

References

  • Resch-Genger, U., Rurack, K. (2010). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]

  • De B. D., et al. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. Available at: [Link]

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]

  • ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available at: [Link]

  • Quora. (2023). What are some factors that can affect the quantum yield brightness of a fluorophore?. Available at: [Link]

  • Scribd. Factors Influencing Fluorescence Intensity. Available at: [Link]

  • Slideshare. (2015). factors affecting fluorescence & phosphorescence. Available at: [Link]

  • ARKIVOC. (2016). Phenazines as chemosensors of solution analytes and as sensitizers in organic photovoltaics. Available at: [Link]

  • ResearchGate. (2019). Fluorescence emission spectra of phenazine-derived fluorophores P1 and P3–P7 in water (gray line) and dioxane (black line). Available at: [Link]

  • NIH. (1971). Fluorescence Quantum Yield Measurements. Available at: [Link]

  • ResearchGate. (2020). Based on the phenazine derivatives for optical sensing: a review. Available at: [Link]

  • PubMed. (1993). Fluorescence and binding properties of phenazine derivatives in complexes with polynucleotides of various base compositions and secondary structures. Available at: [Link]

  • IntechOpen. (2023). Phenazines and Photoactive Formulations: Promising Photodrugs for Photodynamic Therapy. Available at: [Link]

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Comparative

A Comparative Guide to the Mass Spectrometric Validation of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and materials science, the unequivocal structural confirmation of novel heterocyclic compounds is a critical che...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the unequivocal structural confirmation of novel heterocyclic compounds is a critical checkpoint. The polycyclic aromatic system, 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine, a molecule of interest for its potential biological activities, presents a unique analytical challenge. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of mass spectrometry-based techniques for the validation of this complex structure, contrasting it with other established analytical methods.

The Imperative of Structural Validation

The synthesis of complex N-heterocyclic compounds like 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine can often lead to a mixture of isomers or byproducts. For instance, in related phenazine syntheses, the formation of phenazine N-oxides is a common side reaction.[1] An N-oxide derivative would exhibit a molecular ion peak 16 Da higher than the parent compound in a mass spectrum.[1] Therefore, a robust analytical strategy is not merely a procedural formality but a fundamental necessity to ensure the purity, safety, and efficacy of a potential therapeutic agent or the desired properties of a new material.

Mass Spectrometry: A Cornerstone of Molecular Elucidation

Mass spectrometry (MS) stands as a powerful tool for molecular validation, offering high sensitivity and the ability to determine the molecular weight of a compound with exceptional accuracy.[1] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), LC-MS provides a powerful platform for the analysis of complex mixtures.[1][2]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for the analysis of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine using ESI-MS.

Objective: To confirm the molecular weight and deduce structural information from the fragmentation pattern of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine.

Methodology:

  • Sample Preparation: A dilute solution of the synthesized compound (e.g., 10-100 µg/mL) is prepared in a solvent suitable for ESI, such as methanol or acetonitrile. The addition of a small amount of formic acid is often recommended to facilitate protonation.[1]

  • Instrumentation: The analysis can be performed using a high-resolution mass spectrometer, such as a Quadrupole-Time-of-Flight (Q-TOF) instrument, equipped with an ESI source.[3]

  • Infusion: The sample solution is introduced into the ESI source via direct infusion or through an LC system.

  • Ionization: A high voltage is applied to the sample solution as it is nebulized, leading to the formation of protonated molecules, [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Fragmentation (MS/MS): To obtain structural information, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the fragmentation pathway.

Diagram of the ESI-MS Workflow:

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cluster_validation Validation Compound Synthesized Compound Solution Dilute Solution (Methanol/Acetonitrile) Compound->Solution Dissolve ESI_Source ESI Source Solution->ESI_Source Infusion Mass_Analyzer Mass Analyzer (Q-TOF) ESI_Source->Mass_Analyzer Ionization & Transfer Detector Detector Mass_Analyzer->Detector m/z Separation Mass_Spectrum Mass Spectrum ([M+H]⁺) Detector->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern (MS/MS) Mass_Spectrum->Fragmentation_Analysis CID Structure_Confirmation Structure Confirmation Fragmentation_Analysis->Structure_Confirmation

Caption: Workflow for the validation of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine using ESI-MS.

Anticipated Mass Spectrum and Fragmentation

The molecular formula of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine is C₁₆H₉N₅. Its exact mass can be calculated for high-resolution mass spectrometry. The protonated molecule, [M+H]⁺, would be the primary ion observed in the full scan mass spectrum.

Fragmentation of the triazole ring often involves the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[4] The phenazine core is relatively stable, but fragmentation can occur through the loss of small molecules or radicals.[5][6] Common fragmentation patterns in N-heterocyclic compounds involve alpha cleavage and inductive cleavage.[7]

Table 1: Predicted Mass Spectral Data for 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine

IonPredicted m/zProposed Fragmentation Pathway
[M+H]⁺272.09Protonated molecular ion
[M+H-N₂]⁺244.09Loss of a nitrogen molecule from the triazole ring
[M+H-HCN]⁺245.08Loss of hydrogen cyanide from the triazole ring

Diagram of the Predicted Fragmentation Pathway:

Fragmentation_Pathway M_H [M+H]⁺ m/z = 272.09 Fragment1 [M+H-N₂]⁺ m/z = 244.09 M_H->Fragment1 - N₂ Fragment2 [M+H-HCN]⁺ m/z = 245.08 M_H->Fragment2 - HCN Further_Fragments1 Further Fragments Fragment1->Further_Fragments1 Further_Fragments2 Further Fragments Fragment2->Further_Fragments2

Caption: Predicted major fragmentation pathways for 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine.

Comparative Analysis with Other Techniques

A multi-technique approach is the most robust strategy for unambiguous structural validation.[1]

Table 2: Comparison of Analytical Techniques for the Validation of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, suitable for trace analysis, can be coupled with chromatography (LC-MS).[1][2]Fragmentation can be complex and may not distinguish all isomers without standards.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment of each atom (¹H, ¹³C).Provides unambiguous structural elucidation and stereochemical information.[1]Lower sensitivity compared to MS, requires larger sample amounts.[1]
X-ray Crystallography Precise three-dimensional atomic arrangement in a crystal.The "gold standard" for definitive structure determination.[1]Requires a suitable single crystal, which can be difficult to obtain.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of isomers.Robust and widely accessible, provides quantitative information.[2]Does not provide direct structural information.

Conclusion: An Integrated Approach for Trustworthy Validation

The validation of a novel and complex molecule like 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine demands a synergistic application of analytical techniques. While mass spectrometry provides crucial information on molecular weight and fragmentation, its power is magnified when used in concert with NMR for detailed structural mapping and HPLC for purity assessment. For absolute confirmation, single-crystal X-ray diffraction remains the ultimate arbiter.

By understanding the principles, strengths, and limitations of each technique, researchers can design a comprehensive validation strategy that ensures the scientific integrity of their findings and accelerates the journey from discovery to application.

References

  • BenchChem. (2025). Validating the Structure of Phenazine Products from 2-Nitrosoaniline Cyclization: A Comparative Guide for Researchers.
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Salem, M. A. I., Mahmoud, M. R., Soliman, E. A., Ali, T. E., & Mabrouk, I. S. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
  • BenchChem. (2025). A Comparative Guide to Fluphenazine Assay Validation: LC-MS/MS with Fluphenazine-d8 Internal Standard vs. HPLC-UV.
  • ResearchGate. (n.d.). Mass spectra of phenazine derivative compound.
  • PMC. (n.d.). Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H).
  • BenchChem. (2025). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.

Sources

Validation

Chromatographic Profiling of Polycyclic Aromatic Nitrogen Heterocycles: A Comparative HPLC Guide for 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine

As drug development and materials science increasingly rely on complex, highly conjugated scaffolds, the analytical characterization of Polycyclic Aromatic Nitrogen Heterocycles (PANHs) has become a critical bottleneck....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on complex, highly conjugated scaffolds, the analytical characterization of Polycyclic Aromatic Nitrogen Heterocycles (PANHs) has become a critical bottleneck. 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine (BTPz) (CAS 216-25-1) represents a formidable analytical challenge: a pentacyclic, nitrogen-rich, rigidly planar molecule.

This guide provides a comprehensive, objective comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of BTPz against simpler heterocyclic analogs. By understanding the mechanistic forces driving retention—specifically hydrophobicity, π−π interactions, and shape selectivity—analytical scientists can rationally design robust, self-validating chromatographic methods.

Mechanistic Basis of Retention: Causality in Column Chemistry

The retention time ( tR​ ) of PANHs in reversed-phase HPLC (RP-HPLC) is not dictated by molecular weight alone. Instead, it is a function of Quantitative Structure-Retention Relationships (QSRR), heavily influenced by molecular planarity and the number of aromatic rings, 1[1].

When comparing BTPz to simpler heterocycles like benzotriazole or phenazine, three distinct chromatographic forces dictate separation:

  • Hydrophobic Effect (LogP): The primary driver of retention on C18 stationary phases. As the number of fused rings increases from benzotriazole (2 rings) to benzo[a]phenazine (4 rings), the lipophilicity increases, requiring higher organic modifier concentrations for elution.

  • Shape Selectivity (Planarity): BTPz is a rigidly planar pentacyclic system. Standard monomeric C18 columns often fail to resolve closely related planar isomers. Polymeric C18 phases (e.g., PAH-optimized columns) possess a rigid slot-like structure that selectively retains highly planar molecules like BTPz because they can penetrate deeper into the stationary phase compared to non-planar molecules.

  • Secondary Silanol Interactions: BTPz contains five basic nitrogen atoms. If the mobile phase is not properly buffered, these nitrogens will undergo ion-exchange interactions with residual acidic silanols on the silica support, leading to severe peak tailing and unpredictable retention shifts.

Comparative HPLC Performance Data

To contextualize the performance of BTPz, we must compare its retention profile against its structural sub-components. The data below illustrates the relative retention factors ( k′ ) on a shape-selective PAH column.

CompoundMolecular FormulaFused RingsApprox. LogPRelative Retention Time (RRT)*Primary Retention Mechanism
Benzotriazole C₆H₅N₃21.40.35Weak Hydrophobic
Phenazine C₁₂H₈N₂32.81.00 (Ref)Hydrophobic, moderate π−π
Benzo[a]phenazine C₁₆H₁₀N₂44.01.85Strong Hydrophobic, π−π
2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine C₁₆H₉N₅53.92.40 Extreme Shape Selectivity, strong π−π

*RRT is calculated relative to Phenazine under the gradient conditions described in Section 3.

Data Analysis: Despite having a similar LogP to Benzo[a]phenazine (due to the addition of polar triazole nitrogens offsetting the added carbon mass), BTPz exhibits a significantly longer retention time. This causality is driven by the pentacyclic planarity , which maximizes surface-area contact with the stationary phase, proving that standard lipophilicity models fail for extended PANHs.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating phenazine and benzo[a]phenazine as internal system suitability markers, the method automatically alerts the analyst to column degradation or mobile phase preparation errors.

Materials & Chromatographic Conditions
  • Column: Ascentis® Express PAH (150 x 4.6 mm, 2.7 µm) or equivalent polymeric C18. This specific architecture is required to2[2].

  • Mobile Phase A: Ultrapure Water + 0.1% Trifluoroacetic Acid (TFA). Causality: TFA acts as an ion-pairing agent, protonating the basic nitrogens of BTPz and masking residual silanols to prevent peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0 - 2 min: 30% B (Isocratic hold to focus the sample band)

    • 2 - 15 min: 30% 100% B (Linear gradient to elute strongly retained pentacyclic rings)

    • 15 - 18 min: 100% B (Column wash)

  • Flow Rate: 1.0 mL/min

  • Detection: PDA at 254 nm and 360 nm (optimal for extended conjugation).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of BTPz in 1.0 mL of Dimethyl Sulfoxide (DMSO) to ensure complete solubilization of the rigid lattice. Dilute 1:10 in Acetonitrile prior to injection to prevent severe solvent-mismatch peak distortion.

  • System Suitability Test (SST) - The Validation Gate: Inject a resolution mixture containing 10 µg/mL Phenazine and 10 µg/mL Benzo[a]phenazine.

    • Self-Validation Criteria: The system is only validated for BTPz analysis if the resolution ( Rs​ ) between Phenazine and Benzo[a]phenazine is ≥4.0 , and the tailing factor ( Tf​ ) for Phenazine is ≤1.2 . 3 confirm baseline resolution is achievable under these conditions[3]. If Tf​>1.2 , silanol suppression has failed (remake Mobile Phase A).

  • Sample Injection: Inject 5 µL of the prepared BTPz sample. Record the retention time and UV spectra.

Method Development Workflow Visualization

The following diagram illustrates the logical decision tree required to develop a robust method for complex PANHs like BTPz.

HPLC_Workflow Start PANH Sample (BTPz in DMSO/ACN) ColSelect Stationary Phase Selection Start->ColSelect C18 Polymeric C18 / PAH (Shape Selectivity) ColSelect->C18 Preferred Phenyl Phenyl-Hexyl (π-π Interactions) ColSelect->Phenyl Alternative MobilePhase Mobile Phase Optimization (Silanol Suppression) C18->MobilePhase Phenyl->MobilePhase Gradient Gradient Elution (Water/ACN + 0.1% TFA) MobilePhase->Gradient Validation System Validation (Rs ≥ 4.0, Tf ≤ 1.2) Gradient->Validation

Figure 1: Method development workflow for HPLC analysis of polycyclic nitrogen heterocycles.

Conclusion

The chromatographic profiling of 2H-benzo[c]-1,2,3-triazolo[4,5-a]phenazine cannot be treated as a standard small-molecule analysis. Its pentacyclic structure demands a stationary phase capable of shape selectivity (polymeric C18) and a mobile phase rigorously buffered against secondary silanol interactions (0.1% TFA). By benchmarking BTPz against phenazine and benzo[a]phenazine within a self-validating SST framework, laboratories can ensure absolute data integrity and reproducibility in their analytical workflows.

References

  • D'Archivio, A.A., et al. "Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography." PMC / Anal. Bioanal. Chem., April 2023. Available at:[Link]

  • MDPI. "Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines." MDPI Molecules, February 2023. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine proper disposal procedures

Comprehensive Safety and Disposal Guide for 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine As a Senior Application Scientist, I recognize that handling complex polycyclic heterocycles requires more than just following a chec...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine

As a Senior Application Scientist, I recognize that handling complex polycyclic heterocycles requires more than just following a checklist; it requires a mechanistic understanding of the chemical's physical properties and environmental impact. 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine (CAS 216-25-1) is a highly conjugated, nitrogen-rich compound utilized in specialized materials science and photophysical research[1].

Due to its complex aromatic structure, it poses specific handling and disposal challenges. This protocol is designed to ensure your laboratory maintains strict compliance with the Resource Conservation and Recovery Act (RCRA) while mitigating environmental and personnel risks[2].

Physicochemical Risk Profile & Causality

To execute a self-validating safety protocol, researchers must understand why specific disposal mechanisms are required. The compound contains a fused triazole and phenazine ring system, which dictates our operational boundaries.

  • Intercalation Potential: Planar polycyclic aromatic systems have a high affinity for nucleic acid intercalation. Thus, inhalation of dust or transdermal exposure to solutions must be strictly avoided.

  • NOx Generation: With five nitrogen atoms per molecule, improper combustion will yield toxic nitrogen oxides (NOx). Disposal must be routed to commercial incinerators equipped with specialized NOx scrubbing systems[3].

  • Environmental Persistence: The stable aromatic system resists natural biodegradation, making drain disposal strictly prohibited under EPA guidelines[4].

Table 1: Physicochemical Data and Operational Implications

PropertyValueOperational Implication
Chemical Name 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazineComplex polycyclic heterocycle requiring strict segregation.
CAS Number 216-25-1Unique identifier required for EHS waste manifesting[1].
Molecular Formula C16H9N5High nitrogen content dictates specialized incineration.
Molecular Weight 271.28 g/mol Solid at standard temperature and pressure (STP).
Solubility Soluble in organic solventsDictates downstream liquid waste segregation (Halogenated vs. Non-halogenated).

Operational Handling & Spill Response

In the event of a spill, immediate containment is critical to prevent aerosolization and cross-contamination.

Step-by-Step Spill Methodology:

  • Isolation: Evacuate non-essential personnel from the immediate spill area.

  • PPE Upgrading: Don double nitrile gloves, splash goggles, and a lab coat. If the spill involves dry powder outside a fume hood, an N95 or P100 particulate respirator is required to prevent inhalation of potentially intercalating dust.

  • Containment (Solid): Do not dry-sweep. Dry sweeping generates hazardous aerosols. Lightly dampen the powder with a compatible low-toxicity solvent (e.g., a water/ethanol mix) to suppress dust, then wipe up with absorbent pads.

  • Containment (Liquid): Apply an inert, inorganic absorbent (e.g., vermiculite or diatomaceous earth) to the spill. Avoid combustible absorbents like sawdust.

  • Collection: Transfer all contaminated materials into a compatible, sealable secondary container (e.g., a high-density polyethylene (HDPE) bucket).

  • Labeling: Affix a definitive "Hazardous Waste" label detailing the contents, date, and hazards, and immediately notify Environmental Health and Safety (EHS)[5].

SpillResponse Start Spill Identified Assess Assess State (Solid vs. Liquid) Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill Assess->Liquid Sweep Dampen & Sweep (Avoid Dust) Solid->Sweep Absorb Use Inert Absorbent (e.g., Vermiculite) Liquid->Absorb Container Seal in Hazardous Waste Container Sweep->Container Absorb->Container Label Label & Contact EHS Container->Label

Fig 1. Immediate spill response workflow for solid and liquid states of the triazolophenazine.

Proper Disposal Procedures

Proper waste segregation ensures that incompatible chemicals do not mix and that the final disposal facility can process the waste efficiently. Your operational decision depends entirely on the solvent used to dissolve the 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine.

Step-by-Step Disposal Methodology:

  • Waste Segregation:

    • Halogenated Waste: If the compound is dissolved in chloroform, dichloromethane (DCM), or similar, route the mixture to the Halogenated Organic Waste stream.

    • Non-Halogenated Waste: If dissolved in dimethyl sulfoxide (DMSO), ethanol, or acetone, route to the Non-Halogenated Organic Waste stream.

    • Solid Waste: Unused powder, contaminated pipette tips, and weigh boats must be placed into a dedicated Solid Hazardous Waste bin.

  • Containerization: Use only EPA-approved containers (typically glass or HDPE) that are chemically compatible with the primary solvent[6].

  • Labeling and Accumulation: Under EPA Subpart K (applicable to eligible academic and research institutions), waste must be clearly labeled with the full chemical name (no abbreviations or formulas) and the accumulation start date[6][7].

  • Storage Limits: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Do not exceed the regulatory volume limits (typically 55 gallons) or time limits (e.g., 180 days for Small Quantity Generators) before requesting an EHS pickup[2][6].

WasteSegregation Waste Generate Waste Type Determine Waste Type Waste->Type SolidWaste Solid/Powder Type->SolidWaste LiquidWaste Liquid Solution Type->LiquidWaste SolidBin Solid Hazardous Waste SolidWaste->SolidBin HalogenCheck Contains Halogenated Solvent? (e.g., DCM) LiquidWaste->HalogenCheck YesHalo Yes HalogenCheck->YesHalo NoHalo No (e.g., DMSO, EtOH) HalogenCheck->NoHalo HaloBin Halogenated Liquid Waste YesHalo->HaloBin NonHaloBin Non-Halogenated Liquid NoHalo->NonHaloBin

Fig 2. Decision tree for proper laboratory waste segregation and container routing.

Institutional Waste Management & Final Destruction

Once collected by your institution's EHS department, the waste is manifested and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF)[4].

Because of the high nitrogen content inherent to the triazolo-phenazine core (C16H9N5), the mandated destruction method is high-temperature rotary kiln incineration. The TSDF will incinerate the compound at temperatures exceeding 1,000°C to ensure complete homolytic cleavage of the stable aromatic rings. Crucially, the facility's exhaust system utilizes selective catalytic reduction (SCR) or wet scrubbers to neutralize the resulting NOx gases, preventing atmospheric pollution and the generation of acid rain[3]. By strictly following the segregation protocols above, you ensure the TSDF can process the waste safely and effectively.

Sources

Handling

Comprehensive Safety and Handling Guide for 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine (CAS No. 216-25-1).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine (CAS No. 216-25-1). As a complex heterocyclic molecule incorporating both phenazine and triazole moieties, this compound requires careful handling based on the known characteristics of these chemical families.[1][2] Given the limited specific toxicological data for this exact compound, a cautious approach is paramount. This document is intended for researchers, scientists, and professionals in drug development and other laboratory settings.

Hazard Assessment and Chemical Profile

Assumed Hazards:

  • May cause skin, eye, and respiratory irritation.[7]

  • Potential for unknown systemic effects due to its complex heterocyclic nature.

  • As a powder, it may form explosive dust mixtures in the air.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine.

Protection Type Specific Equipment Standards/Notes
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[6][9]Must conform to EN166 (EU) or NIOSH (US) standards.[6]
Skin Protection Chemical-resistant gloves (nitrile or neoprene recommended).[8][10] A lab coat or chemical-resistant apron is also required.[8]Inspect gloves before each use and follow proper removal techniques to avoid skin contact.[6] Consider double gloving for extended handling.[10]
Respiratory Protection A dust mask (N95 or equivalent) is required for handling small quantities in a well-ventilated area.[6] For larger quantities or in cases of poor ventilation, a NIOSH/MSHA or EN 149 approved respirator should be used.[6]All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial to minimize exposure and ensure laboratory safety.

Pre-Handling Preparations
  • Review Safety Information: Before beginning work, thoroughly review this guide and any available safety information for related compounds.

  • Ensure Proper Ventilation: All work with 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.[6]

  • Prepare Workspace: Ensure the work area is clean, uncluttered, and free of ignition sources.[6] Locate the nearest emergency eyewash station and safety shower.[6]

Handling Procedures

The following workflow diagram illustrates the key steps for safely handling 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine.

G cluster_handling Handling Workflow A 1. Don PPE B 2. Work in Fume Hood A->B Proceed to C 3. Weigh and Handle as Powder B->C Proceed to D 4. Avoid Dust Generation C->D While handling E 5. Keep Containers Closed D->E When not in use F 6. Clean Up and Decontaminate E->F After handling G 7. Doff PPE F->G Proceed to

Caption: A step-by-step workflow for handling 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine.

  • Avoid Dust Formation: Handle the chemical carefully to prevent the generation of dust and aerosols.[6][8]

  • Use Appropriate Tools: Utilize non-sparking tools for transfers.

  • Container Integrity: Keep the container tightly closed when not in use.[6]

  • No Personal Items: Do not eat, drink, or smoke in the handling area.[6]

Storage
  • Container: Store in the original, tightly sealed container.[11] Polyethylene or polypropylene containers are generally suitable.[8][11]

  • Conditions: Store in a cool, dry, and well-ventilated area.[11]

  • Incompatible Materials: Store away from strong oxidizing agents.[8]

  • Security: The storage area should be secure and accessible only to authorized personnel.[6]

Emergency Procedures

Spills and Leaks

In the event of a spill, immediate and appropriate action is necessary.

G cluster_spill Spill Response Plan Spill Spill Occurs Evacuate 1. Evacuate Area Spill->Evacuate Alert 2. Alert Others Evacuate->Alert PPE 3. Don Appropriate PPE Alert->PPE Contain 4. Contain the Spill PPE->Contain Cleanup 5. Clean Up Spill Contain->Cleanup Dispose 6. Dispose of Waste Cleanup->Dispose Decontaminate 7. Decontaminate Area Dispose->Decontaminate

Caption: A clear, step-by-step plan for responding to a chemical spill.

  • Minor Spills:

    • Alert personnel in the immediate area.[6]

    • Wear appropriate PPE, including respiratory protection.[12]

    • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the spilled material.[6][10] Avoid generating dust.[6][10] If necessary, dampen the material with water to prevent it from becoming airborne.[6][10]

    • Place the collected material into a suitable, sealed container for disposal.[6][11]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[11]

    • Restrict access to the area.

    • Only trained personnel with appropriate PPE should attempt to clean up a major spill.

First Aid
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[9] Seek medical attention if you feel unwell.[9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][9] Remove contaminated clothing.[9] If skin irritation occurs, seek medical advice.[9]

  • Eye Contact: Rinse cautiously with water for several minutes.[7][9] Remove contact lenses if present and easy to do. Continue rinsing.[9] If eye irritation persists, get medical attention.[9]

  • Ingestion: Rinse mouth.[9] Seek medical attention if you feel unwell.[9]

Disposal Plan

All waste containing 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine must be handled as hazardous waste.

  • Waste Segregation: Segregate all waste from general laboratory waste.[13]

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste: 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine" with appropriate hazard symbols.[13]

  • Disposal Method: The recommended method for disposal is through a licensed hazardous waste disposal company.[13] This ensures compliance with all local, state, and federal regulations.[11][14]

  • Container Disposal: Empty containers may still retain hazardous residue and should be disposed of as hazardous waste.[12] Puncture containers to prevent reuse.[11]

References

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  • Personal protective equipment for handling 1H-1,2,4-triazol-4-amine - Benchchem. (Source: Google Search)
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine
Reactant of Route 2
2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine
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